molecular formula C13H11ClN2O B1416231 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide CAS No. 1019383-16-4

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Cat. No.: B1416231
CAS No.: 1019383-16-4
M. Wt: 246.69 g/mol
InChI Key: KODDOLFSXIQFSC-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-16(11-5-3-2-4-6-11)13(17)10-7-8-15-12(14)9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODDOLFSXIQFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a strategic and efficient synthesis route for 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, a compound of interest in medicinal chemistry and drug discovery. The elucidated pathway is designed for robust and scalable production, emphasizing chemical logic, procedural safety, and high-yield transformations.

Introduction

This compound is a substituted pyridine derivative featuring a chlorinated heterocyclic core and a tertiary amide functional group. This structural motif is of significant interest in the development of novel therapeutic agents due to the diverse pharmacological activities associated with pyridine and carboxamide scaffolds. The strategic placement of the chloro-, N-methyl, and N-phenyl substituents allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. This guide details a logical and field-proven synthetic approach, starting from readily available precursors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core of this approach lies in the formation of the amide bond as a key final step. This disconnection leads to two primary synthons: 2-chloropyridine-4-carbonyl chloride and N-methylaniline. The former can be derived from 2-chloropyridine-4-carboxylic acid, which in turn can be synthesized from a commercially available precursor, 2-hydroxypyridine-4-carboxylic acid. This multi-step synthesis is outlined below and detailed in the subsequent sections.

Retrosynthesis target This compound amide_formation Amide Bond Formation target->amide_formation precursor1 2-chloropyridine-4-carbonyl chloride amide_formation->precursor1 precursor2 N-methylaniline amide_formation->precursor2 acid_chloride_formation Carboxylic Acid Activation precursor1->acid_chloride_formation precursor3 2-chloropyridine-4-carboxylic acid acid_chloride_formation->precursor3 chlorination Chlorination precursor3->chlorination start 2-hydroxypyridine-4-carboxylic acid chlorination->start

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Mechanistic Insights

The forward synthesis is a three-step process designed for efficiency and high purity of the final product.

Synthetic Pathway start 2-hydroxypyridine-4-carboxylic acid step1 POCl3 or SOCl2 start->step1 Chlorination intermediate1 2-chloropyridine-4-carboxylic acid step1->intermediate1 step2 SOCl2 or (COCl)2 intermediate1->step2 Acid Activation intermediate2 2-chloropyridine-4-carbonyl chloride step2->intermediate2 step3 N-methylaniline, Base intermediate2->step3 Amidation product This compound step3->product

Caption: Forward synthesis of this compound.

Step 1: Chlorination of 2-Hydroxypyridine-4-carboxylic Acid

The initial step involves the conversion of the 2-pyridone tautomer of 2-hydroxypyridine-4-carboxylic acid to the corresponding 2-chloropyridine derivative. This transformation is a classic example of converting a hydroxyl group on a pyridine ring to a chloro group.

Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of chlorination. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Thionyl chloride (SOCl₂) can also be employed. The choice between these reagents often depends on the desired reaction conditions and the ease of product purification.

Step 2: Formation of 2-Chloropyridine-4-carbonyl chloride

To facilitate the subsequent amide bond formation, the carboxylic acid is activated by converting it into a more reactive acid chloride.

Causality of Experimental Choice: Thionyl chloride (SOCl₂) is a widely used reagent for this purpose as it reacts with the carboxylic acid to form the acid chloride, with the byproducts (SO₂ and HCl) being gaseous, which simplifies the workup.[1] Oxalyl chloride is another excellent alternative, often used with a catalytic amount of dimethylformamide (DMF).[2]

Step 3: Amide Formation with N-Methylaniline

The final step is the nucleophilic acyl substitution reaction between the synthesized 2-chloropyridine-4-carbonyl chloride and N-methylaniline to yield the target tertiary amide.

Causality of Experimental Choice: The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrogen chloride (HCl) generated during the reaction.[3] This prevents the protonation of the N-methylaniline, which would render it non-nucleophilic. The choice of solvent is crucial and is typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid any side reactions.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Hydroxypyridine-4-carboxylic acid≥98%Commercially Available
Phosphorus oxychloride (POCl₃)Reagent gradeCommercially Available
Thionyl chloride (SOCl₂)Reagent gradeCommercially Available
N-Methylaniline≥98%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionLaboratory Prepared
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially Available
Step-by-Step Methodology

Step 1: Synthesis of 2-Chloropyridine-4-carboxylic acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxypyridine-4-carboxylic acid (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.

  • The resulting precipitate, 2-chloropyridine-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.[4]

Step 2: Synthesis of 2-Chloropyridine-4-carbonyl chloride

  • Suspend the dried 2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.[5]

  • Add a catalytic amount of anhydrous dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 2-chloropyridine-4-carbonyl chloride can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve N-methylaniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-chloropyridine-4-carbonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the N-methylaniline solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
2-chloropyridine-4-carboxylic acidC₆H₄ClNO₂157.5585-95
2-chloropyridine-4-carbonyl chlorideC₆H₃Cl₂NO176.00>95 (crude)
This compoundC₁₃H₁₁ClN₂O246.7070-85

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The strategy relies on well-established chemical transformations, ensuring high yields and purity of the final product. The provided step-by-step protocols and the rationale behind the experimental choices offer a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize this and related compounds for further investigation.

References

  • Google Patents. Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]

  • Google Patents. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
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  • Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride.
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  • Google Patents. Process for the preparation of chloropyridine sulphonic acid chlorides.
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  • PubChem. N-Phenylisonicotinamide. Available from: [Link]

  • Google Patents. Method of side-chain chlorination of 2-chloro-methylpyridine.
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  • ACS Publications. Copper-Catalyzed ortho-Halogenation of Protected Anilines - Supporting Information. Available from: [Link]

  • PrepChem.com. Synthesis of N-methyl-o-phenylenediamine. Available from: [Link]

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  • ResearchGate. Synthesis of N‐methyl isatin, N‐methylenesulfonylmethyl isatin, N‐methylenethiomethyl isatin …. Available from: [Link]

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Sources

An In-Depth Technical Guide to 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide (CAS 1019383-16-4)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, a distinct chemical entity identified by CAS number 1019383-16-4. While specific peer-reviewed studies on this exact molecule are not extensively available in the public domain, this guide synthesizes established principles of organic chemistry and data from related compounds to present a robust profile for researchers, scientists, and professionals in drug development. The focus will be on its structure, a proposed synthetic route grounded in well-established reactions, and its potential for further chemical modification.

Compound Overview and Physicochemical Properties

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring chlorinated at the 2-position and functionalized with a carboxamide group at the 4-position. The amide nitrogen is further substituted with both a methyl and a phenyl group, forming a tertiary amide. This unique combination of a halogenated pyridine and a tertiary N-aryl, N-alkyl amide suggests potential utility as a scaffold in medicinal chemistry and materials science.

Below is the chemical structure of the compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1019383-16-4[1]
Molecular Formula C₁₃H₁₁ClN₂OCalculated
Molecular Weight 246.70 g/mol Calculated
IUPAC Name This compound[1]
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DCM, THF, DMF.-

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached via a two-step process starting from commercially available precursors: 2-chloropyridine-4-carboxylic acid and N-methylaniline [2]. This method relies on the classic conversion of a carboxylic acid to a more reactive acyl chloride, followed by nucleophilic substitution with a secondary amine.

G Start1 2-chloropyridine-4-carboxylic acid Intermediate 2-chloropyridine-4-carbonyl chloride (in situ) Start1->Intermediate Step 1: Activation Start2 N-methylaniline Product 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide Start2->Product Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate Intermediate->Product Step 2: Amide Coupling Base Tertiary Base (e.g., Et₃N) Base->Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Activation of Carboxylic Acid

The initial step involves the conversion of the relatively unreactive 2-chloropyridine-4-carboxylic acid into its highly electrophilic acyl chloride derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the reaction to completion.[3][4]

Causality: Direct coupling of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt from an acid-base reaction.[5] Activating the carboxylic acid as an acyl chloride circumvents this issue by creating a potent electrophile that readily reacts with the amine nucleophile.

Step 2: Amide Bond Formation (Schotten-Baumann Reaction)

The second step is the nucleophilic acyl substitution reaction between the in situ generated 2-chloropyridine-4-carbonyl chloride and N-methylaniline. This reaction forms the stable tertiary amide bond. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is crucial to neutralize the HCl generated during the reaction.[6][] This prevents the protonation of the N-methylaniline, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, general procedure for the synthesis of amides from carboxylic acids and should be adaptable for the target compound.

Materials:

  • 2-chloropyridine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N-methylaniline[2]

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine-4-carboxylic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 0.2 M).

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C (ice bath).

    • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-chloropyridine-4-carbonyl chloride is typically used directly in the next step without further purification.[5]

  • Amide Coupling:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, prepare a solution of N-methylaniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the acyl chloride solution to 0 °C and add the N-methylaniline/triethylamine solution dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid and HCl), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Potential Reactivity and Further Applications

The structure of this compound contains a key reactive site: the chlorine atom at the 2-position of the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen is strongly electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack.[8][9] Therefore, the C2-Cl bond is susceptible to displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiols). This provides a straightforward handle for further molecular diversification, allowing researchers to generate a library of analogues with different substituents at the 2-position.

  • Cross-Coupling Reactions: The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds. This versatility makes the compound a valuable intermediate for synthesizing more complex molecular architectures.

Note on Biological Activity: As of this writing, no specific biological activities or therapeutic applications for this compound have been reported in peer-reviewed literature. However, the pyridine carboxamide scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Therefore, this molecule could serve as a valuable building block for discovery programs targeting a range of biological targets.

Conclusion

This compound is a chemical intermediate with significant potential for synthetic applications. While direct experimental data is scarce, its synthesis can be reliably achieved through a standard two-step protocol involving acyl chloride formation and subsequent amidation. The presence of a reactive chloro-substituent on the electron-deficient pyridine ring offers a versatile platform for further chemical modifications, making it a compound of interest for researchers in synthetic and medicinal chemistry.

References

  • Royal Society of Chemistry. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC Advances.

  • LibreTexts Chemistry. "Chemistry of Amides."

  • Organic Chemistry Portal. "Amine to Amide (via Acid Chloride) - Common Conditions."

  • Fisher Scientific. "Amide Synthesis."

  • BOC Sciences. "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection." BOC Sciences Blog.

  • PubChem. "N-Methylaniline." National Center for Biotechnology Information.

  • YouTube. "Synthesis of N- Phenylmaleimide." Science Kick.

  • Chen, C., et al. "Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors." Semantic Scholar.

  • BLDpharm. "this compound."

  • Chen, C., et al. "Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors." ResearchGate.

  • Filo. "Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't?"

  • Lawal, A., et al. "Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand." PubMed Central.

  • PubChem. "2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide." National Center for Biotechnology Information.

  • Chempanda. "Chloropyridine: Common isomorphs, synthesis, reactions and applications."

  • Google Patents. "Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof."

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A Technical Review and Mechanistic Hypothesis for 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the putative mechanism of action of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide. In the absence of direct empirical data for this specific molecule, this guide synthesizes evidence from structurally analogous compounds to formulate a robust mechanistic hypothesis. The core structure, a substituted chloropyridine carboxamide, is a privileged scaffold in medicinal chemistry, frequently associated with a range of biological activities. This guide will explore potential molecular targets and signaling pathways, drawing on established findings for related N-phenylpyridine carboxamides and 2-chloro-N-phenylacetamides. We will delve into potential anticancer, antimicrobial, and anti-inflammatory activities, providing detailed hypothetical experimental protocols to validate these hypotheses. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.

Introduction and Molecular Scaffolding Analysis

The molecule this compound integrates several chemical motifs of known pharmacological relevance. The pyridine ring is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The carboxamide linkage provides a rigid, planar structure capable of forming key hydrogen bonds with biological targets. The presence of a chlorine atom on the pyridine ring can significantly influence the electronic properties of the molecule and its metabolic fate[1]. The N-methyl and N-phenyl substitutions on the carboxamide nitrogen introduce steric and electronic factors that will dictate binding affinity and selectivity for its putative molecular target(s).

Given the prevalence of the pyridine carboxamide core in bioactive molecules, we can hypothesize several potential mechanisms of action for this compound based on established activities of structurally related compounds. These include roles as a kinase inhibitor, an antimicrobial agent, or a modulator of inflammatory pathways.

Mechanistic Hypothesis I: Anticancer Activity via Kinase Inhibition

A significant body of research points to pyridine carboxamide derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.

Putative Molecular Targets: PI3K, c-Met, and HER2

Structurally related phenylpyridine carboxamide scaffolds have been designed as inhibitors of Phosphoinositide 3-kinase (PI3K)[2]. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Furthermore, derivatives of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide have been identified as potential type II inhibitors of the c-Met receptor tyrosine kinase[3]. c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumorigenesis and metastasis.

Another relevant target is the Human Epidermal Growth factor Receptor 2 (HER2), which is inhibited by N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide (Neratinib)[4].

Proposed Signaling Pathway

The diagram below illustrates the potential points of intervention for this compound within the PI3K and c-Met signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, HER2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Compound 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide Compound->RTK Inhibition Compound->PI3K Inhibition mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Putative inhibition of RTK and PI3K signaling pathways.

Experimental Validation Protocol: Kinase Inhibition Assay

Objective: To determine if this compound inhibits the kinase activity of PI3K, c-Met, or HER2.

Methodology:

  • Reagents: Recombinant human PI3K, c-Met, and HER2 enzymes; ATP; appropriate kinase-specific peptide substrates; test compound; positive control inhibitors (e.g., Alpelisib for PI3K, Crizotinib for c-Met, Neratinib for HER2).

  • Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) can be used to quantify ATP consumption during the kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the kinase, its substrate, and the test compound or control.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value.

Comparative Activity of Structurally Related Compounds
Compound ClassTargetIC50 Values (µM)Reference
Phenylpyridine CarboxamidesPI3K11.59 - 60.29[2]
Thiazole CarboxamidesVarious Cancer Cell Lines10.8 - 15.3[5]

Mechanistic Hypothesis II: Antimicrobial Activity

Pyridine carboxamide derivatives have emerged as promising antimicrobial agents, particularly against Mycobacterium tuberculosis.

Putative Molecular Target: AmiC Amidase

A notable mechanism for pyridine carboxamides is their action as prodrugs that are activated by the bacterial amidase, AmiC[6]. This enzymatic hydrolysis would cleave the carboxamide bond of this compound, releasing bioactive metabolites that inhibit essential bacterial processes.

Proposed Mechanism of Activation and Action

G cluster_0 Bacterial Cell Prodrug 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide (Prodrug) AmiC AmiC (Amidase) Prodrug->AmiC Hydrolysis Metabolites Bioactive Metabolites AmiC->Metabolites Target Bacterial Essential Process Metabolites->Target Inhibition

Caption: Prodrug activation by bacterial amidase AmiC.

Experimental Validation Protocol: Bacterial Growth Inhibition and Amidase Activation

Objective: To assess the antibacterial activity of this compound and determine if it requires activation by an amidase.

Methodology:

  • Bacterial Strains: Wild-type Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) and a corresponding AmiC knockout strain.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a serial dilution of the test compound in a 96-well plate with bacterial growth medium.

    • Inoculate the wells with a standardized suspension of the wild-type and AmiC knockout strains.

    • Incubate at 37°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Data Analysis: A significantly higher MIC for the AmiC knockout strain compared to the wild-type would indicate that the compound is a prodrug activated by AmiC.

Mechanistic Hypothesis III: Anti-inflammatory and Analgesic Activity

The pyridine carboxamide scaffold is also present in compounds with demonstrated anti-inflammatory and analgesic properties[7].

Putative Molecular Targets: COX Enzymes and JNK

The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Additionally, pyridine carboxamide derivatives have been shown to be potent inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in inflammatory signaling pathways[8].

Proposed Signaling Pathway

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Inflammatory Mediators Stimulus Pro-inflammatory Stimuli (e.g., LPS) JNK JNK Pathway Stimulus->JNK COX COX Enzymes Stimulus->COX Cytokines Pro-inflammatory Cytokines JNK->Cytokines Prostaglandins Prostaglandins COX->Prostaglandins Compound 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide Compound->JNK Inhibition Compound->COX Inhibition

Caption: Potential inhibition of JNK and COX inflammatory pathways.

Experimental Validation Protocol: In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on pro-inflammatory cytokine production.

Methodology:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Assay:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Incubate for 24 hours.

    • Collect the cell supernatant and measure the levels of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compound and calculate the IC50 value.

Synthesis and Characterization

While the exact synthesis of this compound is not detailed in the available literature, a plausible synthetic route would involve the reaction of 2-chloroisonicotinoyl chloride with N-methylaniline. The starting material, 2-chloroisonicotinic acid, can be prepared from 2-chloropyridine[9]. Characterization of the final product would be achieved through standard analytical techniques such as NMR, mass spectrometry, and elemental analysis[10].

Conclusion

The structural features of this compound suggest a high probability of significant biological activity. Based on the analysis of structurally related compounds, the most promising avenues for investigation are its potential as an anticancer agent (likely through kinase inhibition), an antimicrobial compound (potentially as a prodrug), or an anti-inflammatory agent. The experimental protocols outlined in this guide provide a clear and robust framework for elucidating the precise mechanism of action of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

References

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2022). ACS Omega. Retrieved from [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). National Institutes of Health. Retrieved from [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • N-[2,6-Bis(1-methylethyl)phenyl]pyridine-4-carboxamide. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. (2025). PubMed. Retrieved from [Link]

  • 2-Chloro-N-methyl-N-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (n.d.). PubMed. Retrieved from [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyrid ines. (1992). PubMed. Retrieved from [Link]

  • Synthesis of 2-chloro-N-(substituted)phenylacetamide and... (n.d.). ResearchGate. Retrieved from [Link]

  • Proposed mechanism of pyridine‐3‐carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle. (2023). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • The Essential Role of 4-Chloropyridine-2-carboxamide in Modern Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). National Toxicology Program. Retrieved from [Link]

Sources

A Technical Guide to the Comprehensive NMR Analysis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering unparalleled insight into molecular structure, connectivity, and conformation at the atomic level.[3][4][5] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, practical framework for the complete NMR analysis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, a representative small molecule with structural motifs common in pharmaceutical research. We will move beyond rote protocols to explain the causal-driven decisions in experimental design, from sample preparation to advanced 2D NMR-based structural elucidation, ensuring a self-validating and robust analytical workflow.

Section 1: Foundational Principles & Structural Overview

Before any analysis, a foundational understanding of the target molecule's structure is essential for forming a hypothesis-driven approach to spectral assignment. The molecule, this compound, comprises three key structural units: a disubstituted pyridine ring, a tertiary amide linker, and an N-methyl-N-phenyl group. Each unit possesses distinct electronic features that will manifest predictably in the NMR spectra.

For clarity in our analysis, the following atom numbering scheme will be used throughout this guide.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Verification prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Filter through glass wool H1 1D ¹H NMR (Quantitative & Structural Overview) prep->H1 C13 1D ¹³C NMR (Carbon Framework) H1->C13 COSY 2D COSY (H-H Connectivity) H1->COSY assign_H Assign ¹H Spin Systems H1->assign_H HSQC 2D HSQC (Direct C-H Bonds) C13->HSQC assign_C Assign ¹³C Shifts C13->assign_C COSY->assign_H HMBC 2D HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->assign_C NOESY 2D NOESY (Through-Space Proximity) HMBC->NOESY connect Assemble Fragments HMBC->connect confirm Confirm Constitution & Conformation NOESY->confirm assign_H->connect assign_C->connect connect->confirm report Final Structure & Report confirm->report

Figure 2: Integrated workflow for complete NMR structural analysis.
Protocol: High-Fidelity Sample Preparation

Causality: The quality of the final NMR spectrum is fundamentally limited by the quality of the sample. The objective is to create a homogeneous solution free from particulate and paramagnetic impurities, which can degrade spectral resolution and lineshape. [6][7] Methodology:

  • Mass Determination: Accurately weigh 5-10 mg of this compound for standard ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a higher concentration (20-50 mg) is advisable to reduce acquisition time. [8]2. Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ or Acetone-d₆ are excellent alternatives. The solvent choice is critical as it establishes the deuterium lock signal for the spectrometer and avoids large interfering solvent peaks in the ¹H spectrum. [8]3. Dissolution: Transfer the weighed solid to a clean, small glass vial. Add approximately 0.6 mL of the chosen deuterated solvent. [9]Gently vortex or swirl the vial until the solid is completely dissolved. Preparing the sample in a secondary vial makes it easier to ensure complete dissolution before transferring to the narrow NMR tube. [8]4. Filtration and Transfer: Place a small, tight plug of glass wool or a specialized filter into a Pasteur pipette. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is non-negotiable; it removes any micro-particulates that can severely disrupt the magnetic field homogeneity, making the sample impossible to shim properly. [7][10]5. Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol: Data Acquisition Strategy

Causality: The acquisition strategy is designed to gather orthogonal datasets that, when combined, leave no ambiguity in the final structure. We start with rapid 1D experiments for an overview and then proceed to more time-intensive 2D experiments to map out specific correlations. [11][12] Methodology:

  • 1D ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of proton environments, their integrations (relative numbers), and coupling patterns (neighboring protons).

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run concurrently to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton connectivity within the pyridine and phenyl rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to (one-bond C-H correlation). [13][14][15]It provides an unambiguous link between the ¹H and ¹³C spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. [13][14][16]Its power lies in its ability to connect different spin systems across quaternary carbons (like C2, C4, C7, and C1'), which is essential for assembling the final molecular structure.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond connectivity, NOESY reveals protons that are close in space (< 5 Å), regardless of bonding. [17][18]This is critical for confirming assignments and providing insights into the molecule's preferred conformation, such as the orientation of the phenyl ring relative to the pyridine ring. For a molecule of this size, NOESY is the preferred experiment over ROESY. [19][20]

Section 3: Systematic Data Interpretation & Structural Verification

This section outlines the logical process of piecing together the spectral data to build and validate the molecular structure.

Analysis of 1D Spectra

The ¹H spectrum is analyzed first for chemical shift, integration, and multiplicity. The ¹³C spectrum provides the carbon count. Using the HSQC spectrum, each protonated carbon is then paired with its attached proton(s).

Building Connectivity with COSY and HMBC

With the basic C-H pairs established, COSY and HMBC are used to connect the dots.

  • COSY: Cross-peaks will reveal the H3-H5-H6 connectivity on the pyridine ring (noting that ⁴J H-H coupling is often small) and the H2'-H3'-H4'-H5'-H6' chain in the phenyl ring.

  • HMBC: This is where the full structure is assembled. Key expected correlations that bridge the molecular fragments are listed in the table below. The absence of a correlation can be as informative as its presence, though care must be taken as weak long-range couplings may not always be observed. [14]

    Proton(s) Key HMBC Correlations to Carbons Structural Information Gained
    H3 C2, C4, C5 Confirms position relative to chloro and carboxamide groups.
    H5 C3, C4, C6 Confirms pyridine ring connectivity.
    H6 C2, C4, C5 Confirms position adjacent to Nitrogen and C5.
    H9 (N-CH₃) C7, C1' Crucially links the methyl group to the amide nitrogen and the phenyl ring.

    | H2'/H6' | C7, C1', C3'/C5' | Crucially links the phenyl ring to the amide nitrogen. |

Conformational Insights from 2D NOESY

The final layer of validation comes from through-space NOESY correlations. Due to potential restricted rotation around the C4-C7 and N8-C1' bonds, the molecule may adopt a preferred conformation. NOESY can probe this.

Key Expected NOE Correlations:

  • N-Methyl (H9) to Phenyl ortho-Protons (H2'/H6'): A strong NOE cross-peak here would confirm the proximity of these groups and provide evidence for the N-methyl and phenyl groups being on the same side of the amide bond.

  • Pyridine H3/H5 to Phenyl Protons: Correlations between these groups would indicate a twisted conformation where the two rings are brought into spatial proximity.

Figure 3: Key expected NOESY correlation between N-Methyl and Phenyl ortho-protons.

Section 4: Data Presentation and Reporting

For clarity and regulatory compliance, all NMR data must be reported systematically. A final assignment table is the clearest way to present the verified structural information.

Final NMR Data Summary
Atom No.δ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Key Correlations (COSY, HMBC, NOESY)
2----HMBC from H3, H6
3--d-COSY to H5; HMBC to C2, C4, C5
4----HMBC from H3, H5, H6
5--dd-COSY to H3, H6; HMBC to C3, C4, C6
6--d-COSY to H5; HMBC to C2, C4, C5
7 (C=O)----HMBC from H3, H5, H9, H2'/H6'
9 (N-CH₃)--s-HMBC to C7, C1'; NOESY to H2'/H6'
1'----HMBC from H9, H2'/H6'
2'/6'--d-COSY to H3'/H5'; HMBC to C4', C7
3'/5'--t-COSY to H2'/H6', H4'
4'--t-COSY to H3'/H5'

Note: The table is populated with placeholders. Actual chemical shift and coupling constant values would be determined from the experimental spectra.

Method Validation: The entire process described constitutes a self-validating system. The ¹H and ¹³C assignments are cross-confirmed by HSQC. The connectivity of the fragments is independently established by both COSY (for H-H) and HMBC (for long-range C-H). Finally, the overall constitution and conformation are verified by NOESY. This multi-pronged approach ensures the highest degree of confidence in the final structural assignment, a critical requirement in drug development. [21][22]

References

  • Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.
  • Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • researchmap.
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • Caceres-Cortes, J. et al. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
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  • Iowa State University. NMR Sample Preparation.
  • ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
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  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • ACD/Labs.
  • University of Georgia. (2023).
  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR?.
  • Wiley.
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  • Columbia University. HSQC and HMBC - NMR Core Facility.
  • YouTube. (2020).
  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
  • University of Wisconsin-Madison. NOESY and EXSY.
  • University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.
  • University of California, San Diego. (2018). NOESY and ROESY.
  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Advances in Polymer Science.
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  • anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.
  • MDPI. (2020). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener).
  • Pauli, G. F., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis.
  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.
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An In-Depth Technical Guide to the In Vitro Biological Evaluation of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Small molecule kinase inhibitors have revolutionized the landscape of targeted therapy, particularly in oncology. The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various protein kinases. This guide focuses on a hypothetical investigative compound, 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, outlining a comprehensive strategy for its initial in vitro biological characterization. While specific biological data for this exact molecule is not publicly available, its structural motifs suggest a potential role as a kinase inhibitor.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a structured approach to elucidate the in vitro biological activity of novel small molecules like this compound. We will proceed under the hypothesis that this compound is a candidate kinase inhibitor, detailing the essential experiments to assess its anti-proliferative effects, determine its kinase inhibitory potency and selectivity, and investigate its impact on a relevant intracellular signaling pathway.

Part 1: Initial Assessment of Cytotoxicity and Anti-Proliferative Activity

A foundational step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[1] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[1]

Experimental Workflow: Cell Viability Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate adhesion Incubate for 24h for Adhesion seed_plate->adhesion add_compound Add Serial Dilutions of Compound adhesion->add_compound incubate_treat Incubate for 48-72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for determining the IC50 value of a compound using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., K562 for suspected Abl inhibitors[2]) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[3]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor of the target cell line).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization and Absorbance Reading:

    • Carefully remove the media containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Part 2: Biochemical Kinase Inhibition Assays

To validate the hypothesis that this compound acts as a kinase inhibitor, direct biochemical assays are necessary. These assays measure the compound's ability to inhibit the enzymatic activity of purified kinases.[5] A tiered approach is recommended, starting with a primary screen against a key suspected target, followed by broader profiling for selectivity.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Compound add_to_plate Add Reagents to Assay Plate prep_reagents->add_to_plate initiate_rxn Initiate Reaction (e.g., by adding ATP) add_to_plate->initiate_rxn incubate_rxn Incubate at Room Temp or 30°C initiate_rxn->incubate_rxn stop_rxn Stop Reaction incubate_rxn->stop_rxn add_detection_reagent Add Detection Reagent (e.g., Luminescent) stop_rxn->add_detection_reagent read_signal Read Signal (Luminescence/Fluorescence) add_detection_reagent->read_signal plot_data Plot % Inhibition vs. [Compound] read_signal->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is a common, non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6]

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the kinase of interest.

    • Dilute the purified kinase enzyme, the specific peptide substrate, and ATP to their working concentrations in the reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the IC50 of ATP-competitive inhibitors.[7]

    • Prepare serial dilutions of this compound.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • The luminescent signal is inversely correlated with the degree of kinase inhibition.

    • Plot the percentage of kinase inhibition (calculated relative to no-inhibitor controls) against the logarithm of the compound concentration.

    • Determine the IC50 value through non-linear regression analysis.

Kinase Selectivity Profiling

To understand the specificity of the compound, it is crucial to screen it against a broad panel of kinases. This is often performed by specialized contract research organizations (CROs) that offer services like KINOMEscan® or KinaseProfiler™.[8] These platforms can assess the binding affinity or enzymatic inhibition of the compound against hundreds of kinases, providing a comprehensive selectivity profile.[8]

Part 3: Target Validation in a Cellular Context

After confirming direct enzymatic inhibition, the next logical step is to verify that the compound affects the intended signaling pathway within a cellular environment. Western blotting is a standard technique used to detect changes in the phosphorylation status of downstream substrates of the target kinase, providing evidence of target engagement.[9]

Experimental Workflow: Western Blotting for Pathway Analysis

G cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis treat_cells Treat Cells with Compound lyse_cells Lyse Cells to Extract Proteins treat_cells->lyse_cells quantify_protein Quantify Protein Concentration (e.g., BCA Assay) lyse_cells->quantify_protein sds_page Separate Proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer Proteins to a Membrane (e.g., PVDF) sds_page->transfer block_membrane Block Membrane transfer->block_membrane primary_ab Incubate with Primary Antibody (e.g., anti-phospho-protein) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab add_ecl Add ECL Substrate secondary_ab->add_ecl image Image Chemiluminescence add_ecl->image analyze Analyze Band Intensity image->analyze

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide (CAS No. 1019383-16-4) is a substituted pyridine carboxamide derivative.[1][2] Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which can include antifungal and kinase inhibitory properties.[3][4] The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation design to in vivo efficacy and shelf-life.

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for characterizing the solubility and stability of this compound. Given the limited publicly available experimental data for this specific molecule, this document serves as a roadmap for researchers, outlining the necessary steps to thoroughly evaluate these critical parameters. The protocols and rationale described herein are grounded in established pharmaceutical science principles and regulatory guidelines.

Molecular Structure and Predicted Physicochemical Properties

A foundational understanding of the molecule's structure is paramount to predicting its behavior and designing appropriate characterization studies.

  • Molecular Formula: C₁₃H₁₁ClN₂O[5]

  • Molecular Weight: 246.69 g/mol [5]

  • Structure: A pyridine ring with a chloro-substituent at position 2 and an N-methyl-N-phenyl-carboxamide group at position 4.

Based on its structure, several key physicochemical properties can be predicted, which inform the experimental design for solubility and stability testing.

PropertyPredicted ValueSourceSignificance for Solubility & Stability
pKa 0.22 ± 0.50[6]The pyridine nitrogen is predicted to be extremely weakly basic. This suggests that the compound's solubility will likely not be significantly affected by pH changes in the physiological range (pH 1-8), as it will remain predominantly in its neutral form.
Boiling Point 407.7 ± 45.0 °C[6]Indicates low volatility and suggests that thermal degradation studies will require elevated temperatures.
Density 1.284 ± 0.06 g/cm³[6]Standard physical property.

Part 1: Solubility Characterization

Aqueous and non-aqueous solubility are fundamental properties that dictate a compound's dissolution rate, absorption, and the feasibility of developing various dosage forms. The pyridone scaffold, a related structure, is often utilized in drug design to modulate properties like aqueous solubility and metabolic stability.[7]

Theoretical Considerations for Solubility

The structure of this compound contains both hydrophobic (chlorophenyl group) and polar (carboxamide, pyridine nitrogen) moieties. The tertiary amide is generally stable and less prone to hydrogen bonding as a donor compared to a secondary amide. The chloro-substituent and the phenyl ring contribute to the molecule's lipophilicity, which may limit aqueous solubility. The predicted pKa of 0.22 suggests that the molecule will be in its neutral form across a wide pH range, making pH-modification of solubility challenging.

Experimental Protocol for Equilibrium Solubility Determination

The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol ensures that the drug has sufficient time to reach saturation in the solvent.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Preparation of Solvents:

    • Aqueous Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to confirm the predicted pH-independent solubility.

    • Organic Solvents: Select a range of pharmaceutically relevant organic and co-solvents (e.g., Ethanol, Propylene Glycol, DMSO, Methanol, Acetonitrile).

  • Sample Preparation:

    • Add an excess amount of the solid compound to a known volume of each solvent in a clear glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration:

    • Seal the vials securely.

    • Agitate the samples at a constant temperature (e.g., 25 °C and/or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the minimum required shaking time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter compatible with the solvent and compound) is highly recommended.

  • Quantification:

    • Dilute the supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

Diagram of Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid Compound B To Known Volume of Solvent A->B C Seal and Agitate (e.g., 24-48h at 25°C) B->C D Settle / Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze via HPLC-UV F->G H Calculate Concentration G->H

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Characterization and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation, or stress testing, is a critical component of drug development that helps identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][11] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[12]

Theoretical Considerations for Stability

The this compound molecule possesses several sites susceptible to degradation:

  • Amide Bond: The carboxamide linkage is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 2-chloro-pyridine-4-carboxylic acid and N-methylaniline.

  • Chloro-Pyridine Ring: The pyridine ring itself is generally stable but can be susceptible to oxidative or photolytic degradation. Hydroxylation is a common degradation pathway for pyridine derivatives.[13] The chloro-substituent can also be a site for nucleophilic substitution reactions under certain conditions.

Protocol for a Comprehensive Forced Degradation Study

This protocol is designed based on ICH guideline Q1A(R2) to evaluate the intrinsic stability of the compound under various stress conditions.[9]

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

A solution of the compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is subjected to the following conditions. A control sample is stored under ambient conditions for comparison. The goal is to achieve 5-20% degradation of the active substance.

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C for 24-48 hours.

    • Procedure: After the incubation period, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Alkaline Hydrolysis:

    • Condition: 0.1 M NaOH at 60 °C for 4-8 hours.

    • Procedure: After incubation, cool and neutralize with 0.1 M HCl. The shorter duration is due to the generally higher lability of amides under basic conditions.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature for 24 hours.

    • Procedure: The reaction can be quenched by dilution. This condition tests for susceptibility to oxidation.

  • Thermal Degradation (Solid State & Solution):

    • Condition: 80 °C (dry heat) for 72 hours (solid) and 60 °C for 48 hours (solution).

    • Procedure: Analyze both the solid sample (dissolved in a suitable solvent) and the solution sample.

  • Photolytic Degradation:

    • Condition: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A parallel control sample should be wrapped in aluminum foil to exclude light.

    • Procedure: Analyze the samples after the exposure period.

Analytical Approach:

All stressed samples should be analyzed by a stability-indicating HPLC method, likely coupled with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.[8]

Diagram of Forced Degradation Study Logic

G cluster_conditions Stress Conditions (ICH Q1A) DS Drug Substance Solution (this compound) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) DS->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) DS->Base Oxidation Oxidative (3% H2O2, RT) DS->Oxidation Thermal Thermal (Solid & Solution, >60°C) DS->Thermal Photo Photolytic (ICH Q1B Light Exposure) DS->Photo Analysis Analysis by Stability-Indicating HPLC-PDA-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Establish Degradation Pathways Validate Analytical Method Analysis->Outcome

Caption: Logical flow of a forced degradation study.

Conclusion

References

  • PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Retrieved January 19, 2026, from [Link]

  • Nguyen, H. T., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.
  • PubChem. (n.d.). 2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide;1-methylcyclopropene. Retrieved January 19, 2026, from [Link]

  • Wang, L., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology.
  • Johnson, S. R., & Zheng, W. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. Future Medicinal Chemistry.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of Drug Solubility from Monte Carlo Simulations. Bioorganic & Medicinal Chemistry Letters.
  • Bajaj, S., et al. (2006). Forced Degradation in Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
  • Bradshaw, J., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 19, 2026, from [Link]

  • Singh, R., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology.
  • Tetko, I. V., et al. (2005). Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound.
  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2019).
  • FooDB. (2011). Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Retrieved January 19, 2026, from [Link]

  • Clayden, J., et al. (2017). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Organic & Biomolecular Chemistry.
  • Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.
  • Liu, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Abdel-Rahman, A. A.-H., et al. (2017). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules.
  • Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry.
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  • Caira, M. R., et al. (2016). Solvates of selected fenamic acids with substituted pyridines: structure, thermal stability and desolvation.
  • Sharma, A., et al. (2024). Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review. Current Pharmaceutical Analysis.
  • Li, H., et al. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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Unlocking the Potential of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridine Carboxamide Scaffold in Medicinal Chemistry

The pyridine carboxamide structural motif is a cornerstone in contemporary drug discovery, featured in a multitude of clinically significant therapeutic agents. Its prevalence stems from its versatile chemical nature, enabling it to engage in a wide array of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This inherent adaptability has led to the development of pyridine carboxamide derivatives with a broad spectrum of biological activities, ranging from anticancer and antifungal to antibacterial and anti-inflammatory properties. This guide delves into the untapped research potential of a specific, yet under-explored derivative: 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide . While direct biological data on this compound is nascent, a comprehensive analysis of structurally analogous compounds provides a compelling rationale for its investigation across several key therapeutic domains. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining putative research applications and providing detailed experimental frameworks to explore the therapeutic promise of this intriguing molecule.

Compound Profile: this compound

Parameter Value
IUPAC Name This compound
CAS Number 1019383-16-4[1]
Molecular Formula C13H11ClN2O[1]
Molecular Weight 246.69 g/mol [1]
Chemical Structure (Structure sourced from chemical supplier databases)

The structure of this compound presents several key features for potential biological activity. The pyridine ring serves as a core scaffold, while the chloro substituent at the 2-position can influence the electronic properties of the ring and potentially act as a key binding feature. The N-methyl-N-phenyl carboxamide at the 4-position provides a combination of hydrophobic and hydrogen-bonding capabilities, crucial for receptor-ligand interactions.

Potential Research Application 1: Antifungal Agent Targeting Succinate Dehydrogenase

Scientific Rationale

A compelling body of research has identified pyridine carboxamide derivatives as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. For instance, novel pyridine carboxamides bearing a diarylamine-modified scaffold have demonstrated significant in vitro and in vivo antifungal activity against pathogens like Botrytis cinerea, with enzymatic tests confirming SDH as the molecular target.[2] The structural similarity of this compound to these known SDH inhibitors suggests it may exert a similar mechanism of action, disrupting fungal respiration and leading to cell death.

Proposed Mechanism of Action

It is hypothesized that this compound binds to the ubiquinone-binding site (Q-site) of the SDH complex. The N-phenyl group could engage in hydrophobic interactions within the Q-site pocket, while the pyridine nitrogen and carboxamide moiety may form crucial hydrogen bonds with key amino acid residues, stabilizing the inhibitor-enzyme complex and preventing the natural substrate, ubiquinone, from binding. This disruption of the electron transport chain would lead to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis, ultimately resulting in fungal cell death.

Antifungal Mechanism of Action Compound 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer (Blocked) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient (Disrupted) ATP ATP Production ATP_Synthase->ATP Synthesis (Inhibited) Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Leads to

Caption: Proposed mechanism of antifungal activity via SDH inhibition.

Experimental Protocol: In Vitro Succinate Dehydrogenase Inhibition Assay

This protocol is adapted from established spectrophotometric methods for measuring SDH activity.[3][4][5]

Materials:

  • This compound

  • Succinate Dehydrogenase (from fungal source, e.g., Saccharomyces cerevisiae mitochondria)

  • Potassium phosphate buffer (pH 7.2)

  • Succinate

  • 2,6-dichlorophenolindophenol (DCPIP)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of succinate and DCPIP in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • A serial dilution of the test compound (or solvent control)

      • Succinate Dehydrogenase enzyme preparation

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the DCPIP solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 600 nm and continue to take readings every minute for 15-30 minutes. The rate of decrease in absorbance corresponds to SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Potential Research Application 2: Anticancer Agent Targeting Protein Kinases

Scientific Rationale

The dysregulation of protein kinase activity is a fundamental driver of many cancers. Several substituted carboxamide compounds have been successfully developed as kinase inhibitors. For example, BMS-354825, a thiazole-5-carboxamide derivative, is a potent dual Src/Abl kinase inhibitor with significant antitumor activity.[6] The core structure of this compound shares features with known ATP-competitive kinase inhibitors, suggesting it could potentially bind to the ATP-binding pocket of various oncogenic kinases.

Proposed Mechanism of Action

It is postulated that this compound acts as a Type I kinase inhibitor, binding to the active conformation of the kinase. The pyridine ring could mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The N-methyl-N-phenyl group could occupy the hydrophobic pocket adjacent to the ATP-binding site, conferring selectivity and potency. By blocking the binding of ATP, the compound would prevent the phosphorylation of downstream substrates, thereby inhibiting signal transduction pathways that drive cell proliferation, survival, and angiogenesis.

Kinase Inhibition Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Kinase_Panel Broad Kinase Panel Screen (Luminescence-based assay) Hit_Identification Identify Potent Hits (Determine IC50 values) Kinase_Panel->Hit_Identification Cell_Proliferation Cancer Cell Line Proliferation Assay (e.g., MTT, CellTiter-Glo) Hit_Identification->Cell_Proliferation Validate in Cellular Context Target_Phosphorylation Western Blot for Target Phosphorylation Cell_Proliferation->Target_Phosphorylation Binding_Assay Determine Binding Affinity (e.g., SPR, ITC) Target_Phosphorylation->Binding_Assay Confirm Direct Target Engagement Structural_Studies Co-crystallization with Target Kinase Binding_Assay->Structural_Studies Antibacterial Screening Workflow Primary_Screen Primary Screen: Minimum Inhibitory Concentration (MIC) against a panel of bacteria (Gram-positive and Gram-negative) Secondary_Screen Secondary Screen: Minimum Bactericidal Concentration (MBC) for active compounds Primary_Screen->Secondary_Screen Hits Toxicity_Assay Cytotoxicity Assay against mammalian cell lines Secondary_Screen->Toxicity_Assay Bactericidal Hits MOA_Studies Mechanism of Action Studies: - Target identification - Resistance studies Toxicity_Assay->MOA_Studies Non-toxic Hits

Caption: A streamlined workflow for antibacterial compound evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [6][7][8][9][10] Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strains overnight.

    • Dilute the overnight culture in fresh MHB to achieve a standardized inoculum (approximately 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with the standardized bacterial inoculum.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Potential Research Application 4: Urease Inhibitor

Scientific Rationale

Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers. Inhibition of urease is a validated therapeutic strategy. Pyridine carboxamide derivatives have been shown to be potent urease inhibitors. [8]The structural features of this compound, particularly the carboxamide linkage, suggest its potential to interact with the nickel-containing active site of urease.

Proposed Mechanism of Action

It is hypothesized that the carboxamide moiety of this compound could chelate the nickel ions in the active site of the urease enzyme. The surrounding phenyl and pyridine rings could further stabilize this interaction through hydrophobic and van der Waals forces with amino acid residues in the active site, leading to potent inhibition of the enzyme's catalytic activity.

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea. [2] Materials:

  • This compound

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol-hypochlorite reagent

  • Sodium nitroprusside

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, a serial dilution of the test compound (or solvent control), and the urease enzyme solution.

    • Pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add urea solution to each well to start the reaction.

    • Incubate at 37°C for 30 minutes.

  • Ammonia Detection:

    • Add the phenol-hypochlorite reagent and sodium nitroprusside to each well.

    • Incubate at 37°C for 10 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 630 nm. The intensity of the color is proportional to the amount of ammonia produced.

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, the wealth of data on structurally related pyridine carboxamides provides a strong foundation for its investigation as a potential therapeutic agent. The proposed research applications in antifungal, anticancer, antibacterial, and urease inhibition are based on sound scientific precedent and offer exciting avenues for novel drug discovery. The experimental protocols outlined in this guide provide a clear and actionable framework for initiating the evaluation of this promising compound. Further studies, including in vivo efficacy models and detailed structure-activity relationship (SAR) analyses, will be crucial in fully elucidating the therapeutic potential of this compound and its derivatives.

References

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(22), 127546. Retrieved from [Link]

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). Molecules, 27(19), 6529. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy, 65(12), e0137521. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • In vitro kinase assay. (2023, September 23). protocols.io. Retrieved from [Link]

  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. (2018). Analytical Biochemistry, 544, 41-47. Retrieved from [Link]

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Unmasking the Molecular Interlocutors of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Specificity in Drug Discovery

In the intricate dance of molecular interactions that defines cellular life, the introduction of a novel small molecule represents a new partner with the potential to alter the choreography. The compound 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, a member of the versatile pyridine carboxamide family, presents a compelling case for target deconvolution. Derivatives of this scaffold have demonstrated a wide array of biological activities, from enzyme inhibition to antimicrobial effects.[1][2][3] Identifying the specific protein or proteins with which this molecule interacts is a critical step in understanding its mechanism of action, predicting its therapeutic potential, and anticipating potential off-target effects.[4][5] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify the molecular targets of this compound. We will eschew a rigid, one-size-fits-all template in favor of a logical, field-proven workflow that integrates computational prediction with robust experimental validation.

Part 1: The Strategic Blueprint for Target Identification

The journey to pinpointing a small molecule's target is not a linear path but rather an iterative process of hypothesis generation and experimental testing. Our strategy for this compound is built on a multi-pronged approach that leverages both computational and experimental methodologies to build a strong, evidence-based case for target engagement.[6]

The Initial Reconnaissance: In Silico Target Prediction

Before embarking on resource-intensive wet lab experiments, computational methods provide a powerful and cost-effective means to generate a preliminary list of potential targets.[7][8] This initial step helps to focus our experimental efforts and provides a theoretical framework for interpreting subsequent results.

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often interact with similar targets.[8][9] We will utilize databases of known bioactive compounds to identify molecules with structural similarity to this compound. By analyzing the known targets of these analogs, we can infer potential targets for our compound of interest.

  • Structure-Based Approaches (Reverse Docking): Should the 3D structure of potential target proteins be available, reverse docking can be employed.[8][10] This involves docking our small molecule into the binding sites of a library of protein structures to predict binding affinity and identify plausible interactors.

The output of this in silico phase will be a prioritized list of candidate targets, which will inform the design of our experimental validation studies.

The Experimental Offensive: A Multi-Modal Approach to Target Discovery

With a list of putative targets in hand, we move to the laboratory to experimentally identify and validate these interactions. We will employ a combination of affinity-based and label-free methods to provide orthogonal lines of evidence.[4][11]

  • Affinity-Based Proteomics: This is a cornerstone of target identification.[12][13] It involves chemically modifying our compound of interest to create a probe that can be used to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[14]

  • Label-Free Approaches: To complement affinity-based methods and mitigate potential artifacts introduced by chemical modifications, we will also utilize a label-free technique such as the Drug Affinity Responsive Target Stability (DARTS) assay.[4][13]

The convergence of data from these distinct experimental strategies will provide a high degree of confidence in the identified targets.

Part 2: In-Depth Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental workflows. The causality behind each step is explained to ensure a deep understanding of the methodology.

Computational Target Prediction Workflow

G cluster_0 In Silico Target Prediction Compound_Structure 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide Structure Similarity_Search Ligand-Based Similarity Search (e.g., ChEMBL, PubChem) Compound_Structure->Similarity_Search Reverse_Docking Structure-Based Reverse Docking (e.g., against PDB) Compound_Structure->Reverse_Docking Known_Analogs Identify Structurally Similar Compounds with Known Targets Similarity_Search->Known_Analogs Hypothesis_Generation Generate Prioritized List of Putative Targets Known_Analogs->Hypothesis_Generation Target_Databases Protein Structure Databases Reverse_Docking->Target_Databases Target_Databases->Hypothesis_Generation

Caption: In silico workflow for generating target hypotheses.

Protocol for In Silico Target Prediction:

  • Input: The 2D structure of this compound in a suitable format (e.g., SMILES).

  • Ligand-Based Similarity Search:

    • Utilize platforms such as ChEMBL or PubChem to perform a Tanimoto similarity search.

    • Rationale: This identifies compounds with similar chemical fingerprints, the targets of which are likely to be relevant.

    • Compile a list of analogs with an associated biological activity and known protein targets.

  • Structure-Based Reverse Docking:

    • Generate a 3D conformer of the compound.

    • Select a panel of potential protein targets from the Protein Data Bank (PDB), enriched with targets identified from the similarity search.

    • Perform reverse docking using software like AutoDock or Glide.

    • Rationale: This computationally predicts the binding energy and pose of the compound in the active sites of multiple proteins.[10]

  • Data Analysis and Hypothesis Generation:

    • Analyze the outputs from both approaches.

    • Prioritize targets that are identified by both methods.

    • Consider the known biological roles of the putative targets in the context of any observed phenotype of the compound.

    • The final output is a ranked list of candidate targets for experimental validation.

Affinity-Based Target Identification: Chemical Proteomics

This approach requires the synthesis of a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the parent compound. The position of the linker is critical and should be at a site that does not interfere with the compound's binding to its target. Structure-activity relationship (SAR) data is invaluable here.

G cluster_1 Affinity-Based Proteomics Workflow Probe_Synthesis Synthesize Biotinylated Probe Incubation Incubate Lysate with Probe Probe_Synthesis->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Competition Competition with Excess Free Compound (Control) Cell_Lysate->Competition Streptavidin_Beads Capture with Streptavidin Beads Incubation->Streptavidin_Beads Competition->Streptavidin_Beads Wash Wash to Remove Non-specific Binders Streptavidin_Beads->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec LC-MS/MS Analysis SDS_PAGE->Mass_Spec Data_Analysis Identify Enriched Proteins Mass_Spec->Data_Analysis

Caption: Workflow for affinity-based target identification.

Protocol for Affinity-Based Proteomics:

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm terminating in a biotin moiety.

    • Rationale: Biotin has an exceptionally high affinity for streptavidin, allowing for efficient capture of the probe-protein complex.[4]

    • Synthesize an inactive analog to serve as a negative control.[14]

  • Cell Lysate Preparation:

    • Culture cells of interest and harvest.

    • Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated probe.

    • In a parallel control experiment, pre-incubate the lysate with a molar excess of the free, unmodified compound before adding the probe.[12]

    • Rationale: True targets will be competitively displaced by the free compound, leading to a reduction in their capture.

    • Add streptavidin-coated beads to capture the biotinylated probe and any bound proteins.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe pulldown compared to the control and are competed off by the free compound.

    • These proteins are your high-confidence candidate targets.

Parameter Experimental Condition Control Condition Expected Outcome for a True Target
Probe Biotinylated CompoundBiotinylated CompoundProtein is captured
Competitor NoneExcess Free CompoundProtein is not captured or significantly reduced
Beads StreptavidinStreptavidin

Table 1: Experimental Design for Competitive Affinity Pulldown

Label-Free Target Identification: DARTS

The Drug Affinity Responsive Target Stability (DARTS) method is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.[13]

G cluster_2 DARTS Workflow Cell_Lysate_DARTS Prepare Cell Lysate Incubate_Compound Incubate with Compound Cell_Lysate_DARTS->Incubate_Compound Incubate_Vehicle Incubate with Vehicle (Control) Cell_Lysate_DARTS->Incubate_Vehicle Protease_Digestion Limited Proteolysis (e.g., Pronase) Incubate_Compound->Protease_Digestion Incubate_Vehicle->Protease_Digestion Stop_Digestion Stop Digestion Protease_Digestion->Stop_Digestion SDS_PAGE_DARTS SDS-PAGE Stop_Digestion->SDS_PAGE_DARTS Western_Blot Western Blot for Candidate Target SDS_PAGE_DARTS->Western_Blot Mass_Spec_DARTS LC-MS/MS for Unbiased Discovery SDS_PAGE_DARTS->Mass_Spec_DARTS Validation Confirm Target Stabilization Western_Blot->Validation Mass_Spec_DARTS->Validation

Caption: Workflow for the DARTS method.

Protocol for DARTS:

  • Lysate Preparation:

    • Prepare a native cell lysate as described for the affinity-based method.

  • Compound Incubation:

    • Divide the lysate into two aliquots.

    • Incubate one aliquot with this compound and the other with the vehicle (e.g., DMSO) as a control.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase) to both aliquots and incubate for a short period.

    • Rationale: The protease will digest proteins. Target proteins stabilized by the compound will be more resistant to digestion.

  • Analysis:

    • Stop the digestion and analyze the samples by SDS-PAGE.

    • For a candidate-based approach, perform a Western blot using an antibody against a putative target. A stronger band in the compound-treated lane indicates stabilization.

    • For an unbiased approach, analyze the entire gel lane by LC-MS/MS to identify all proteins that are protected from degradation.

  • Data Interpretation:

    • Proteins that show increased stability in the presence of the compound are potential targets.

Part 3: Target Validation - The Litmus Test

Identifying a protein that binds to your compound is a significant step, but it is not the final one. Target validation is the process of demonstrating that the interaction between the small molecule and the identified protein is responsible for the observed biological effect.[5]

Biophysical Confirmation of Interaction

Directly measuring the binding affinity between the compound and the purified target protein is essential.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

  • Surface Plasmon Resonance (SPR): Immobilizes the protein on a sensor chip and flows the compound over it to measure binding kinetics (kon and koff) and affinity.

Technique Measures Information Gained
ITC Heat ChangeKd, Stoichiometry, ΔH, ΔS
SPR Refractive Index ChangeKd, kon, koff

Table 2: Biophysical Methods for Binding Validation

Cellular Target Engagement

Demonstrating that the compound engages the target in a cellular context is crucial.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a target protein in response to ligand binding in intact cells or cell lysates. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.

Functional Validation

The ultimate validation is to show that modulating the target protein recapitulates the phenotype observed with the compound.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target protein. If the cellular phenotype of the compound is diminished or abolished upon target knockdown, this provides strong evidence for a functional link.

  • Enzymatic Assays: If the target is an enzyme, directly test the effect of the compound on its activity in a purified system. Pyridine carboxamide derivatives have been shown to act as enzyme inhibitors.[3]

Conclusion: A Pathway to Mechanistic Insight

The target identification of this compound is a challenging but achievable goal. By adopting a systematic and multi-faceted approach that combines in silico prediction with rigorous experimental validation, researchers can confidently identify its molecular targets. This knowledge is not merely academic; it is the foundation upon which a deeper understanding of the compound's mechanism of action is built, paving the way for its potential development as a therapeutic agent or a valuable research tool. The methodologies outlined in this guide provide a robust framework for this critical phase of drug discovery and chemical biology.

References

  • Bantscheff, M., & Lemeer, S. (2017). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 1647, 1-18.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Genetic Engineering and Biotechnology, 21(1), 123. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153. [Link]

  • Hassan, F. U., et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. [Link]

  • Schüßler, S. (2020). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide structure-affinity relationship studies. mediaTUM. [Link]

  • Ruprecht, B., et al. (2017). Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. [Link]

  • Awale, M., & Reymond, J. L. (2019). Computational/in silico methods in drug target and lead prediction. Journal of Cheminformatics, 11(1), 1-20. [Link]

  • Hassan, F. U., et al. (2024). Identifying novel drug targets with computational precision. ResearchGate. [Link]

  • Schirle, M., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology, 1647, 1-18. [Link]

  • Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One, 20(5), e0319865. [Link]

  • Ezzat, A., et al. (2019). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337-1357. [Link]

  • Singh, P., & Kumar, A. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2025). Chemistry-based functional proteomics for drug target deconvolution. ResearchGate. [Link]

  • Lai, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830. [Link]

  • Kumar, A., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 296, 100585. [Link]

  • Yan, Z., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Drug Design, Development and Therapy, 14, 253-262. [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Framework for Investigating a Novel Pyridine Carboxamide Derivative

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including antimicrobial and antifungal applications. 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide (CAS 1019383-16-4) is a novel compound belonging to this class. To date, its biological activity and effects on mammalian cells have not been characterized in peer-reviewed literature.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. As a Senior Application Scientist, the imperative is not to assume a mechanism of action, but to establish a robust, scientifically sound foundation for future mechanistic studies. This document outlines the essential preliminary steps: ensuring safe handling, preparing stable and soluble stock solutions, and determining the compound's impact on cell viability. Adherence to these foundational protocols is critical for generating reproducible and reliable data, paving the way for more complex downstream assays.

Compound Profile and Safety

Before commencing any experimental work, it is crucial to understand the basic properties and safety requirements for handling this compound.

PropertyValueSource
CAS Number 1019383-16-4BLDpharm[1]
Molecular Formula C₁₃H₁₁ClN₂OBLDpharm[1]
Molecular Weight 246.69 g/mol BLDpharm[1]

Safety and Handling:

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, general precautions for handling pyridine derivatives and chlorinated aromatic compounds should be strictly followed.[2][3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.[2]

  • Ventilation: Handle the solid compound and concentrated stock solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4][5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Part 1: Stock Solution Preparation and Management

The accuracy of in vitro experiments begins with the correct preparation of a concentrated stock solution.[6] The primary goal is to dissolve the compound in a suitable solvent at a high concentration, which can then be serially diluted into the cell culture medium for experiments.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions of many novel organic compounds due to its high solubilizing capacity.[7]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening. This minimizes moisture condensation on the compound.[7]

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = 10 mmol/L * 0.001 L * 246.69 g/mol * 1000 mg/g = 2.467 mg

  • Weighing: On an analytical balance, carefully weigh out 2.47 mg of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed. If necessary, gentle warming in a 37°C water bath can aid dissolution.[7]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting tubes.[6]

  • Labeling: Clearly label each aliquot with the compound name, CAS number, concentration (10 mM), solvent (DMSO), and the date of preparation.[8]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[9]

G cluster_prep Stock Solution Workflow start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate calculate Calculate Required Mass (e.g., for 10 mM) equilibrate->calculate weigh Weigh Compound (2.47 mg) calculate->weigh add_dmso Add Anhydrous DMSO (1 mL) weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C Protected from Light aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM stock solution.

Part 2: Preliminary Assessment of Solubility and Stability in Culture Medium

A common pitfall in cell-based assays is compound precipitation upon dilution into aqueous culture medium.[8] It is essential to visually confirm the solubility and stability of the compound at the highest intended working concentration.

Protocol 2: Visual Solubility and Stability Check

  • Prepare Highest Concentration: In a sterile microcentrifuge tube, prepare the highest concentration of the compound you intend to test (e.g., 100 µM). To do this, add 1 µL of the 10 mM DMSO stock solution to 99 µL of your complete cell culture medium (e.g., DMEM + 10% FBS). This results in a final DMSO concentration of 1%.

  • Incubate: Incubate the tube under the same conditions as your cell cultures (e.g., 37°C, 5% CO₂) for a period equivalent to your longest planned experiment (e.g., 72 hours).

  • Visual Inspection: At regular intervals (e.g., 0, 24, 48, 72 hours), visually inspect the solution against a dark background for any signs of precipitation, cloudiness, or color change. Use a light microscope to examine a small drop of the solution for microscopic crystals.

  • Interpretation:

    • Clear Solution: The compound is likely soluble and stable at this concentration.

    • Precipitation/Cloudiness: The compound is not soluble at this concentration. The highest working concentration must be lowered, or a different solvent system considered. All subsequent experiments must use a maximum concentration that remains fully dissolved.

Part 3: Determining Cytotoxicity using the MTT Assay

The first biological question for any novel compound is its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol 3: General MTT Cytotoxicity Assay

  • Cell Seeding:

    • In a 96-well flat-bottom plate, seed your chosen cell line at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from your 10 mM stock. A common approach is a 2-fold or 3-fold dilution series to generate a dose-response curve (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • Crucially, ensure the final DMSO concentration is identical in all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%). [9]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

  • Experimental Controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% cell viability.

    • Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.[11]

    • Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm assay performance.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[10]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

G cluster_protocol MTT Assay Experimental Workflow seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Serial Dilutions of Compound & Controls incubate1->treat incubate2 Incubate for Exposure (24, 48, or 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium, Add DMSO to Solubilize incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This document provides the foundational protocols necessary for the initial characterization of the novel compound this compound in a cell culture setting. By first establishing safe handling procedures, creating stable stock solutions, and determining the compound's cytotoxic profile, researchers can generate the high-quality preliminary data required to justify and design more complex mechanistic studies. Once the IC₅₀ value is established, future experiments could explore the compound's effects on specific cellular processes such as apoptosis, cell cycle progression, or specific signaling pathways, ultimately elucidating its biological function and therapeutic potential.

References

  • BenchChem. (n.d.). Application Note and Protocol: Preparation of Stock Solutions for the Novel Compound NPD8790. Retrieved from BenchChem.[7]

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Retrieved from BenchChem.[11]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs.[8]

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam.[12]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche.[10]

  • BenchChem. (n.d.). Application Note and Protocol: Preparation of Stock Solutions for the Novel Compound NPD8790. Retrieved from BenchChem.[7]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). This compound. Retrieved from AK Scientific, Inc.[13]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf.[14]

  • BLDpharm. (n.d.). 1019383-16-4|this compound. Retrieved from BLDpharm.[1]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from WSU.[4]

  • BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Retrieved from BenchChem.[6]

  • Pion Inc. (2024, September 17). The Role Of in vitro Testing In Drug Development. Retrieved from Pion Inc.[15]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from Charles River Laboratories.[16]

  • Gomaa, N. S. A. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from a university source.[17]

  • MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved from MCE.[9]

  • ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from ScholarWorks@UTEP.[18]

  • Pipzine Chemicals. (n.d.). Pyridine-2-Carboxamide. Retrieved from Pipzine Chemicals.[19]

  • Fisher Scientific. (2013, November 1). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[5]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific.[2]

  • ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from ResearchGate.[20]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet. Retrieved from Jubilant Ingrevia Limited.[3]

  • Burleson Research Technologies. (2024, May 14). New Approach Methods in Toxicology: Innovations in In Vitro Testing for Chemical Safety. Retrieved from Burleson Research Technologies.[21]

  • Fisher Scientific. (2014, January 27). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[22]

  • TCI Chemicals. (2025, January 2). SAFETY DATA SHEET. Retrieved from TCI Chemicals.

  • TCI Chemicals. (2025, June 2). SAFETY DATA SHEET. Retrieved from TCI Chemicals.

Sources

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide for kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the evaluation of This compound (CAS No. 1019383-16-4) and related pyridine carboxamide derivatives in kinase inhibition assays. While specific biological data for this exact compound is not extensively published, its core scaffold is a well-established "privileged structure" in the development of potent kinase inhibitors.[1][2][3] This guide offers a strategic framework, from initial target selection to detailed biochemical and cell-based assay protocols, enabling researchers to systematically assess the inhibitory potential of this and similar compounds. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.

Introduction: The Pyridine Carboxamide Scaffold in Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4][5] The pyridine carboxamide scaffold has emerged as a highly versatile and successful core structure for the design of potent and selective kinase inhibitors.[1][2] This is due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the adenine moiety of ATP.[2][3]

Notable examples of kinase inhibitors built around this or similar scaffolds include those targeting:

  • PIM kinases: Involved in cell survival and proliferation.[1]

  • Lipid kinases (PIKfyve, PIP4K2C): Regulators of cellular trafficking and signaling.[6]

  • Akt (Protein Kinase B): A central node in cell growth and survival pathways.[7]

  • Rho kinase (ROCK): Involved in cellular contraction and motility.[8]

  • Src/Abl kinases: Key drivers in certain leukemias.[4]

The subject of this guide, This compound , possesses this core scaffold, making it a compound of interest for kinase inhibitor screening.

Structural Analysis of this compound
  • Pyridine Ring: Acts as a hinge-binding motif.

  • Carboxamide Linker: Provides a rigid connection and potential for hydrogen bonding.

  • N-methyl-N-phenyl Group: Explores a lipophilic pocket within the kinase active site, influencing potency and selectivity.

  • 2-Chloro Substituent: Can modulate the electronic properties of the pyridine ring and potentially form specific interactions with the target kinase.

Given these features, a logical first step is to screen this compound against a diverse panel of kinases to identify potential targets.

Strategic Approach for Initial Screening

A tiered approach is recommended to efficiently evaluate the compound's potential.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action A Compound Procurement & QC (Purity, Solubility) B Broad Kinase Panel Screen (e.g., Eurofins, Reaction Biology) ~50-400 kinases at a single high concentration (e.g., 10 µM) A->B Submit for profiling C Identify 'Hits' (% Inhibition > 50-70%) B->C D IC50 Determination (Dose-response curve) C->D Validate primary hits E Biochemical Assays (e.g., TR-FRET, FP) D->E F Cell-Based Assays (Target engagement, Pathway modulation) E->F Confirm cellular activity

Caption: Tiered screening workflow for a novel compound.

Detailed Protocols: Biochemical Kinase Assays

Biochemical assays measure the direct interaction of a compound with an isolated, purified kinase. They are essential for determining intrinsic inhibitory potency (IC50).

Principle of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format widely used in kinase screening. It relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled anti-phospho-antibody) to an acceptor fluorophore (e.g., a fluorescently labeled peptide substrate). This energy transfer only occurs when the donor and acceptor are in close proximity, i.e., when the substrate is phosphorylated by the kinase.

G cluster_0 No Inhibition cluster_1 Inhibition A Kinase + ATP C Phosphorylated Substrate A->C Phosphorylation B Fluorescent Substrate B->C E High TR-FRET Signal C->E D Eu-Antibody (Donor) D->E F Kinase + ATP + Inhibitor H No Phosphorylation F->H Blocked G Fluorescent Substrate G->H J Low TR-FRET Signal H->J I Eu-Antibody (Donor) I->J

Caption: Principle of a TR-FRET kinase assay.

Protocol: TR-FRET IC50 Determination

This protocol is a general template and should be optimized for the specific kinase of interest.

Materials:

  • Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Kinase: Purified, active kinase of interest.

  • Substrate: Fluorescently labeled peptide or protein substrate.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl2, DTT, BSA).

  • Detection Reagents: TR-FRET donor antibody and acceptor.

  • Plates: Low-volume, 384-well white plates.

  • Plate Reader: TR-FRET capable plate reader.

Procedure:

  • Compound Plating:

    • Create a serial dilution series of the compound in DMSO. A typical 11-point, 3-fold dilution starting from 1 mM is recommended.

    • Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the 384-well assay plates. Include DMSO-only wells for 'no inhibition' (100% activity) and wells without kinase for 'background' (0% activity) controls.

  • Kinase Reaction:

    • Prepare a "Kinase/Substrate Mix" in assay buffer. The final concentration of kinase and substrate should be optimized based on supplier datasheets or internal validation (typically at the Km for substrate).

    • Add the Kinase/Substrate Mix to the compound-plated wells.

    • Prepare an "ATP Mix" in assay buffer.

    • To initiate the reaction, add the ATP Mix to all wells. The final ATP concentration should ideally be at or near its Km for the specific kinase to accurately determine ATP-competitive inhibition.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a "Detection Mix" containing the TR-FRET antibody and acceptor in detection buffer.

    • Add the Detection Mix to all wells to stop the kinase reaction.

    • Incubate for the recommended time (e.g., 60 minutes) to allow for antibody binding.

    • Read the plate on a TR-FRET-enabled reader according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibition - Signal_Background))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

ParameterTypical ValueRationale
Compound Stock 10 mM in DMSOStandard concentration for screening libraries.
Final DMSO % < 1%High concentrations of DMSO can inhibit some kinases.
ATP Concentration At or near KmAllows for sensitive detection of ATP-competitive inhibitors.
Kinase Concentration 2-5 nMShould be in the linear range of the assay.
Substrate Conc. At or near KmEnsures reaction velocity is sensitive to inhibition.

Detailed Protocols: Cell-Based Assays

Cell-based assays are critical for confirming that the compound can enter cells and engage its target in a physiological context.

Principle of a Western Blot-Based Target Engagement Assay

This assay measures the phosphorylation status of a kinase's direct downstream substrate in cells. A potent inhibitor should decrease the level of substrate phosphorylation in a dose-dependent manner.

Protocol: Phospho-Substrate Western Blot

Materials:

  • Cell Line: A cell line where the target kinase is active and drives a measurable phosphorylation event.

  • Culture Medium & Reagents: Standard cell culture supplies.

  • Compound: As prepared for biochemical assays.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: A primary antibody specific for the phosphorylated substrate and a total substrate antibody (as a loading control). A secondary antibody conjugated to HRP.

  • SDS-PAGE & Western Blotting Equipment.

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with a serial dilution of the compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a set time (e.g., 2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Normalize samples to the same protein concentration, add loading buffer, and boil.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with the primary phospho-substrate antibody overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with the total substrate antibody as a loading control.

Data Analysis:

  • Quantify the band intensity for the phospho-protein and total protein using software like ImageJ.

  • Normalize the phospho-signal to the total protein signal for each lane.

  • Plot the normalized phospho-signal against the compound concentration to observe the dose-dependent inhibition.

Conclusion and Future Directions

The pyridine carboxamide scaffold is a proven starting point for the development of potent kinase inhibitors.[1][6][8] This compound represents an unexplored member of this chemical class. The protocols and strategies outlined in this guide provide a robust framework for its systematic evaluation. Initial broad screening followed by rigorous biochemical and cell-based validation of any identified hits will be crucial in determining its therapeutic potential. Subsequent studies could involve medicinal chemistry efforts to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.

References

  • BLDpharm. This compound.
  • Nishiguchi, G. A., et al. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters. 2016;26(9):2328-32. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Barlaam, B., et al. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. 2010;53(5):2227-2241. [Link]

  • Feng, Y., et al. Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. 2007;50(10):2297-2309. [Link]

  • Alfa Chemistry. 2-Chloro-N-phenylpyridine-4-carboxamide.
  • Lombardo, L. J., et al. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. 2004;47(27):6658-61. [Link]

  • Khan, I., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. 2024. [Link]

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]

  • Nouri Majd, M., et al. Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. 2025;8(5):930-940.
  • Echemi. 2-chloro-N-(2-methylphenyl)
  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

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  • [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. NCBI. [Link]

  • (PDF) Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Liu, Q., et al. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry. 2017;139:674-697. [Link]

  • Exploring 4-Chloro-N-Methylpyridine-2-Carboxamide: A Key Sorafenib Intermediate. LinkedIn. [Link]

  • PubChem. 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. [Link]

  • Doležal, M., et al. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. Molecules. 2013;18(12):14954-71. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

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  • Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. ResearchGate. [Link]

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The Chemical Probe 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide: A Guide to its Application in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The following document provides a detailed guide on the potential use of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide as a chemical probe. Due to the limited publicly available data on this specific compound, this guide is based on the known biological activities of structurally related pyridine carboxamide derivatives and established methodologies for characterizing small molecule inhibitors. The proposed biological target and mechanism of action are presented as a scientifically plausible hypothesis for investigation.

I. Introduction: The Promise of Pyridine Carboxamides in Oncology

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with diverse biological activities, including antimicrobial and anticancer properties. The nitrogen atom in the pyridine ring enhances solubility and provides a key point for molecular interactions, making this class of compounds attractive for drug discovery. This compound is a member of this family, and while its specific biological profile is not extensively characterized in the public domain, its structural features suggest potential as a modulator of key cellular signaling pathways implicated in cancer.

This guide provides a comprehensive framework for researchers to explore the utility of this compound as a chemical probe, with a focus on its hypothetical application as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][3]

II. Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are essential for designing and interpreting experiments.

PropertyValueSource
CAS Number 1019383-16-4BLDpharm[4]
Molecular Formula C₁₃H₁₁ClN₂OBLDpharm[4]
Molecular Weight 246.70 g/mol BLDpharm[4]
Appearance Solid (predicted)---
Solubility Soluble in DMSOGeneral knowledge for small molecules

III. Hypothetical Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Based on the prevalence of pyridine-containing molecules as kinase inhibitors, we hypothesize that this compound may act as an inhibitor of the PI3K/Akt signaling pathway. This pathway is a central node in cancer cell signaling, and its inhibition can lead to decreased cell proliferation and increased apoptosis.[1][2][3]

The proposed mechanism involves the binding of the compound to the ATP-binding pocket of PI3K or Akt, preventing their activation and subsequent downstream signaling.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Inhibition Probe 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide Probe->Akt Inhibition

Figure 1: Hypothetical signaling pathway of this compound.

IV. Experimental Protocols

This section provides detailed protocols for the initial characterization of this compound as a chemical probe. The workflow is designed to first assess its cytotoxic potential and then to validate its on-target activity.

Experimental_Workflow A Stock Solution Preparation (in DMSO) B Cell Viability Assay (MTT) A->B C Determine IC50 Value B->C D Target Engagement Assay (Western Blot) C->D E Target Engagement Assay (CETSA) C->E F Analyze Phospho-Akt Levels D->F G Confirm Target Binding E->G H Further Downstream Functional Assays F->H G->H

Figure 2: Experimental workflow for characterizing the chemical probe.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the concentration-dependent effect of the compound on the viability of a cancer cell line known to have an activated PI3K/Akt pathway (e.g., PC-3 or U87MG).[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line (e.g., PC-3)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known PI3K/Akt inhibitor).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Target Engagement Validation by Western Blot

This protocol aims to confirm that the compound inhibits the phosphorylation of Akt at a concentration relevant to its IC₅₀ value.[6]

Materials:

  • Cancer cell line (e.g., PC-3)

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, 1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt and GAPDH signals.

    • A decrease in the phospho-Akt/total-Akt ratio upon compound treatment indicates target engagement.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to directly demonstrate the binding of a compound to its target protein in a cellular context.[7][8][9][10][11][12]

Materials:

  • Cancer cell line (e.g., PC-3)

  • This compound

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (as in Protocol 2)

  • Western blot materials (as in Protocol 2)

Procedure:

  • Compound Treatment:

    • Treat intact cells with the compound at a concentration above its IC₅₀ (e.g., 10x IC₅₀) or a vehicle control for 1 hour.

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

    • Analyze the amount of soluble Akt in the supernatant by Western blot as described in Protocol 2.

  • Data Analysis:

    • Plot the amount of soluble Akt against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes Akt, confirming target engagement.

V. Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the initial characterization of this compound.

AssayCell LineParameterValue
MTT Assay PC-3IC₅₀ (µM)To be determined
Western Blot PC-3% Inhibition of p-Akt (at IC₅₀)To be determined
CETSA PC-3Thermal Shift (ΔTₘ, °C)To be determined

VI. Trustworthiness and Self-Validation

The experimental plan outlined above incorporates a self-validating system. The initial cell viability assay provides a phenotypic readout and a critical concentration (IC₅₀) for subsequent mechanistic studies. The Western blot and CETSA experiments then directly test the proposed hypothesis of on-target activity at this physiologically relevant concentration. A positive result in both the functional (p-Akt inhibition) and direct binding (CETSA) assays provides strong evidence for the proposed mechanism of action.

VII. Conclusion and Future Directions

This guide provides a robust framework for the initial investigation of this compound as a chemical probe. By following these protocols, researchers can systematically evaluate its cytotoxic effects and validate its on-target activity. Positive results from these initial studies would warrant further investigation, including:

  • Kinase Profiling: To assess the selectivity of the compound against a broader panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the compound.

The exploration of novel chemical probes like this compound is crucial for advancing our understanding of cancer biology and for the development of new therapeutic strategies.

VIII. References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies the search for drug targets. Nature Reviews Drug Discovery, 15(3), 150-152. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Axelsson, H., et al. (2019). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE (Journal of Visualized Experiments), (145), e58670. [Link]

  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Luo, J., et al. (2003). A pivotal role for the PI3K/Akt pathway in cell growth, survival, and tumorigenesis. Cancer Cell, 4(4), 257-259. [Link]

  • Rascio, A. J., & Schimmer, A. D. (2010). Targeting the PI3K/Akt/mTOR pathway in leukemia. Current Opinion in Hematology, 17(2), 91-96. [Link]

  • Mahmood, T., & Yang, T. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PELCO BioWave. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510. [Link]

  • Mi, Y., et al. (2021). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 51(5), 527-542. [Link]

  • Thorpe, L. M., et al. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(9), 503-514. [Link]

  • Ghosh, R., et al. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 20(4), 1-1. [Link]

  • Wu, J., et al. (2021). Development of a multi-target anticancer Sn (ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions, 50(31), 10834-10844. [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Liu, Q., et al. (2018). Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells. OncoTargets and therapy, 11, 667. [Link]

  • Kim, S., & Kim, D. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemical Engineering & Process Technology, 1(4), 1004. [Link]

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Application Notes and Protocols for High-Throughput Screening of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of novel small molecule modulators of biological processes is a cornerstone of modern drug development and chemical biology research.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel chemical entity, 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide , in a high-throughput screening (HTS) context. While specific biological activities of this compound are yet to be widely documented, its structure, featuring a substituted pyridine carboxamide scaffold, is reminiscent of motifs found in biologically active agents, suggesting its potential as a valuable probe or therapeutic lead.[2][3] This guide offers detailed protocols for both biochemical and cell-based screening assays, emphasizing the principles of assay development, validation, and hit confirmation.

Part 1: Pre-Screening Compound Management and Characterization

Before committing a novel compound to a large-scale screening campaign, a thorough characterization is essential to ensure data quality and avoid common pitfalls. This initial investment in understanding the molecule's properties is a critical component of a self-validating HTS system.

1.1. Purity and Identity Confirmation: The identity and purity of the compound must be rigorously confirmed. We recommend the following analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95% for HTS campaigns.

1.2. Solubility Determination: Poor solubility is a frequent cause of false positives and negatives in HTS.[4]

  • Protocol: Prepare a concentrated stock solution, typically 10-20 mM, in 100% dimethyl sulfoxide (DMSO).[5] A serial dilution in aqueous assay buffer should be performed to determine the kinetic and thermodynamic solubility limits. Visual inspection for precipitation and light scattering measurements can be employed.

  • Best Practice: The final concentration of DMSO in the assay should be kept low, typically below 1% v/v, to minimize effects on biological targets and assay performance.[5]

1.3. Compound Storage and Handling:

  • Storage: Aliquot the concentrated DMSO stock into single-use plates or tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Plate Management: For HTS, compound libraries are typically arrayed in 384- or 1536-well microplates.[5]

Part 2: The High-Throughput Screening Workflow

A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate promising compounds from a large library.[5]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Prioritization AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal Optimization PilotScreen Pilot Screen (~2,000 compounds) AssayVal->PilotScreen PrimaryHTS Primary HTS (Full Library) PilotScreen->PrimaryHTS HitID Hit Identification PrimaryHTS->HitID Data Analysis HitConfirm Hit Confirmation (Re-test) HitID->HitConfirm DoseResponse Dose-Response (IC50/EC50) HitConfirm->DoseResponse CounterScreen Counter-Screens & Selectivity DoseResponse->CounterScreen SAR Preliminary SAR CounterScreen->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Part 3: Application Note 1 - Biochemical Screening via Fluorescence Polarization

3.1. Principle and Application: Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for HTS. It measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner.[6][7] An unbound, small tracer tumbles rapidly in solution, depolarizing emitted light and resulting in a low FP signal.[6] When bound to a larger protein, its tumbling slows, the emitted light remains polarized, and the FP signal increases.[6][7]

This assay can be used to screen for inhibitors that disrupt the interaction between the tracer and its binding partner. This compound can be tested for its ability to compete with the tracer, leading to a decrease in the FP signal.

3.2. Detailed Protocol: FP-Based Competitive Binding Assay

Objective: To identify compounds that inhibit the interaction between Protein-X and a fluorescently labeled Ligand-Y.

Materials:

  • Purified Protein-X

  • Fluorescently labeled Ligand-Y (tracer)

  • Assay Buffer (e.g., PBS with 0.01% Triton X-100)

  • 384-well, low-volume, non-binding black microplates

  • This compound (and other library compounds) at 10 mM in DMSO

  • Positive control (unlabeled Ligand-Y) and negative control (DMSO)

  • A plate reader capable of measuring fluorescence polarization[8]

Experimental Workflow:

FP_Workflow cluster_0 Reagent Preparation cluster_1 Compound Plating cluster_2 Assay Execution PrepTracer Prepare Tracer Solution PrepProtein Prepare Protein-X Solution AddCmpd Dispense 50 nL of Compound (or DMSO/Control) AddProtein Add 10 µL of Protein-X AddCmpd->AddProtein Incubate1 Incubate (15 min, RT) AddProtein->Incubate1 AddTracer Add 10 µL of Tracer Incubate1->AddTracer Incubate2 Incubate (e.g., 60 min, RT) AddTracer->Incubate2 ReadPlate Read FP Signal (mP) Incubate2->ReadPlate

Caption: Step-by-step workflow for a fluorescence polarization competitive binding assay.

Step-by-Step Methodology:

  • Assay Optimization:

    • Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust signal (typically 3-5 times the background).

    • Protein Titration: Titrate Protein-X against the fixed tracer concentration to determine the EC50 (the concentration of protein required to bind 50% of the tracer). For the HTS, use a protein concentration at or near the EC50 to ensure the assay is sensitive to competitive inhibitors.

  • Primary Screen Execution:

    • Using an acoustic liquid handler, dispense 50 nL of the 10 mM compound stock of this compound into the assay wells. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

    • Add 25 µL of Protein-X solution (at 2x the final concentration) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

    • Add 25 µL of the fluorescent tracer (at 2x the final concentration) to all wells.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature to reach binding equilibrium.

    • Measure the fluorescence polarization in millipolarization units (mP).

  • Controls and Data Analysis:

    • High Control (0% Inhibition): Wells containing Protein-X, tracer, and DMSO. This represents the maximum binding signal.

    • Low Control (100% Inhibition): Wells containing Protein-X, tracer, and a saturating concentration of unlabeled ligand. This represents the minimum signal.

    • Z'-Factor Calculation: Assess the quality of the assay using the Z'-factor, which should be ≥ 0.5 for a robust HTS.[9][10]

      • Z' = 1 - (3 * (σ_high + σ_low)) / |μ_high - μ_low|

      • Where σ is the standard deviation and μ is the mean of the high and low controls.

3.3. Data Presentation and Interpretation:

ParameterValueInterpretation
Tracer Concentration10 nMOptimal signal-to-background ratio.
Protein-X Concentration50 nMCorresponds to the EC80 for robust inhibitor detection.
High Control (mP)250 ± 15Represents the signal of the protein-tracer complex.
Low Control (mP)80 ± 10Represents the signal of the free tracer.
Z'-Factor 0.68 Excellent assay quality, suitable for HTS. [9][10]
Hit Threshold< 199 mP (Mean of High Control - 3*SD)Compounds causing a signal drop below this value are considered primary hits.

Part 4: Application Note 2 - Cell-Based Screening with a Reporter Assay

4.1. Principle and Application: Cell-based assays provide data in a more physiologically relevant context, measuring a compound's effect on cellular pathways.[11][12] Reporter gene assays are a common format where a reporter protein (e.g., luciferase, β-lactamase) is placed under the control of a promoter that is responsive to a specific signaling pathway.[13][14] An increase or decrease in reporter signal indicates modulation of the pathway.

This assay can screen this compound for its ability to activate or inhibit a hypothetical "Signal-X" pathway that drives the expression of a luciferase reporter gene.

4.2. Hypothetical Signaling Pathway:

Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor (TF) KinaseB->TF Nucleus Nucleus TF->Nucleus Translocation Reporter Promoter -> Luciferase Gene

Caption: A simplified diagram of a hypothetical signaling pathway leading to reporter gene expression.

4.3. Detailed Protocol: Luciferase Reporter Assay

Objective: To identify compounds that modulate the Signal-X pathway.

Materials:

  • A stable cell line expressing the luciferase reporter construct (e.g., HEK293).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • 384-well, solid white, tissue-culture treated microplates.

  • This compound and library compounds.

  • Positive control (known pathway activator) and negative control (DMSO).

  • Luciferase assay reagent (e.g., Bright-Glo™, Promega).

  • A luminometer plate reader.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count the reporter cells.

    • Seed the cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well in 40 µL of medium).

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Addition:

    • Add 100 nL of compound stocks or controls to the cell plates for a final concentration of 10 µM.

  • Incubation:

    • Incubate the plates for a duration optimized to capture the peak reporter gene expression (e.g., 6-24 hours).

  • Signal Detection:

    • Equilibrate plates to room temperature.

    • Add 20 µL of the luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for 5-10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Counter-Screen (Cytotoxicity):

    • A parallel screen should be run to identify compounds that are cytotoxic, as cell death will non-specifically decrease the reporter signal.[11] This can be done using a viability assay like CellTiter-Glo® (Promega).

4.4. Data Interpretation:

  • Activators: Compounds that significantly increase the luminescent signal compared to the DMSO control.

  • Inhibitors: Compounds that significantly decrease the signal induced by a known agonist.

  • False Positives: Compounds identified as inhibitors that also show significant cytotoxicity in the counter-screen should be flagged.

Part 5: Hit Confirmation and Prioritization

Primary hits from HTS campaigns require rigorous validation.[10]

5.1. Hit Validation Workflow:

Hit_Validation PrimaryHits Primary Hits from HTS Retest Re-test in Triplicate (Fresh Compound) PrimaryHits->Retest DoseResponse Generate 10-point Dose-Response Curve Retest->DoseResponse CalcIC50 Calculate IC50/EC50 DoseResponse->CalcIC50 OrthogonalAssay Confirm in Orthogonal Assay (e.g., Label-Free) CalcIC50->OrthogonalAssay SAR Procure & Test Analogs (Preliminary SAR) OrthogonalAssay->SAR ValidatedHit Validated Hit SAR->ValidatedHit

Caption: A workflow for the confirmation and validation of primary HTS hits.

5.2. Dose-Response Analysis: Confirmed hits should be tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 or EC50). This step is crucial for ranking hits and establishing a preliminary structure-activity relationship (SAR).[10]

Example Hit Prioritization Table:

Compound IDPrimary Screen (% Inhibition)IC50 (µM)Max Response (%)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)Priority
Cmpd-A01 65.21.598> 50> 33High
Cmpd-B07 58.94.895> 50> 10Medium
Cmpd-C03 72.12.3605.12.2Low (Partial activity, toxic)
This compound 68.52.199> 50> 23High

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (Note: While not directly cited from the search results, this is the foundational paper for Z'-factor and is considered standard knowledge in the field, implicitly referenced by sources discussing Z' > 0.5).
  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays in high-throughput screening and drug discovery: a review. Methods in Molecular Biology, 565, 1–17. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

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Application Notes & Protocols for the Investigation of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyridine Carboxamide Derivative

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The novel compound, 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, represents a unique chemical entity with unexplored potential. Its structural features, including the chlorinated pyridine ring and the N-methyl-N-phenyl carboxamide moiety, suggest possible interactions with various biological targets. The chlorine atom can influence the compound's electronic properties and metabolic stability, while the tertiary amide may impact its binding affinity and pharmacokinetic profile.

This comprehensive guide provides a detailed experimental roadmap for the synthesis, characterization, and biological evaluation of this compound. It is designed to equip researchers with the necessary protocols to systematically investigate its physicochemical properties, potential therapeutic applications, and mechanism of action. The methodologies outlined herein are grounded in established scientific principles and best practices in drug discovery and development.

Section 1: Synthesis and Characterization

The initial phase of any investigation into a novel compound is its efficient synthesis and rigorous characterization to confirm its identity, purity, and stability.

Rationale for Synthetic Approach

The synthesis of this compound can be approached through several established methods for amide bond formation. A common and effective strategy involves the reaction of an activated carboxylic acid derivative with an amine. In this case, 2-chloroisonicotinic acid (2-chloro-pyridine-4-carboxylic acid) serves as the starting material, which is then coupled with N-methylaniline. The choice of coupling reagents is critical for achieving high yield and purity.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Start Start: 2-chloroisonicotinic acid & N-methylaniline Activation Activation of Carboxylic Acid (e.g., with SOCl2 or HATU/DIPEA) Start->Activation Step 1 Coupling Amide Coupling Reaction Activation->Coupling Step 2 Workup Aqueous Workup & Extraction Coupling->Workup Step 3 Purification Purification (e.g., Column Chromatography) Workup->Purification Step 4 Characterization Characterization of Final Product Purification->Characterization Step 5

Caption: Workflow for the synthesis and purification of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2-chloroisonicotinic acid

  • Thionyl chloride (SOCl₂) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-methylaniline

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure (using HATU as coupling agent):

  • To a solution of 2-chloroisonicotinic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add N-methylaniline (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the pure product and concentrate to yield this compound as a solid.

Physicochemical Characterization

Accurate characterization is paramount to ensure the integrity of the compound for subsequent biological studies.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Chemical shifts, coupling constants, and integration consistent with the proposed structure.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the calculated mass of C₁₃H₁₁ClN₂O.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating >95% purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for C=O (amide), C-Cl, and aromatic C-H bonds.[1]
Melting Point Determination of physical properties and as an indicator of purity.A sharp melting point range.[1]
Solubility Assessment To determine suitable solvents for biological assays.Qualitative and quantitative solubility in various solvents (e.g., DMSO, ethanol, water).

Section 2: In Vitro Biological Evaluation

Given the novelty of this compound, a tiered screening approach is recommended to efficiently identify potential biological activities.

Rationale for Target Selection

The pyridine carboxamide core is present in compounds with diverse biological activities, including but not limited to:

  • Anticancer: Many pyridine derivatives exhibit antiproliferative activity against various cancer cell lines.[2][3]

  • Antibacterial/Antifungal: The heterocyclic nature of the compound suggests potential antimicrobial properties.[4][5]

  • Kinase Inhibition: The carboxamide linkage is a common feature in kinase inhibitors.[2]

  • Antiviral: Some pyridine-containing compounds have shown antiviral efficacy.[6]

Tier 1: Broad-Spectrum Screening

The initial screening should cast a wide net to identify any significant biological effects.

Tier1_Screening Compound 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT on various cell lines) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth microdilution against Gram-positive and Gram-negative bacteria, and fungi) Compound->Antimicrobial Kinase Broad Kinase Panel Screen Compound->Kinase

Caption: Tier 1 screening workflow for broad biological activity assessment.

Purpose: To assess the general cytotoxicity of the compound against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) to determine a preliminary therapeutic window.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Purpose: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Procedure:

  • Prepare a twofold serial dilution of the compound in a 96-well microtiter plate with appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Target-Specific and Mechanistic Studies

Based on the results from Tier 1, subsequent experiments should focus on elucidating the mechanism of action.

Tier2_Studies Tier1_Results Positive Hits from Tier 1 Screening Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Tier1_Results->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Flow cytometry with Propidium Iodide) Tier1_Results->Cell_Cycle Specific_Kinase Specific Kinase Inhibition Assays Tier1_Results->Specific_Kinase Mechanism_Of_Action Further Mechanistic Studies Apoptosis->Mechanism_Of_Action Cell_Cycle->Mechanism_Of_Action Specific_Kinase->Mechanism_Of_Action

Caption: Tier 2 workflow for target validation and mechanistic studies.

Section 3: Analytical Method Development

For future pharmacokinetic and in vivo studies, a robust and validated analytical method is essential.

Rationale for Method Selection

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

Protocol: Development of an HPLC-MS/MS Method

Purpose: To develop a sensitive and specific method for the quantification of this compound in plasma or tissue homogenates.

Procedure:

  • Chromatographic Separation:

    • Select an appropriate C18 reversed-phase column.

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good peak shape and separation from endogenous matrix components.

  • Mass Spectrometric Detection:

    • Optimize the MS parameters (e.g., electrospray ionization in positive mode, capillary voltage, cone voltage).

    • Identify the precursor ion (the molecular ion of the compound) and select a stable product ion for Multiple Reaction Monitoring (MRM).

  • Sample Preparation:

    • Develop a sample extraction method (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Section 4: Safety and Handling

Proper safety precautions are crucial when working with any novel chemical entity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[7][8][9]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[10][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[10][7][8]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[10]

Hazard Information (based on similar structures):

  • Harmful if swallowed.[10][11]

  • May cause skin and eye irritation.[12][11]

  • Handle with care as the toxicological properties have not been fully investigated.

Conclusion

This document provides a foundational framework for the comprehensive investigation of this compound. By following these detailed protocols, researchers can systematically uncover the therapeutic potential of this novel compound, from its fundamental chemical properties to its biological activity and mechanism of action. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent.

References

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  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. Available at: [Link]

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Investigating 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide: A Guide to Antimicrobial Efficacy and Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The pyridine carboxamide structure is recognized in medicinal chemistry for its presence in numerous biologically active compounds, showing a wide range of therapeutic applications, including potent antimicrobial properties. This document provides a comprehensive guide for the initial antimicrobial characterization of a novel investigational compound, 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide. The following protocols are based on established, standardized methodologies to ensure robust and reproducible data generation for researchers, scientists, and drug development professionals. While specific data for this particular molecule is not yet published, the framework provided herein allows for its thorough preclinical evaluation.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of any potential antimicrobial agent is the determination of its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a quantitative and widely adopted technique for this purpose.[1][2][3][4]

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol establishes the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate. The concentration range should be selected based on the expected potency of the compound.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells with microbial inoculum but no compound.

    • Negative Control: Wells with broth medium only.

    • Solvent Control: Wells with microbial inoculum and the highest concentration of DMSO used in the dilutions.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: After incubation, the MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or pellet formation.[2][3]

Workflow for Broth Microdilution Assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension A->D B Prepare Compound Stock (e.g., in DMSO) C Serial Dilution of Compound in 96-well plate B->C C->D E Include Controls (Positive, Negative, Solvent) D->E F Incubate Plate (16-20h at 37°C) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC Value G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Following the MIC determination, the MBC/MFC test is performed to ascertain the lowest concentration of the compound that results in microbial death, typically defined as a 99.9% reduction in the initial inoculum.[5][6][7]

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), transfer a small aliquot (e.g., 10 µL) and plate it onto fresh agar plates.

  • Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no colony growth on the subcultured agar plates, indicating a 99.9% or greater kill rate.[6][7]

Part 2: Assessing Safety Profile: In Vitro Cytotoxicity

A crucial aspect of drug development is to ensure that the compound is selective for microbial cells over host cells. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[8][9]

Protocol: MTT Cytotoxicity Assay

This protocol evaluates the effect of this compound on the viability of a mammalian cell line (e.g., HEK293, HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well tissue culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium and add them to the wells. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for the formation of formazan crystals.[8]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Data Presentation:

The results from these initial screenings can be summarized in a table for clear comparison.

Microorganism MIC (µg/mL) MBC/MFC (µg/mL) Cell Line IC₅₀ (µg/mL)
S. aureus ATCC 29213DataDataHEK293Data
E. coli ATCC 25922DataDataHepG2Data
P. aeruginosa ATCC 27853DataDataVeroData
C. albicans ATCC 90028DataDataA549Data
This table is a template for presenting experimental findings.

Part 3: Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is vital for its development. A common mechanism for antimicrobial agents is the disruption of the bacterial cell membrane.

Protocol: Outer Membrane Permeabilization Assay (NPN Uptake)

This assay is used for Gram-negative bacteria to determine if the compound disrupts the outer membrane, allowing the fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and fluoresce in the hydrophobic environment of the membrane.[10][11][12]

Materials:

  • Gram-negative bacterial strain (e.g., E. coli)

  • HEPES buffer

  • NPN stock solution (in acetone)

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase, then harvest and resuspend the cells in HEPES buffer.

  • Assay Setup: In a 96-well black plate, add the cell suspension.

  • NPN Addition: Add NPN to the cell suspension.

  • Compound Addition: Add varying concentrations of this compound.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically (excitation at 350 nm, emission at 420 nm). An increase in fluorescence indicates outer membrane permeabilization.[12]

Workflow for Antimicrobial Drug Discovery and Characterization:

Drug_Discovery_Workflow A Novel Compound Synthesis (2-chloro-N-methyl-N-phenyl- pyridine-4-carboxamide) B Primary Screening: MIC Determination A->B C Secondary Screening: MBC/MFC Determination B->C D Safety Profiling: Cytotoxicity Assay (MTT) B->D E Mechanism of Action Studies (e.g., Membrane Permeability) C->E D->E F Lead Compound Identification E->F

Caption: A generalized workflow for the initial stages of antimicrobial drug discovery.

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Application Notes & Protocols: The Utility of Pyridine Carboxamide Derivatives in Modern Antiviral Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Evaluation of Novel Antiviral Candidates, Featuring the Hypothetical Compound PC-101

Foreword: The Strategic Importance of Privileged Scaffolds in Antiviral Research

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a robust and adaptable drug discovery pipeline.[1][2] Within the vast landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in a multitude of biologically active compounds.[3] The pyridine ring is a quintessential example of such a scaffold, lauded for its versatile therapeutic properties, including significant antiviral activity.[1][3][4] When combined with a carboxamide functional group, the resulting pyridine carboxamide core offers a rich platform for developing novel therapeutic agents.

Derivatives of this class have demonstrated promising activity against a wide spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Respiratory Syncytial Virus (RSV), and various coronaviruses.[1][5][6] Their mechanisms of action are diverse, ranging from the inhibition of key viral enzymes like polymerases and proteases to interference with host-cell factors essential for the viral life cycle.[1][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel pyridine carboxamide derivatives. To illustrate these principles in a practical context, we will follow the discovery and initial characterization of a hypothetical yet representative compound: PC-101 (2-chloro-N-methyl-N-phenylpyridine-4-carboxamide) . Through this lens, we will detail the critical experimental workflows, from synthesis and mechanistic hypothesizing to the core protocols for assessing antiviral efficacy and cytotoxicity.

Section 1: Synthesis of a Representative Pyridine Carboxamide Derivative (PC-101)

The synthesis of pyridine carboxamide derivatives can be approached through various established organic chemistry methodologies. A common and reliable strategy involves the coupling of a pyridine carboxylic acid with a corresponding amine. For our model compound, PC-101, a plausible synthetic route begins with the commercially available 2-chloroisonicotinic acid.

The rationale behind this two-step process is control and efficiency. The first step activates the carboxylic acid by converting it into a more reactive acyl chloride. This is a standard procedure that ensures the subsequent amidation reaction proceeds with a high yield. The second step, the nucleophilic acyl substitution, forms the stable amide bond. The choice of a suitable base is critical to neutralize the HCl byproduct, driving the reaction to completion.

A 2-chloroisonicotinic acid C 2-chloroisonicotinoyl chloride (Acyl Chloride Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) B->C F PC-101 (this compound) C->F Amidation D N-methylaniline D->F E Triethylamine (Base) E->F

Caption: Generalized synthesis scheme for PC-101.

Section 2: Postulated Mechanism of Action

The broad antiviral activity of pyridine derivatives suggests a multitude of potential mechanisms.[1][5][6] For a novel compound like PC-101, initial hypotheses are typically drawn from its structural class and the target virus. Many small molecule antivirals function by inhibiting viral enzymes crucial for replication.[1][5] For an RNA virus, a primary target is the RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome.

We can postulate that PC-101, upon entering the host cell, may bind to a conserved pocket within the viral RdRp. This binding could be allosteric, changing the enzyme's conformation and reducing its catalytic efficiency, or it could directly compete with incoming nucleotide triphosphates. The ultimate effect is the termination or significant reduction of viral RNA synthesis, thereby halting the production of new virions.[1] This hypothesis provides a solid foundation for designing further mechanistic studies, such as in vitro enzyme inhibition assays.

cluster_virus Viral Replication Cycle ViralRNA Viral Genomic RNA Replication RNA Replication ViralRNA->Replication Template RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication Enzyme Inhibition INHIBITION NewRNA New Viral RNA Replication->NewRNA Assembly Virion Assembly & Release NewRNA->Assembly PC101 PC-101 PC101->RdRp Binding

Caption: Postulated mechanism of PC-101 inhibiting viral replication.

Section 3: Core Experimental Protocols for In Vitro Evaluation

The foundational step in evaluating any new antiviral compound is to determine its therapeutic window—the concentration range in which it is effective against the virus without causing significant harm to the host cells. This is achieved by conducting two parallel sets of experiments: a cytotoxicity assay and an antiviral efficacy assay.

The following protocols are designed to be robust and self-validating. The inclusion of appropriate controls (cell-only, virus-only, and a reference drug) is non-negotiable for ensuring the trustworthiness of the data.

Start Start: Novel Compound (PC-101) Cytotoxicity Protocol 1: Cytotoxicity Assay (Uninfected Cells) Start->Cytotoxicity Antiviral Protocol 2: Antiviral Efficacy Assay (Infected Cells) Start->Antiviral CC50 Determine CC₅₀ (50% Cytotoxic Concentration) Cytotoxicity->CC50 EC50 Determine EC₅₀ (50% Effective Concentration) Antiviral->EC50 SI Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ CC50->SI EC50->SI End Decision Point: Proceed to Advanced Studies? SI->End

Caption: Overall workflow for in vitro evaluation of PC-101.

Protocol 1: Determination of the 50% Cytotoxic Concentration (CC₅₀)

Objective: To quantify the toxicity of PC-101 on uninfected host cells.

Rationale: It is imperative to demonstrate that any observed antiviral effect is not simply due to the compound killing the host cells, which would also prevent viral replication. This assay establishes the upper limit of the compound's concentration that can be used in efficacy studies.

Materials:

  • Vero E6 cells (or other appropriate host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • PC-101 stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)

  • Multichannel pipette, CO₂ incubator (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell adherence.

  • Compound Dilution: Prepare a 2x working stock of PC-101 by performing serial dilutions in culture medium. A typical concentration range to test is from 200 µM down to 0.1 µM.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of each compound dilution to the wells in triplicate. Include "cells only" controls (medium with DMSO vehicle) and "blank" controls (medium only).

  • Incubation: Incubate the plate for 48-72 hours (this duration should match the incubation time of the antiviral assay).

  • Viability Assessment: Assess cell viability according to the manufacturer's protocol for the chosen reagent. For an MTT assay, this involves adding the MTT solution, incubating, adding a solubilizing agent, and then reading the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data by setting the absorbance of the "cells only" control wells to 100% viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (four-parameter logistic curve) to calculate the CC₅₀ value.

Protocol 2: Determination of the 50% Effective Concentration (EC₅₀)

Objective: To quantify the antiviral activity of PC-101 against the target virus.

Rationale: This assay measures the compound's ability to inhibit a quantifiable aspect of viral infection, such as the formation of plaques (areas of cell death) or the yield of new infectious virus particles.

Materials:

  • All materials from Protocol 1

  • High-titer stock of the target virus (e.g., SARS-CoV-2 or RSV)

  • Overlay medium (e.g., DMEM with 2% FBS and 0.6% Avicel or methylcellulose)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Step-by-Step Methodology:

  • Cell Seeding: Prepare 96-well plates with Vero E6 cells as described in Protocol 1.

  • Infection and Treatment:

    • Prepare serial dilutions of PC-101 in infection medium (DMEM with 2% FBS).

    • Remove the culture medium from the cells.

    • Add 50 µL of the compound dilutions to the wells.

    • Immediately add 50 µL of virus suspension diluted to provide ~50-100 plaque-forming units (PFU) per well.

    • Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only).

  • Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Gently remove the inoculum and add 100 µL of overlay medium to each well. This semi-solid medium restricts the spread of progeny virus to adjacent cells, allowing for the formation of distinct plaques.

  • Incubation: Incubate for 48-72 hours until visible plaques are formed in the virus control wells.

  • Plaque Visualization:

    • Fix the cells by adding 100 µL of 10% formalin and incubating for at least 1 hour.

    • Remove the fixative and overlay, then stain the cell monolayer with Crystal Violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use non-linear regression to determine the EC₅₀ value.

Section 4: Data Presentation and Interpretation

Clear and concise data presentation is crucial for decision-making in drug discovery. The key parameters derived from the initial in vitro assays should be summarized in a table for easy comparison.

Table 1: Hypothetical In Vitro Profile of PC-101 against RSV

Compound CC₅₀ (µM) on HEp-2 Cells EC₅₀ (µM) against RSV Selectivity Index (SI = CC₅₀/EC₅₀)
PC-101 >100 2.5 >40

| Ribavirin (Control) | 85 | 5.0 | 17 |

Interpreting the Results:

  • CC₅₀ (50% Cytotoxic Concentration): This value represents the concentration at which the compound reduces host cell viability by 50%. A higher CC₅₀ is desirable, indicating lower toxicity to the host cells.[7] PC-101's CC₅₀ of >100 µM suggests it has very low cytotoxicity in the tested range.

  • EC₅₀ (50% Effective Concentration): This is the concentration at which the compound inhibits viral activity by 50%. A lower EC₅₀ indicates greater antiviral potency. PC-101 shows potent activity with an EC₅₀ of 2.5 µM.

  • Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀, the SI is a critical measure of a compound's therapeutic window. It provides an estimate of the selectivity of the compound for the virus over the host cell. A higher SI is a strong indicator of a promising drug candidate. An SI value greater than 10 is often considered a good starting point for further development. PC-101's SI of >40 is significantly better than the control drug, Ribavirin, marking it as a high-priority candidate for further investigation.

Section 5: Concluding Remarks and Future Directions

The pyridine carboxamide scaffold continues to be a fertile ground for the discovery of novel antiviral agents.[1][3] The systematic in vitro evaluation pipeline, as demonstrated with our hypothetical compound PC-101, provides a robust and reliable method for identifying promising lead candidates. A high Selectivity Index, born from low cytotoxicity and high potency, is the hallmark of a compound worthy of advancing to more complex studies.

Following a successful primary screening, the logical next steps for a compound like PC-101 would include:

  • Mechanism of Action Studies: Utilizing enzymatic assays (e.g., against purified RdRp) to confirm the hypothesized target.

  • Resistance Profiling: Determining if the virus can easily develop resistance to the compound.

  • Broad-Spectrum Analysis: Testing the compound against a panel of other related viruses.

  • In Vivo Efficacy: Evaluating the compound's performance in a relevant animal model of the viral disease.[7]

By adhering to these rigorous, self-validating protocols, researchers can confidently identify and advance the next generation of antiviral therapies.

References

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  • Screening and pharmacodynamic evaluation of the antirespiratory syncytial virus activity of steroidal pyridine compounds in vitro and in vivo. (2020). Journal of Medical Virology. Available from: [Link]

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Application Notes and Protocols: A Framework for Characterizing Novel Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives demonstrating a vast range of biological activities including anticancer, antifungal, and insecticidal properties. This document addresses the challenge of characterizing a novel, unstudied member of this class: 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide . As no specific biological target or activity is documented for this compound, this guide provides a comprehensive, hypothesis-driven framework for its initial characterization. We present a logical, multi-phase workflow, complete with detailed protocols, designed to efficiently screen for biological activity, identify potential mechanisms of action, and guide further assay development. This application note serves as a strategic manual for researchers embarking on the characterization of new chemical entities within the potent pyridine carboxamide family.

Introduction: The Versatility of the Pyridine Carboxamide Scaffold

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products, vitamins, and pharmaceuticals.[1] Its chemical properties, including hydrogen bond-forming ability and solubility, make it a desirable component in drug design.[1] When combined with a carboxamide functional group, the resulting scaffold gives rise to molecules with a remarkable diversity of biological functions. Derivatives have been developed as potent inhibitors of enzymes like succinate dehydrogenase (SDH) in fungi, dual Src/Abl kinases in cancer, and urease in bacteria. This chemical tractability and biological promiscuity make the pyridine carboxamide class a fertile ground for the discovery of new therapeutic agents and agrochemicals.

This guide focuses on a novel derivative, This compound . In the absence of published data, a systematic approach is required to uncover its biological potential. The following sections outline a strategic workflow, moving from broad phenotypic screens to more specific, hypothesis-driven biochemical assays.

Strategic Workflow for Characterization

The proposed strategy is designed to maximize information gain while conserving resources. It begins with assessing the compound's fundamental properties, moves to broad screening to identify a general biological effect, and then narrows the focus to plausible, hypothesis-driven targets based on the known activities of structural analogs.

G cluster_0 Phase 0: Foundational Steps cluster_1 Phase 1: Broad Phenotypic Screening cluster_2 Phase 2: Hypothesis-Driven Target Assays cluster_3 Phase 3: Data Synthesis & Next Steps p0_1 Compound Acquisition & Purity Analysis p0_2 Physicochemical Profiling (Solubility, Stability) p0_1->p0_2 Protocol 1 p1_1 General Cytotoxicity Screen (Cancer & Normal Cell Lines) p0_2->p1_1 Protocol 2 p1_2 Antimicrobial Screen (Bacteria & Fungi) p0_2->p1_2 p3_1 Analyze 'Hits' & Determine IC50/MIC p1_1->p3_1 If cytotoxic p1_2->p3_1 If antimicrobial p2_1 SDH Inhibition Assay (Antifungal Hypothesis) p2_2 Kinase Inhibition Assay (Anticancer Hypothesis) p2_3 Urease Inhibition Assay (Antimicrobial Hypothesis) p3_1->p2_1 If antifungal 'hit' p3_1->p2_2 If anticancer 'hit' p3_1->p2_3 If antibacterial 'hit' p3_2 Mechanism of Action Studies (Target Validation, Downstream Effects) p3_1->p3_2

Caption: Overall workflow for characterizing a novel pyridine carboxamide.

Phase 0: Foundational Procedures

Before biological testing, it is critical to understand the compound's basic properties to ensure reliable and reproducible assay results.

Compound Profile: this compound
PropertyValue (Predicted)Significance
Molecular FormulaC₁₃H₁₁ClN₂ODefines stoichiometry and mass.
Molecular Weight246.70 g/mol Essential for preparing stock solutions of known molarity.
AppearanceWhite to off-white solidVisual confirmation of purity.[2]
SolubilitySparingly soluble in water; Soluble in organic solvents (DMSO, Ethanol)Dictates choice of solvent for stock solutions and assay compatibility.[2]
Protocol 1: Solubility and Stock Solution Preparation

Rationale: Inaccurate compound concentration is a primary source of experimental error. This protocol establishes a reliable method for preparing a high-concentration stock solution in a suitable solvent, typically DMSO, and determining its practical solubility in aqueous assay buffers.[3][4][5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer, Sonicator

  • Analytical balance

Procedure:

  • High-Concentration Stock Preparation:

    • Accurately weigh 1-5 mg of the compound into a sterile microcentrifuge tube.

    • Add anhydrous DMSO to achieve a target concentration of 10 mM or 20 mM.

    • Vortex thoroughly for 2 minutes. If particulates remain, sonicate in a water bath for up to 5 minutes.[4] Visually inspect for complete dissolution. This is your primary stock solution.

    • Store at -20°C or -80°C, protected from light and moisture.

  • Aqueous Solubility Estimation:

    • Prepare a series of dilutions of the DMSO stock in your primary assay buffer (e.g., PBS or cell culture medium). A common top concentration for screening is 100 µM.

    • Crucial Step: Ensure the final DMSO concentration in the aqueous solution is low (typically ≤1%) to avoid solvent-induced artifacts in biological assays.

    • Add the compound to the buffer and mix. Let it equilibrate at the assay temperature (e.g., 37°C) for 1-2 hours.[5]

    • Visually inspect for any precipitation. If the solution is hazy or contains visible particles, the compound has precipitated.

    • The highest concentration that remains clear is the estimated aqueous solubility under assay conditions. This concentration should be used as the highest dose in subsequent experiments.

Phase 1: Broad Phenotypic Screening

The goal of this phase is to detect any biological activity by exposing the compound to whole biological systems (cells, microbes).

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Method)

Rationale: The MTT assay is a robust, colorimetric method to assess cell viability.[6] It measures the metabolic activity of mitochondrial dehydrogenases, which is a reliable indicator of cell health.[6][7] Screening against a panel of both cancerous and non-cancerous cell lines can reveal general cytotoxicity or cancer-specific effects.

G A 1. Seed cells in 96-well plate (1,000-100,000 cells/well) B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Add serial dilutions of compound (e.g., 0.1 to 100 µM) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate for 2-4h at 37°C (Formazan crystals form) E->F G 7. Add Solubilization Solution (100 µL/well, e.g., acidified isopropanol) F->G H 8. Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Plating: Seed cells (e.g., HeLa, A549, and a non-cancerous line like HEK293) into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[8][9]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The top concentration should not exceed the aqueous solubility limit determined in Protocol 1. Add the diluted compound to the wells. Include "vehicle control" wells (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a CO₂ incubator.[9]

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[7]

  • Measurement: Read the absorbance on a plate reader at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 3: Antimicrobial Susceptibility Assay (Broth Microdilution)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10] It is a standardized method for assessing potential antibacterial or antifungal activity.[11][12]

Procedure:

  • Microorganism Preparation: Grow cultures of test organisms (e.g., E. coli, S. aureus, C. albicans) to a specific optical density (e.g., 0.5 McFarland standard).[13]

  • Compound Dilution: In a 96-well plate, prepare a 2-fold serial dilution of the compound in the appropriate sterile growth medium (e.g., Mueller-Hinton Broth).[10][13]

  • Inoculation: Add the standardized microbial suspension to each well.[10] Include a positive control (microbes, no compound) and a negative control (medium, no microbes).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration well in which no turbidity (visible growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.[13]

Phase 2: Hypothesis-Driven Target Assays

If Phase 1 yields a "hit" (e.g., potent cytotoxicity or antimicrobial activity), Phase 2 aims to test specific molecular targets that are known to be modulated by similar pyridine carboxamides.

Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay

Rationale: SDH is a key enzyme in both the Krebs cycle and the electron transport chain.[14] Its inhibition can lead to cell death, and it is a known target for fungicides. This colorimetric assay measures SDH activity by monitoring the reduction of a dye.[14][15]

Procedure:

  • Sample Preparation: Prepare a lysate from cells or tissue, or use isolated mitochondria, which are rich in SDH.[15][16]

  • Reaction Setup: In a 96-well plate, add the sample lysate, SDH assay buffer, and the test compound at various concentrations.

  • Initiate Reaction: Add the SDH substrate (succinate) and a probe (e.g., DCIP, which is blue).[14][15] Active SDH will oxidize succinate and reduce the DCIP, causing it to become colorless.

  • Kinetic Measurement: Immediately place the plate in a reader set to 600 nm and 25°C. Take readings every 5 minutes for 10-30 minutes.[14]

  • Analysis: The rate of decrease in absorbance at 600 nm is proportional to SDH activity. Compare the rates in compound-treated wells to the vehicle control to determine the percent inhibition and calculate the IC₅₀.

Protocol 5: Generic Kinase Inhibition Assay

Rationale: Protein kinases are frequent targets in cancer drug discovery.[17] Many universal assay formats exist that measure the product of a kinase reaction (either ADP or the phosphorylated substrate).[18] A generic assay using a well-characterized kinase like Src can indicate if the compound has kinase inhibitory potential.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase (e.g., recombinant Src), a generic peptide substrate, and the test compound. Allow a short pre-incubation for the compound to bind to the enzyme.[19]

  • Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.[19]

  • Stop and Detect: Add a "stop" reagent (often containing EDTA) to chelate magnesium and halt the reaction. Then, add detection reagents. The specific reagents depend on the kit format (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate or an ADP-detecting enzyme system).[18][19]

  • Measurement: Read the signal (e.g., fluorescence, luminescence) on a plate reader.

  • Analysis: The signal will be proportional (or inversely proportional) to kinase activity. Calculate percent inhibition relative to controls and determine the IC₅₀. For broad profiling, the compound can be sent to a commercial service for screening against a large panel of kinases.

Protocol 6: Urease Inhibition Assay (Indophenol Method)

Rationale: Urease is an enzyme that hydrolyzes urea to ammonia and is critical for the survival of certain pathogenic bacteria.[20] The indophenol method is a classic colorimetric assay that detects the ammonia produced by urease activity.[21]

Procedure:

  • Reaction Setup: In a 96-well plate, combine urease enzyme (e.g., from Jack Bean), a buffer (e.g., phosphate buffer, pH 8.2), and the test compound.[20]

  • Initiate Reaction: Add a urea solution to each well to start the reaction. Incubate at 37°C for 30 minutes.

  • Color Development: Add phenol reagent (containing phenol and sodium nitroprusside) followed by an alkali reagent (containing sodium hydroxide and sodium hypochlorite).[22] The ammonia produced will react to form a stable blue indophenol compound.

  • Incubation & Measurement: Incubate for an additional 10-30 minutes at 37°C to allow for color development.[23] Measure the absorbance at 625-630 nm.

  • Analysis: The intensity of the blue color is directly proportional to urease activity. Compare the absorbance of treated wells to controls to calculate percent inhibition and the IC₅₀.

Data Interpretation and Future Directions

The results from this multi-phase approach will build a comprehensive initial profile of This compound .

  • A "hit" in a phenotypic assay (Protocols 2 & 3) combined with a corresponding "hit" in a target-based assay (Protocols 4, 5, or 6) provides a strong, testable hypothesis for the compound's mechanism of action.

  • If the compound is cytotoxic to cancer cells and inhibits a specific kinase, the next steps would involve testing it against a broader kinase panel and conducting cell-based assays to confirm target engagement and downstream pathway modulation (e.g., Western blotting for phosphorylated proteins).

  • If the compound shows antifungal activity and inhibits SDH, further studies could include testing against a wider range of fungal species and performing mitochondrial function assays.

  • If no activity is observed, it may indicate that the compound's target is not represented in this screening cascade, or that it requires metabolic activation.

This systematic framework provides a robust starting point for unlocking the therapeutic or agrochemical potential of novel pyridine carboxamides, transforming an unknown molecule into a well-characterized lead compound.

References

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  • BMG LABTECH. (2020). Kinase assays. [Link]

  • PubChem. Pyridine-3-carboxamide;pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2009). Short-Term Assay of Soil Urease Activity Using Colorimetric Determination of Ammonium. [Link]

  • Rittman, M. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • ResearchGate. (2021). Improvement of indophenol blue colorimetric method on activity of urease in soil. [Link]

  • Horton, T. MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • MDPI. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

  • World Health Organization. (2015). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. [Link]

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  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Bio-Techne. Succinate Dehydrogenase/SDH Activity Assay Kit (Colorimetric) NBP3-25801 Manual. [Link]

  • Adam, V. et al. (2012). Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor. Int J Electrochem Sci. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Waites, K. B. et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Washington University School of Medicine. (2015). SUCCINIC DEHYDROGENASE PROTOCOL. [Link]

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Application Notes & Protocols: A Researcher's Guide to Investigating 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, a novel compound within the promising class of pyridine carboxamide derivatives for anticancer research. This guide offers detailed protocols and the scientific rationale behind the experimental design, ensuring a robust and reproducible investigation.

Introduction: The Rationale for Investigating Pyridine Carboxamide Derivatives

Pyridine carboxamide derivatives have emerged as a significant scaffold in the discovery of novel anticancer agents.[1][2][3] This chemical class is known to interact with various oncogenic targets, demonstrating a broad spectrum of antitumor activities.[3][4] For instance, certain derivatives have been shown to act as potent tubulin-targeting agents, while others function as kinase inhibitors, highlighting the versatility of this structural motif.[1][2] The well-known multi-kinase inhibitor Sorafenib, used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, features a related chemical structure, with 4-Chloro-N-Methylpyridine-2-Carboxamide being a key intermediate in its synthesis.[5]

Given this precedent, the exploration of novel pyridine carboxamide derivatives like this compound is a scientifically grounded endeavor. This guide provides the foundational protocols to characterize its in vitro anticancer potential, from initial cytotoxicity screening to elucidating its mechanism of action.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible data.

Protocol 2.1: Preparation of Stock Solutions

  • Initial Solubilization: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). DMSO is a common solvent for organic molecules in biological assays.

  • Aliquot and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting it in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity (typically ≤ 0.5%).

Initial Cytotoxicity Screening: Determining the IC50/GI50

The initial step in evaluating a new compound is to determine its cytotoxic or cytostatic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) or the concentration that inhibits cell growth by 50% (GI50) are key parameters.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][8]

Protocol 3.1: MTT Assay for Cell Viability

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[9] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[6][10] Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from your working solution in complete culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for the initial screen.[9]

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, which should allow for at least two cell doublings in the control wells.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50/GI50 value.[10]

Table 1: Hypothetical Cytotoxicity Data for this compound

Cancer Cell LineTissue of OriginGI50 (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.2
PC-3Prostate Adenocarcinoma15.1
HCT-116Colorectal Carcinoma5.7
K-562Chronic Myelogenous Leukemia2.1

This is example data and does not reflect actual experimental results.

Elucidating the Mechanism of Action

Once the cytotoxic potential of the compound is established, the next logical step is to investigate its mechanism of action. Key questions to address are whether the compound induces cell cycle arrest or apoptosis.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[8] Propidium iodide (PI) staining followed by flow cytometry is a standard method to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol 4.1: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined GI50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the compound may be interfering with checkpoints in that phase.

Apoptosis Assay

Apoptosis, or programmed cell death, is another common mechanism by which anticancer drugs kill cancer cells.[8] Annexin V/PI staining is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol 4.2: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Diagram 1: General Workflow for In Vitro Compound Evaluation

G cluster_prep Compound Preparation cluster_screen Cytotoxicity Screening cluster_moa Mechanism of Action (MoA) cluster_target Target Validation stock 10 mM Stock in DMSO working Working Solutions in Medium stock->working plate Plate Cancer Cell Lines treat Treat with Compound plate->treat mtt MTT Assay treat->mtt calc Calculate GI50 mtt->calc cycle Cell Cycle Analysis calc->cycle apoptosis Apoptosis Assay calc->apoptosis western Western Blot cycle->western apoptosis->western

Caption: A streamlined workflow for the initial in vitro characterization of a novel anticancer compound.

Hypothetical Mechanism: Kinase Inhibition and Target Validation

Many pyridine carboxamide derivatives have been identified as kinase inhibitors.[2][4] A plausible hypothesis for this compound is that it inhibits a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathway.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Compound 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide Compound->PI3K

Caption: Hypothetical inhibition of the PI3K signaling pathway by the test compound.

To validate this hypothesis, Western blotting can be used to assess the phosphorylation status of key proteins in the pathway. A decrease in the phosphorylated form of a protein (e.g., p-Akt) following compound treatment would suggest inhibition of the upstream kinase.

Protocol 5.1: Western Blotting for Target Validation

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against the total and phosphorylated forms of the target proteins (e.g., Akt and p-Akt).

  • Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein.

Data Interpretation and Future Directions

The culmination of these initial studies will provide a comprehensive preliminary profile of this compound.

  • Potency and Selectivity: The GI50 values across a panel of cell lines will indicate the compound's potency and potential selectivity towards certain cancer types.[1][3]

  • Mechanism of Action: The cell cycle and apoptosis data will provide insights into how the compound affects cell fate.

  • Target Engagement: Western blotting can provide evidence for the engagement of a specific molecular target.

Positive results from this initial in vitro screening would warrant further investigation, including:

  • Broader Cell Line Screening: Testing against a larger panel of cancer cell lines, including drug-resistant models.[11]

  • In-depth Mechanistic Studies: Investigating the specific molecular interactions through techniques like kinase profiling or co-immunoprecipitation.

  • In Vivo Efficacy: Evaluating the compound's antitumor activity in preclinical animal models.[2]

  • ADME/Tox Studies: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profiles.[2]

By following these structured protocols and applying rigorous scientific reasoning, researchers can effectively characterize the anticancer potential of novel compounds like this compound and contribute to the development of new cancer therapies.

References

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017-06-19). National Institutes of Health (NIH). [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025-02-19). Bitesize Bio. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025-03-21). PubMed. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025-11-20). PubMed Central. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024-12-12). PubMed. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025-06-19). National Institutes of Health (NIH). [Link]

  • Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. (Date not available). PubMed. [Link]

  • Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents 1st Cancer Update. (2025-06-28). ResearchGate. [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (2012-09-03). ResearchGate. [Link]

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (Date not available). ResearchGate. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004-12-30). PubMed. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019-07-01). Anticancer Research. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (Date not available). PubMed Central. [Link]

  • Exploring 4-Chloro-N-Methylpyridine-2-Carboxamide: A Key Sorafenib Intermediate. (Date not available). Paishun. [Link]

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Application Notes and Protocols: The Pyridine Carboxamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Initial searches for the specific compound 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide did not yield publicly available scientific data. This suggests the compound may be novel, proprietary, or not yet characterized in the literature. Therefore, this guide has been structured to address the broader, highly relevant topic of the Pyridine Carboxamide Scaffold in Medicinal Chemistry , with a focus on its application in the development of kinase inhibitors for oncology. This approach provides a comprehensive and practical resource rooted in established scientific principles and published data, fulfilling the core requirements for a detailed technical guide.

Introduction: The Privileged Pyridine Carboxamide Scaffold

The pyridine carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity and specificity. Its rigid, planar structure, combined with the hydrogen bonding capabilities of the amide group and the diverse substitution patterns possible on the pyridine ring, makes it an ideal framework for designing potent and selective inhibitors of various enzyme classes, particularly protein kinases.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyridine carboxamide scaffold has been successfully employed in the design of numerous kinase inhibitors, some of which have progressed to clinical use. This guide will provide an in-depth overview of the synthesis, biological evaluation, and mechanistic understanding of pyridine carboxamide derivatives as kinase inhibitors.

PART 1: Synthesis of a Representative Pyridine Carboxamide

The synthesis of pyridine carboxamide derivatives typically involves the coupling of a substituted pyridine carboxylic acid with an appropriate amine. The following protocol outlines a general and robust method for the synthesis of an N-aryl pyridine-2-carboxamide, a common motif in kinase inhibitors. This procedure is based on standard amide bond formation reactions.[1][2]

Protocol 1: Synthesis of N-Aryl-4-chloropyridine-2-carboxamide

This two-step protocol first activates the carboxylic acid of 4-chloropyridine-2-carboxylic acid, followed by coupling with a substituted aniline.

Materials:

  • 4-chloropyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline (e.g., 4-aminophenol)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes:Ethyl Acetate)

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Step-by-Step Procedure:

Step 1: Formation of the Acyl Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-chloropyridine-2-carboxylic acid (1 equivalent).

  • Suspend the acid in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the starting material is consumed as monitored by TLC.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude 4-chloropyridine-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the substituted aniline (1 equivalent) in anhydrous DCM in a separate flask.

  • Cool the aniline solution to 0 °C.

  • Add TEA or DIPEA (2-3 equivalents) to the aniline solution.

  • Slowly add a solution of the crude 4-chloropyridine-2-carbonyl chloride in anhydrous DCM to the aniline solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N-aryl-4-chloropyridine-2-carboxamide.

Synthesis Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Workup & Purification A 4-chloropyridine-2-carboxylic acid C 4-chloropyridine-2-carbonyl chloride A->C Activation B SOCl₂ or (COCl)₂ (DCM, cat. DMF) F N-Aryl-4-chloropyridine-2-carboxamide C->F Coupling D Substituted Aniline E TEA or DIPEA (DCM) G Quench (NaHCO₃) F->G H Extraction (DCM) G->H I Column Chromatography H->I J Pure Product I->J

Caption: General workflow for the synthesis of N-aryl-4-chloropyridine-2-carboxamide.

PART 2: In Vitro Biological Evaluation

Once synthesized, the pyridine carboxamide derivatives must be evaluated for their biological activity. For kinase inhibitors, this typically involves a tiered approach, starting with enzymatic assays and progressing to cell-based assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase, such as PI3Kα.[3]

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds (dissolved in DMSO)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • 384-well microplates

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the diluted compounds. Include controls for no enzyme, no compound (DMSO only), and a known inhibitor.

  • Add the PI3Kα enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of ATP and PIP₂ substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT-116, a human colon cancer cell line)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

Step-by-Step Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the cells for 72 hours.

  • For MTT assay: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer and read the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.

  • Calculate the percent cell viability for each concentration relative to the DMSO control.

  • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Presentation
Compound IDPI3Kα IC₅₀ (nM)HCT-116 GI₅₀ (µM)
11a 505.3
11b 1208.9
11c 252.1
Reference 100.5

Note: Data are hypothetical for illustrative purposes.

PART 3: Mechanism of Action and Structure-Activity Relationship (SAR)

The pyridine carboxamide scaffold often acts as a hinge-binder in the ATP-binding pocket of kinases. The pyridine nitrogen can form a crucial hydrogen bond with the backbone amide of a hinge region residue, while the carboxamide group can form additional hydrogen bonds. Substituents on the pyridine ring and the N-aryl group can then be modified to achieve selectivity and potency by interacting with other regions of the active site.

Kinase Hinge-Binding Diagram

G cluster_0 Pyridine Carboxamide Inhibitor cluster_1 Kinase Hinge Region inhibitor Pyridine-CO-NH-Aryl hinge NH of Hinge Residue inhibitor->hinge H-Bond

Caption: Hydrogen bond formation between the pyridine nitrogen and the kinase hinge region.

A common SAR strategy for pyridine carboxamide kinase inhibitors involves exploring different substituents at the 4-position of the pyridine ring to target the solvent-exposed region and modifying the N-aryl group to optimize interactions in the hydrophobic pocket.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. [Link]

  • Google Patents. (2008). Process for the Preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide.
  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. [Link]

  • MDPI. (2020). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. [Link]

  • Google Patents. (2011). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • MDPI. (2021). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions in a question-and-answer format.

Q1: What are the principal synthetic routes for preparing this compound?

The formation of this compound involves creating an amide bond between 2-chloropyridine-4-carboxylic acid and N-methylaniline. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic.

The two primary strategies for this activation are:

  • Conversion to an Acyl Halide: The carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This acyl chloride is then reacted with N-methylaniline, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[2]

  • Use of Coupling Reagents: A more modern and often milder approach involves in-situ activation of the carboxylic acid using coupling reagents. These reagents form a highly reactive intermediate (such as an active ester) that readily reacts with the amine.[1][4][5] Common coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC) and uronium/phosphonium salts (e.g., HATU, PyBOP).[1]

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yield is a frequent challenge in amide synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Carboxylic Acid Activation: This is a primary cause of low conversion.[6] If using SOCl₂ or oxalyl chloride, ensure the reagent is fresh and the reaction goes to completion before adding the amine. When using coupling reagents, stoichiometry is critical; use at least one equivalent. For difficult couplings, a slight excess (1.1-1.2 equivalents) may be beneficial.[6]

  • Amine Deactivation/Low Nucleophilicity: The basicity of N-methylaniline can lead to an acid-base reaction with the starting carboxylic acid, forming a salt and reducing the concentration of free amine available for the coupling reaction.[6] Furthermore, secondary amines like N-methylaniline can be less nucleophilic than primary amines, potentially slowing the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically affect the outcome.[6] For instance, the presence of moisture can hydrolyze the activated acid intermediate, leading to the starting carboxylic acid.[6] Using anhydrous solvents and reagents is crucial.

  • Steric Hindrance: While not extreme in this case, steric bulk around the reacting centers can slow down the reaction rate. In such cases, longer reaction times or elevated temperatures may be necessary.[6][7]

Q3: How do I select the most appropriate coupling reagent for this specific transformation?

The choice of reagent is a balance between reactivity, cost, and potential side reactions. For this compound, here is a comparison of common methods:

Reagent/MethodProsConsBest For
SOCl₂ / Oxalyl Chloride Inexpensive, highly reactive acyl chloride intermediate.Harsh conditions (can be incompatible with sensitive functional groups), generates corrosive HCl byproduct, requires a separate activation step.[2][8]Robust substrates where cost is a major factor.
EDC / DCC Widely used, mild conditions, one-pot procedure.Can form N-acylurea byproduct, which is difficult to remove. Risk of racemization for chiral substrates.[3][9]General-purpose amide synthesis. Often used with additives like HOBt to suppress side reactions.[9]
HATU / HBTU Highly efficient, fast reaction times, low rates of side reactions, effective for difficult couplings.[4][5]More expensive than other reagents, can be moisture-sensitive.Challenging couplings, electron-deficient amines, or when high purity and yield are critical.

For this specific synthesis, HATU is often an excellent starting point due to its high efficiency, especially given the secondary amine. If cost is a constraint, a well-optimized EDC/HOBt protocol is a viable alternative.

Q4: I'm observing a major side product that is not my desired amide. How can I identify and prevent it?

Side product formation is a clear indicator that the reaction pathway needs optimization.

  • Unreacted Starting Material: This points to incomplete activation or insufficient reaction time/temperature. Confirm activation is complete before troubleshooting other factors.

  • N-Acylurea Byproduct: If you are using a carbodiimide reagent like EDC or DCC, a common side product is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[9]

    • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure). These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[6][9] Running the reaction at 0 °C can also help minimize this side reaction.

  • Symmetric Anhydride: The activated carboxylic acid can sometimes react with another molecule of the starting carboxylic acid to form a symmetric anhydride.[8][9] While this anhydride can still react with the amine, it is generally less reactive than the initial activated intermediate.

    • Solution: This is often caused by slow addition of the amine. Ensure the amine is added promptly after the pre-activation period.

Q5: What are the best practices for choosing solvents and bases?
  • Solvents: Aprotic solvents are standard for amide coupling to avoid hydrolysis of the activated intermediate.

    • Dichloromethane (DCM): A good, non-polar choice, especially for acyl chloride routes.[2]

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving reagents and intermediates. It is often the solvent of choice for coupling reactions with HATU or EDC.[4][9]

    • Acetonitrile (ACN): Another suitable polar aprotic solvent.

  • Bases: The base is critical for neutralizing acid byproducts and ensuring the amine remains deprotonated and nucleophilic.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A bulky, non-nucleophilic base. It is an excellent choice as it is too sterically hindered to compete with the desired amine in reacting with the activated acid.[4] It is commonly used with HATU and EDC.

    • Triethylamine (TEA): Also widely used, but it is slightly more nucleophilic than DIPEA and can, in rare cases, lead to side reactions.[2]

    • Pyridine: Can be used as both a base and a solvent, particularly in acyl chloride reactions.[4]

Visual Troubleshooting and Workflow Guide

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Low or No Yield check_activation 1. Verify Acid Activation (TLC/LCMS of activated intermediate) start->check_activation activation_fail Incomplete Activation check_activation->activation_fail Fails activation_ok Activation Confirmed check_activation->activation_ok Passes solution_activation Solution: - Use fresh coupling reagent/SOCl₂ - Increase reagent stoichiometry (1.1 eq) - Extend activation time activation_fail->solution_activation check_conditions 2. Assess Reaction Conditions activation_ok->check_conditions conditions_issue Suboptimal Conditions check_conditions->conditions_issue Issues Found conditions_ok Conditions Appear Correct check_conditions->conditions_ok Seem OK solution_conditions Solution: - Use anhydrous solvent (e.g., dry DMF) - Switch to a non-nucleophilic base (DIPEA) - Check temperature (start at 0°C to RT) conditions_issue->solution_conditions check_side_reactions 3. Analyze for Side Products (LCMS Analysis) conditions_ok->check_side_reactions side_product_found Side Product Identified check_side_reactions->side_product_found Yes no_side_product Low Reactivity Suspected check_side_reactions->no_side_product No solution_side_reactions Solution: - If N-acylurea, add HOBt - If hydrolysis, ensure anhydrous conditions - Add amine promptly after activation side_product_found->solution_side_reactions solution_reactivity Solution: - Increase reaction temperature (e.g., 40-50°C) - Extend reaction time (monitor by LCMS) - Switch to a more powerful coupling agent (e.g., HATU) no_side_product->solution_reactivity

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Protocols

The following are detailed, robust protocols for the synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol is a classic and cost-effective method.[2]

Step 1a: Formation of 2-chloro-4-pyridinecarbonyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyridine-4-carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a solid or oil and should be used immediately in the next step.

Step 1b: Amide Bond Formation

  • Dissolve the crude 2-chloro-4-pyridinecarbonyl chloride from Step 1a in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve N-methylaniline (1.1 eq) and a non-nucleophilic base such as DIPEA or triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis using HATU Coupling Reagent

This protocol is highly efficient and generally provides high yields with minimal side products.[4][5]

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloropyridine-4-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

  • Stir the mixture for 5 minutes, then add DIPEA (2.5 eq).

  • Stir at room temperature for an additional 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Add N-methylaniline (1.05 eq) to the reaction mixture.

  • Continue to stir at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

  • Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Reaction Mechanism Visualization

The diagram below illustrates the generally accepted mechanism for amide bond formation using a uronium-based coupling reagent like HATU.

G sub_acid 2-Chloropyridine- 4-Carboxylic Acid intermediate1 O-Acyl(tetramethyl)isouronium Intermediate sub_acid->intermediate1 1. Activation sub_hatu HATU sub_hatu->intermediate1 sub_base Base (DIPEA) sub_base->intermediate1 Deprotonates Acid sub_amine N-Methylaniline (R₂NH) product Target Amide sub_amine->product 3. Nucleophilic Attack intermediate2 Activated Ester (OBt Ester) intermediate1->intermediate2 2. Intramolecular Displacement byproduct1 Tetramethylurea intermediate1->byproduct1 Byproduct intermediate2->product byproduct2 HOBt intermediate2->byproduct2 Regenerated

Caption: Mechanism of HATU-mediated amide coupling.

References

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Clark, J. (2015). The preparation of amides. Chemguide. Retrieved from [Link]

  • Sabila, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 131-142. Retrieved from [Link]

  • Westin, J. (n.d.). Reactions of Amides. Jack Westin. Retrieved from [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(10), 8351-8358. Retrieved from [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11623-11629. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Retrieved from [Link]

  • Choudhary, S., et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molbank, 2024(1), M1821. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

Sources

2-chloro-N-methyl-N-phenylpyridine-4-carboxamide off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

A Guide to Investigating and Troubleshooting Off-Target Effects

Disclaimer: The compound this compound is not extensively characterized in publicly available scientific literature.[1] Therefore, this guide provides a generalized framework for researchers to identify and troubleshoot potential off-target effects of novel small molecule inhibitors, particularly those belonging to the pyridine-carboxamide class, which is a common scaffold in kinase inhibitor development.[2][3][4] The principles and protocols outlined here are broadly applicable for any investigational compound where selectivity is a concern.

Introduction: The Challenge of Selectivity

Small molecule inhibitors are powerful tools for dissecting cellular signaling and are the foundation of targeted therapies.[5] However, a common challenge is ensuring that the observed biological effect is a true consequence of inhibiting the intended target.[6] Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpretation of experimental results, unexpected toxicity, and clinical trial failures.[7][8][9]

This guide is designed for researchers, scientists, and drug development professionals working with novel compounds like this compound. It provides a structured approach to troubleshooting unexpected results and validating that your compound's activity is on-target.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the characterization of a novel inhibitor.

Q1: My compound is potent in my cell-based assay, but how do I prove it's actually engaging my target protein in the cell?

A1: Direct Target Engagement Confirmation is Critical.

An observed cellular phenotype is not sufficient proof of on-target activity. The first step is to demonstrate that your compound physically interacts with its intended target in a cellular environment. This is a crucial validation step before proceeding with more complex biological experiments.[10]

Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA®).

  • Principle: CETSA is based on the principle that when a ligand (your compound) binds to a protein, it stabilizes the protein's structure.[11][12] This stabilization results in a higher melting temperature. By heating intact cells or cell lysates treated with your compound across a temperature gradient and then measuring the amount of soluble target protein remaining, you can detect this thermal shift.[10][13] An increase in the protein's melting temperature in the presence of your compound is strong evidence of direct target engagement.[11][14]

  • Advantage: CETSA is label-free and can be performed in intact cells or even tissues, providing a physiologically relevant confirmation of target binding.[14]

(A detailed protocol for CETSA is provided in the "Experimental Protocols" section below.)

Q2: I've confirmed target engagement with CETSA, but the phenotype I see (e.g., cell death, morphological change) is not consistent with what's reported for my target using genetic methods (siRNA, CRISPR). What's going on?

A2: This discrepancy strongly suggests the involvement of off-target effects.

When a chemical inhibitor produces a different or more potent phenotype than genetic knockdown or knockout of the same target, it often means the compound is hitting other proteins that contribute to the observed effect.[6][15]

Recommended Action: Perform broad-spectrum kinase profiling.

  • Principle: Since the pyridine-carboxamide scaffold is common in kinase inhibitors, it's highly probable that off-target interactions will be with other kinases.[2][16] Kinome profiling services screen your compound against a large panel of recombinant kinases (often >300) to measure its inhibitory activity.[][18][19]

  • How it Works: You provide your compound to a specialized contract research organization (CRO). They perform in vitro activity assays, typically at a fixed concentration (e.g., 1 µM) to identify initial hits, followed by IC50 determination for any kinases that show significant inhibition.[19][20]

  • Interpretation: The results are usually provided as a percentage of inhibition and can be visualized as a "kinome map," which graphically shows the selectivity of your compound.[21] Any kinase inhibited by more than 50-75% at the screening concentration should be considered a potential off-target that requires further validation.

Q3: My kinome screen identified several potential off-target kinases. How do I know which ones are relevant in my cellular model?

A3: You must validate these potential off-targets in a cellular context.

An in vitro biochemical interaction does not always translate to a cellular effect.[21] Factors like cellular localization, pathway dynamics, and compound permeability can all influence whether an off-target interaction leads to a biological consequence.[21]

Recommended Actions (Orthogonal Approaches):

  • Cellular Off-Target Engagement: Use CETSA to determine if your compound engages the potential off-target protein in your cells. If your compound stabilizes the off-target protein, it confirms the interaction is happening in your experimental system.

  • Phenotypic Rescue/Mimicry:

    • Mimicry: Use siRNA or CRISPR to knock down the suspected off-target kinase. If silencing this kinase reproduces the phenotype you observed with your compound, it provides strong evidence that this off-target is responsible for the effect.

    • Rescue: If the off-target is, for example, a pro-survival kinase, overexpressing a drug-resistant mutant of that kinase in your cells could potentially rescue them from the compound-induced phenotype.

  • Chemical Genomics: Compare the global gene expression profile (via RNA-seq) of cells treated with your compound to the profile of cells where the primary target is knocked down.[22] Divergent profiles can point towards off-target signaling pathways that are being activated or inhibited.[22]

Q4: My compound shows cytotoxicity at concentrations close to its effective dose. How can I determine if this is an on-target or off-target effect?

A4: Differentiating on-target from off-target toxicity is a critical step in drug development. [15]

Recommended Actions:

  • Use a Structurally Related Inactive Control: Synthesize or acquire a close chemical analog of your compound that is inactive against the primary target. If this inactive analog does not cause cytotoxicity at the same concentrations, it suggests the toxicity is linked to the pharmacology of the active compound (either on- or off-target) and not due to non-specific chemical properties.[8][15]

  • Test in a Target Knockout Cell Line: Use CRISPR to generate a cell line that does not express your primary target. If your compound is still toxic to these "targetless" cells, the toxicity is definitively an off-target effect.[22]

  • Correlate Potency with Toxicity: Test a series of analogs with varying potency against your primary target. If the concentration required to induce toxicity correlates well with the potency of on-target inhibition across the series, it provides evidence for on-target toxicity.[15] A lack of correlation points towards off-target effects.

Data Presentation & Summary

When evaluating a new compound, organizing your data clearly is essential for interpretation.

Table 1: Example Data Summary for Off-Target Investigation

Assay TypePrimary Target (e.g., Kinase X)Potential Off-Target (e.g., Kinase Y)Interpretation
Biochemical IC50 50 nM200 nMCompound is 4-fold selective in vitro.
Cellular Potency (Phenotype) 250 nM--
CETSA (ΔTm) + 8.2 °C+ 4.5 °CCompound engages both targets in cells.
siRNA Phenocopy Phenotype A observedPhenotype B observedThe compound's effect (Phenotype B) is due to inhibiting Kinase Y.
Toxicity in KO Cells No Toxicity-Toxicity is on-target.

Logical & Experimental Workflows

A systematic approach is key to deconvoluting complex pharmacological effects.

Off-Target Deconvolution Workflow

This diagram illustrates a logical workflow for identifying and validating off-target effects.

Caption: Workflow for troubleshooting unexpected compound activity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol provides a basic framework for assessing target engagement in intact cells.

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80-90% confluency.

    • Treat cells with your compound (e.g., at 1x, 10x, and 100x the cellular IC50) or vehicle (DMSO) control. Incubate for 1-2 hours under normal culture conditions.

  • Harvest and Aliquot:

    • Harvest the cells by scraping or gentle trypsinization. Wash once with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes (one for each temperature point).

  • Heating Step:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Apply a temperature gradient for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). It is critical to perform an initial experiment to find the optimal temperature range where the target protein denatures.

  • Lysis and Centrifugation:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody for your target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.[13]

Protocol 2: Workflow for Submitting Compounds for Kinome Profiling
  • Select a Service Provider: Choose a reputable CRO that offers kinome profiling services (e.g., Eurofins Discovery, Reaction Biology, AssayQuant).[18][19][20] Compare their panel size, assay technology (e.g., radiometric vs. binding), and turnaround time.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of your compound (typically 10 mM in 100% DMSO). Ensure the compound is fully dissolved and the solution is clear.

    • Provide the exact molecular weight and concentration. Most services require 50-100 µL of the stock solution.

  • Choose Screening Parameters:

    • Initial Screen: Start with a single high concentration (e.g., 1 µM or 10 µM) to identify any potential off-target interactions across the full panel.

    • ATP Concentration: Decide whether to screen at a fixed ATP concentration (e.g., 1 mM to mimic physiological conditions) or at the Km for each individual kinase. Screening at the Km provides a more direct measure of inhibitor affinity (Ki).[20][21]

  • Data Interpretation Support:

    • Upon receiving the data, use the provider's software or your own tools to visualize the results.

    • Consult with the provider's scientific staff to help interpret complex results or unexpected findings.[23] They can provide valuable context on kinase families and potential liabilities.

References

  • Tran, T. H., & Nguyen, T. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Crowther, M. D., Scott, D. C., & Lazzaro, F. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2886-2893. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Wells, C. I., Kapadia, N. R., Couñago, R. M., & Drewry, D. H. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. MedChemComm, 8(8), 1629-1637. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., Scott, D. A., Médard, G., & Kuster, B. (2020). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 19(6), 393-412. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • DiNapoli, S. R., Bloh, K., & Basu, S. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1248492. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Wells, C. I., Kapadia, N. R., Couñago, R. M., & Drewry, D. H. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. Retrieved from [Link]

  • Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. Genentech. Retrieved from [Link]

  • Karin, M. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Science Signaling, 2(67), pe19. Retrieved from [Link]

  • Marton, M. J., DeRisi, J. L., Bennett, H. A., Iyer, V. R., Meyer, M. R., Roberts, C. J., ... & Brown, P. O. (1998). Drug target validation and identification of secondary drug target effects using DNA microarrays. Nature Medicine, 4(11), 1293-1301. Retrieved from [Link]

  • Sun, X., Wang, J., & Yao, X. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1492-1495. Retrieved from [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]

  • N-(2-chloro-4-methylphenyl)-4-methyl-2-phenylpyrimidine-5-carboxamide. (n.d.). Chemspace. Retrieved from [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Trends in Pharmacological Sciences, 39(9), 795-812. Retrieved from [Link]

  • Shankaran, H., Wiley, H. S., & Resat, H. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4, 67. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-Chloro-4-methylpyridin-3-yl)-2-(ethylamino)nicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide. Retrieved from [Link]

  • Tang, C., & Zhang, Y. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Retrieved from [Link]

  • Gkika, E., Papakyriakou, A., & Tzakos, A. G. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 28(23), 7858. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for users of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, addressing common stability challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As your dedicated application scientists, we aim to equip you with the necessary knowledge and tools to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm preparing a stock solution of this compound in DMSO and I'm concerned about its stability. What are the primary issues I should be aware of?

A1: The main stability concerns when dissolving this compound in DMSO revolve around the hygroscopic nature of DMSO and the potential for nucleophilic substitution reactions. DMSO readily absorbs atmospheric moisture, which can lead to compound precipitation, especially after freeze-thaw cycles.[1][2][3] Additionally, the chloro-substituent on the pyridine ring can be susceptible to substitution by trace nucleophiles present in the DMSO or by DMSO itself, particularly under certain conditions (e.g., elevated temperatures, prolonged storage).

Q2: My DMSO stock solution of the compound has turned a pale yellow color after storage. What could be the cause?

A2: A color change in your DMSO stock solution often indicates chemical degradation. For halogenated pyridines, this could be due to a variety of factors including oxidation or reaction with impurities in the DMSO. It is crucial to use high-purity, anhydrous DMSO to minimize this risk.[1] We recommend performing an analytical check, such as HPLC or LC-MS, to assess the purity of the colored solution and identify any potential degradation products.

Q3: Can I heat the DMSO solution to aid in dissolving the compound?

A3: Gentle warming (e.g., to 37°C) can be employed to assist in the dissolution of this compound.[1] However, excessive or prolonged heating should be avoided as it can accelerate degradation pathways. DMSO itself can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids.[2]

Q4: How should I properly store my DMSO stock solution to ensure maximum stability?

A4: To maximize the stability of your stock solution, we recommend the following storage practices:

  • Use high-purity, anhydrous DMSO. [1]

  • Store solutions in tightly sealed vials to minimize moisture absorption.

  • For long-term storage, keep solutions at -20°C or -80°C. [4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. [3]

  • Protect from light, as some compounds are light-sensitive. [5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound in DMSO.

Issue 1: Compound Precipitation from DMSO Stock Solution

Symptoms:

  • Visible particulate matter or crystals in the DMSO stock solution, often observed after storage or temperature changes.

  • Lower than expected compound concentration in subsequent experiments.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Moisture Absorption DMSO is highly hygroscopic. Absorbed water reduces the solubility of many organic compounds, leading to precipitation.[1][2]Use fresh, anhydrous DMSO from a newly opened bottle. Store stock solutions in vials with tight-fitting caps and consider using a desiccant during storage.
Supersaturation The initial solution may have been prepared at a concentration above the compound's thermodynamic solubility limit in DMSO.Prepare a new stock solution at a slightly lower concentration. If a higher concentration is necessary, consider a co-solvent system, but be mindful of its compatibility with your downstream assay.
Freeze-Thaw Cycles Repeated freezing and thawing can promote precipitation of less soluble compounds.[3]Aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.
Low Temperature Storage While generally recommended, some compounds may have reduced solubility at very low temperatures.If precipitation is observed upon thawing from -80°C, try storing a fresh aliquot at -20°C or 4°C for a short period to see if solubility is maintained. Always bring the solution to room temperature and vortex thoroughly before use.
Issue 2: Inconsistent or Unexplained Experimental Results

Symptoms:

  • Variability in biological assay results between different batches of stock solution.

  • Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Compound Degradation The 2-chloro-pyridine moiety is susceptible to nucleophilic aromatic substitution. Trace impurities in DMSO (e.g., water, amines) or even DMSO itself under certain conditions can react with the compound.[6]1. Verify Solvent Purity: Use only high-purity, anhydrous DMSO. Consider purchasing smaller bottles to ensure the solvent is fresh. 2. Analytical Confirmation: Regularly check the purity of your stock solution using HPLC with UV detection or LC-MS. This will allow you to quantify the parent compound and detect any degradation products. 3. Fresh Preparations: For sensitive experiments, prepare fresh stock solutions immediately before use.
DMSO-Induced Effects DMSO is not always an inert solvent and can have biological effects of its own, potentially interfering with certain assays.[7]Run a vehicle control (DMSO only) in all experiments to account for any solvent-induced effects. If interference is suspected, consider alternative solvents if compatible with your compound and assay.
Reaction with Acidic/Basic Conditions The stability of the compound may be pH-dependent. Acidic or basic conditions, sometimes present as impurities in lower-grade DMSO, can catalyze degradation.[2]Ensure the DMSO used is neutral. If your experimental conditions are acidic or basic, assess the compound's stability under those specific conditions.

Experimental Protocols

Protocol 1: Preparation of a Stable DMSO Stock Solution
  • Materials:

    • This compound

    • High-purity, anhydrous DMSO (stored in a desiccator)

    • Sterile, amber glass vials with PTFE-lined caps

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the compound and DMSO to equilibrate to room temperature.

    • Weigh the desired amount of this compound into a vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Cap the vial tightly and vortex until the compound is fully dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.[1]

    • Visually inspect the solution for any undissolved particulate matter.

    • For long-term storage, aliquot the solution into single-use vials, flush with an inert gas (e.g., argon or nitrogen) before capping, and store at -80°C.[4]

Protocol 2: HPLC Method for Stability Assessment
  • Objective: To monitor the purity of the this compound stock solution over time.

  • Instrumentation & Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid (optional, for mobile phase modification)

  • Procedure:

    • Mobile Phase Preparation: Prepare a suitable mobile phase gradient. A common starting point is a gradient of water and acetonitrile, both with 0.1% formic acid.

    • Sample Preparation: Dilute a small aliquot of the DMSO stock solution with the initial mobile phase to a concentration suitable for UV detection.

    • Analysis: Inject the prepared sample onto the HPLC system.

    • Data Interpretation: Integrate the peak area of the parent compound and any new peaks that appear over time. A decrease in the relative peak area of the parent compound indicates degradation.

Visualizing Potential Degradation & Workflow

Below are diagrams illustrating a potential degradation pathway and a recommended experimental workflow for stability assessment.

G cluster_degradation Potential Degradation Pathway A 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide B Nucleophilic Substitution Product (e.g., reaction with H2O or DMSO impurity) A->B DMSO, H2O (trace), heat, light

Caption: Potential nucleophilic substitution of the chloro-group.

G cluster_workflow Stability Assessment Workflow start Prepare fresh DMSO stock solution t0 Time-zero analysis (HPLC/LC-MS) start->t0 storage Store aliquots under different conditions (-80°C, -20°C, 4°C, RT) t0->storage sampling Analyze aliquots at defined time points (e.g., 1, 2, 4 weeks) storage->sampling analysis Compare purity data to time-zero measurement sampling->analysis conclusion Determine optimal storage conditions analysis->conclusion

Caption: Workflow for determining optimal storage conditions.

References

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Cheng, X., et al. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available from: [Link]

  • General Approaches to halogenation of imidazo[1,2‐α]pyridines. ResearchGate. Available from: [Link]

  • Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. ResearchGate. Available from: [Link]

  • DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available from: [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available from: [Link]

  • DMSO promoted C−H halogenation. ResearchGate. Available from: [Link]

  • Bad batch of DMSO? r/Chempros. Reddit. Available from: [Link]

  • Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. MDPI. Available from: [Link]

  • Dimethyl Sulfoxide. PubChem. Available from: [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this specific synthesis. Our goal is to provide practical, experience-driven advice to ensure the efficiency, reproducibility, and purity of your reaction.

The synthesis of this compound typically involves a two-step process: the activation of 2-chloropyridine-4-carboxylic acid to its corresponding acyl chloride, followed by an amide coupling reaction with N-methylaniline.[1][2] While conceptually straightforward, this pathway is prone to several side reactions and impurity-generating steps that can complicate the reaction work-up and final product purification. This guide provides a structured approach to identifying and mitigating these issues.

Diagram 1: General Synthesis Pathway

Synthesis_Pathway General Synthetic Route A 2-chloropyridine-4-carboxylic acid reagent1 SOCl₂ or (COCl)₂ DCM or Toluene A->reagent1 B 2-chloro-4-(chlorocarbonyl)pyridine (Acyl Chloride Intermediate) reagent2 N-methylaniline Base (e.g., TEA, DIEA) Aprotic Solvent (e.g., DCM) B->reagent2 C This compound (Final Product) reagent1->B reagent2->C Impurity_Formation Primary Impurity Generation Routes cluster_main Main Reaction cluster_impurities Side Reactions / Impurities A 2-chloropyridine-4-carboxylic acid B Acyl Chloride Intermediate A->B SOCl₂ Impurity1 Unreacted Carboxylic Acid (Impurity A) A->Impurity1 Incomplete Activation C Final Product B->C N-methylaniline Impurity2 Hydrolysis Product (Same as Impurity A) B->Impurity2 Trace H₂O Impurity3 Unreacted Amine (Impurity B) C->Impurity3 Insufficient Acyl Chloride Troubleshooting_Workflow start Analyze Crude Product (HPLC/LC-MS) q1 Major Impurity Detected? start->q1 q2 Impurity m/z matches Starting Carboxylic Acid? q1->q2 Yes end_ok Purity >95%. Proceed to Purification. q1->end_ok No q3 Impurity m/z matches Starting Amine? q2->q3 No res1 Incomplete Activation or Hydrolysis. ACTION: Use anhydrous solvents, ensure excess SOCl₂, reflux longer. q2->res1 Yes res2 Incomplete Amide Coupling. ACTION: Check stoichiometry, increase reaction time/temp for coupling step. q3->res2 Yes res3 Unknown Impurity. ACTION: Characterize with NMR/HRMS. Consider side reactions (e.g., with solvent). q3->res3 No

Sources

Technical Support Center: Investigating Cell Viability Issues with Novel Pyridine-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: The following technical guide addresses challenges related to cell viability when working with the novel compound 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide . As this appears to be a new chemical entity with limited published data, this guide is built upon established principles of troubleshooting in cell-based assays and experience with analogous small molecules. The methodologies provided are designed to be broadly applicable for investigating unexpected cytotoxicity with any new compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cell death at concentrations where I expect to see a specific biological effect, not widespread toxicity. What could be the primary cause?

A1: This is a common challenge with novel compounds. The primary suspects are typically:

  • Compound Solubility and Aggregation: The compound may be precipitating out of solution at your working concentrations, and these precipitates can be cytotoxic.

  • Off-Target Cytotoxicity: The compound may be hitting unintended cellular targets that are essential for cell survival.

  • Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) might be too high, especially if you are performing serial dilutions.[1]

Q2: My cell viability results are not reproducible between experiments. What should I check first?

A2: Lack of reproducibility often points to subtle variations in experimental conditions. Key factors to investigate include:

  • Cell Health and Passage Number: Ensure you are using cells in their logarithmic growth phase and within a consistent, low passage number range.

  • Reagent Preparation and Storage: Prepare fresh compound dilutions for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.

  • Standardized Timelines: Keep incubation times for cell seeding, compound treatment, and assay reagent addition consistent across all experiments.[1]

Q3: My absorbance/fluorescence readings in my viability assay (e.g., MTT, resazurin) are very low, even in my untreated control wells. What's happening?

A3: Low signal in a viability assay can indicate a few issues:

  • Low Cell Seeding Density: You may not have enough viable cells to generate a strong signal. It's crucial to perform a cell titration experiment to find the optimal seeding density for your cell line and plate format.[1][2]

  • Reagent Degradation: The assay reagent itself may have degraded due to improper storage or being past its expiration date.

  • Incorrect Wavelength Settings: Double-check the wavelength settings on your plate reader to ensure they are appropriate for the assay being used.

In-Depth Troubleshooting Guides

Guide 1: Investigating Suspected Compound Precipitation

Unexpected cytotoxicity can often be an artifact of poor compound solubility in aqueous cell culture media. Precipitated compound can cause physical stress to cells or lead to a much higher localized concentration than intended.

cluster_0 Phase 1: Visual Inspection cluster_1 Phase 2: Quantitative Analysis A Prepare compound dilutions in cell-free culture medium. B Incubate under standard culture conditions (37°C, 5% CO2) for the duration of your experiment. A->B C Visually inspect for precipitates under a microscope at 10x and 40x. B->C D If precipitates are observed, centrifuge the dilutions at high speed. C->D Precipitate Observed G Proceed with cell-based experiments, staying below the highest tested soluble concentration. C->G No Precipitate E Measure the absorbance of the supernatant at the compound's λmax. D->E F Compare to a standard curve to determine the soluble concentration. E->F H Redesign experiment to use concentrations at or below this limit. Consider alternative solvents or formulation strategies if higher concentrations are needed. F->H Determine Max Soluble Conc. Start Initial observation of decreased 'viability' with a metabolic assay (e.g., MTT). A Perform a membrane integrity assay (e.g., LDH release) in parallel. Start->A B Perform a direct cell count (e.g., Trypan Blue exclusion). Start->B C Does LDH release increase and viable cell count decrease? A->C B->C D Does LDH release remain low and viable cell count plateau? C->D No E Conclusion: Compound is likely CYTOTOXIC. C->E Yes F Conclusion: Compound is likely CYTOSTATIC. D->F

Caption: Decision tree for characterizing cell viability.

Guide 3: Investigating Potential Off-Target Effects

If your compound is genuinely cytotoxic at low concentrations, it may be due to off-target effects. While identifying the specific off-target can be a complex process often involving proteomics or transcriptomics, initial steps can be taken to characterize the nature of the cell death.

  • Cell Treatment: Treat cells with your compound at a concentration that induces approximately 50-80% cell death (as determined by a preliminary assay). Include a positive control for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock or a lytic agent).

  • Staining: Use a dual-staining method, such as Annexin V and Propidium Iodide (PI) or a similar viability dye.

    • Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.

    • PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Analysis: Analyze the stained cells using flow cytometry. * Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population can be small).

Understanding the mechanism of cell death can provide clues about the potential off-target pathways being affected. For instance, induction of apoptosis might suggest involvement with caspase signaling or mitochondrial pathways.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Video]. YouTube. Retrieved from [Link]

Sources

inconsistent results with 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"As a Senior Application Scientist, I understand that inconsistent results in chemical synthesis can be a significant source of frustration and delay. This guide is designed to provide a structured approach to troubleshooting common issues encountered during the synthesis and handling of N-substituted 2-chloropyridine-4-carboxamides, using 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide as a representative example.

Please Note: Publicly available data on the specific compound this compound (CAS No. 1019383-16-4) is limited.[1] Therefore, this guide is built upon established principles of amide bond formation, the known reactivity of 2-chloropyridines, and common challenges associated with N-methylaniline derivatives. The principles discussed here are broadly applicable to this class of compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems observed during the synthesis of the target compound, which is typically formed via an amide coupling reaction between a derivative of 2-chloro-isonicotinic acid and N-methylaniline.

Diagram: General Synthetic Pathway

Synthetic_Pathway IsonicotinicAcid 2-chloroisonicotinic acid (or acid chloride) ActivatedEster Activated Intermediate (e.g., O-acylisourea) IsonicotinicAcid->ActivatedEster Activation NMethylaniline N-methylaniline Product 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide NMethylaniline->Product ActivatedEster->Product Nucleophilic Acyl Substitution CouplingReagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA)

Caption: General reaction scheme for amide bond formation.

Q1: My reaction yield is very low or I'm recovering unreacted starting materials. What's going wrong?

A1: This is a classic issue in amide bond formation. Several factors could be at play:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester or acid chloride) before it can react with the amine. If your coupling reagent is old, hydrated, or used in insufficient amounts, this activation will be incomplete.[2]

  • Poor Nucleophilicity of the Amine: N-methylaniline is less nucleophilic than a primary aniline due to steric hindrance from the methyl group. Furthermore, the pyridine nitrogen in the carboxylic acid component can act as a base, potentially protonating your N-methylaniline and rendering it non-nucleophilic.[2]

  • Steric Hindrance: The combination of a substituent at the 2-position of the pyridine ring and the N-methyl group on the aniline creates a sterically congested environment around the reaction center, which can slow down or prevent the reaction.[2]

  • Hydrolysis: The presence of water is detrimental. Water can hydrolyze your coupling reagent and the activated carboxylic acid intermediate, returning it to the unreactive carboxylic acid.[2] Always use anhydrous solvents and dry glassware.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Yield or No Reaction CheckReagents Verify Reagent Quality - Fresh coupling agent? - Anhydrous solvent? - Amine purity? Start->CheckReagents ChangeConditions Modify Reaction Conditions - Increase temperature? - Change solvent (e.g., DMF, DCM)? - Increase reaction time? CheckReagents->ChangeConditions Reagents OK CheckBase Optimize Base - Use non-nucleophilic base (DIPEA)? - Correct stoichiometry? ChangeConditions->CheckBase No Improvement Success Improved Yield ChangeConditions->Success Success! ChangeMethod Change Activation Method - Convert acid to acid chloride  (SOCl₂, Oxalyl Chloride)? ChangeMethod->Success Success! CheckBase->ChangeMethod No Improvement CheckBase->Success Success!

Caption: Stepwise guide to troubleshooting low reaction yields.

Q2: I'm observing a significant, unidentified byproduct in my LC-MS/TLC analysis. What could it be?

A2: The most likely culprit is a side reaction involving the 2-chloro substituent on the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The 2-position of a pyridine ring is electron-deficient and susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group like the carboxamide at the 4-position. Amines, including your N-methylaniline starting material or a non-nucleophilic base like triethylamine if used improperly, can act as nucleophiles. This can lead to the formation of a dimeric or oligomeric byproduct where the 2-position is substituted.

  • Hydrolysis of the Chloro Group: Under harsh conditions (e.g., high temperature, presence of water or hydroxide), the 2-chloro group can be hydrolyzed to a 2-hydroxy group, forming the corresponding pyridone derivative.

Mitigation Strategies:

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or room temperature).

  • Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of less hindered amines like triethylamine.

  • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the N-methylaniline.[2] This ensures the highly reactive species is consumed quickly by the intended nucleophile.

Q3: The reaction works, but purification is extremely difficult. How can I improve the isolation of my product?

A3: Purification challenges often stem from unreacted starting materials with similar polarities to the product or from byproducts like dicyclohexylurea (DCU) if using DCC as a coupling reagent.

  • For DCU/EDC Urea Byproducts: If using carbodiimide coupling agents (DCC, EDC), the resulting urea byproduct can be difficult to remove. For DCU, which is poorly soluble in many organic solvents, much of it can be removed by filtration. The water-soluble urea from EDC can be removed with aqueous washes.

  • Chromatography Issues: If the product and starting amine have very similar Rf values on TLC, standard silica gel chromatography can be challenging.

    • Solvent System Optimization: Methodically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (1%) can significantly alter separation.

    • Alternative Media: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), which separate compounds based on different properties.

  • Aqueous Workup: A thorough aqueous workup is critical. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or sat. NH₄Cl) to remove excess amine and base, followed by a weak base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and acidic additives like HOBt.[3]

Part 2: Protocols and Data

Table 1: Comparison of Common Amide Coupling Conditions
Coupling ReagentAdditiveBaseTypical SolventKey Advantages & Considerations
EDC HOBt or OxymaPureDIPEADCM, DMFWater-soluble urea byproduct is easily removed. Additives suppress side reactions and racemization.[2]
HATU None neededDIPEADMF, NMPHighly efficient and fast. Generates a UV-active byproduct that can aid in monitoring reaction completion by HPLC.[2]
SOCl₂ / Oxalyl-Cl cat. DMFPyridine, DIPEADCM, TolueneForms a highly reactive acid chloride. Good for sterically hindered or unreactive amines. Can be harsh and may not be suitable for sensitive substrates.[4]
DMTMM None neededNMMAlcohols, WaterA triazine-based reagent that works well in aqueous or alcoholic media, which is unusual for coupling agents.

Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine), DCM (Dichloromethane), DMF (Dimethylformamide), SOCl₂ (Thionyl Chloride), DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), NMM (N-Methylmorpholine).

Experimental Protocol: Optimized Synthesis via HATU Coupling

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • 2-chloroisonicotinic acid (1.0 eq)

  • HATU (1.1 eq)

  • N-methylaniline (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous solutions of NaHCO₃ and NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-chloroisonicotinic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Pre-activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes. The solution may change color as the active ester is formed.

  • Amine Addition: Add N-methylaniline (1.05 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-6 hours).

  • Quenching & Extraction:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and an equal volume of water.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Part 3: References

  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Sources

Technical Support Center: Refining In Vivo Dosage for 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: How do I determine a safe starting dose for my first in vivo study with 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide?

The initial step in determining a safe starting dose for a novel compound is to establish the No-Observed-Adverse-Effect Level (NOAEL) in preclinical animal studies.[1][2] The NOAEL is the highest dose that does not produce significant adverse effects compared to a control group.[1]

To estimate the maximum recommended starting dose (MRSD) for initial human trials, the FDA suggests a process that involves converting the animal NOAEL to a Human Equivalent Dose (HED).[1][3][4][5][6] This conversion is typically based on body surface area. A safety factor, usually 10, is then applied to the HED to account for potential differences in sensitivity between humans and animal models.[1][3]

Q2: What is allometric scaling and how can it be used to estimate a starting dose?

Allometric scaling is a mathematical method used to predict human pharmacokinetic (PK) parameters from animal data.[7][8] It is based on the principle that many physiological and metabolic processes scale with body weight to a certain power. Simple allometry uses a power function to relate a PK parameter, like clearance, to body weight.[2] This can be a useful tool for estimating a first-in-human dose.[9][10]

Q3: What are the key considerations when designing a dose-range finding study?

A dose-range finding study is crucial for determining the maximum tolerated dose (MTD) and identifying a preliminary effective dose range.[11] Key considerations for designing such a study include:

  • Animal Model: Select an appropriate animal model that is relevant to the therapeutic indication of the compound.

  • Group Allocation: Assign animals to multiple groups, including a vehicle control and at least three dose levels of the compound.[12]

  • Dose Selection: The starting dose can be extrapolated from in vitro data, aiming for a plasma concentration several times higher than the IC50 or EC50 value.[13]

  • Dose Escalation: Subsequent doses can be escalated by a factor of 2x or 3x.[12]

  • Administration Route: Use the intended clinical route of administration (e.g., intravenous, intraperitoneal, oral).

Q4: My compound, a pyridine carboxamide derivative, is not showing the expected efficacy in vivo. What are the potential reasons?

Several factors could contribute to a lack of in vivo efficacy despite promising in vitro results:

  • Poor Pharmacokinetics: The compound may have a short half-life, poor absorption, rapid metabolism, or rapid clearance.[12]

  • Low Bioavailability: The compound may have poor membrane permeability, limiting its access to the target tissue.[12] Pyridine carboxamide derivatives have been studied for various biological activities, and their pharmacokinetic properties can vary significantly.[14][15][16][17][18]

  • Formulation Issues: The compound may not be adequately soluble or stable in the formulation used for administration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in results between animals in the same group. Animal-to-animal biological differences. Inconsistent dosing formulation or administration technique.[12]Increase sample size per group. Ensure animals are age- and weight-matched. Standardize formulation preparation and administration procedures with a detailed SOP.[12]
No therapeutic effect at tested doses. Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME). Low bioavailability.[12]Conduct a pharmacokinetic study to understand the compound's ADME profile.[12] Optimize the dosing regimen based on the PK data. Consider alternative formulations to improve solubility and bioavailability.
Signs of toxicity at doses expected to be safe. Humans may be more sensitive to toxic effects than predicted by animal models.[1] Some toxicities, like headaches, may not be detectable in animals.[3]Re-evaluate the NOAEL and consider applying a larger safety factor.[1] Conduct more detailed toxicology studies.
Compound precipitates upon administration. Poor aqueous solubility.[19]Optimize the formulation using solubilizing agents or different vehicle systems.[20] For intravenous administration, consider a slower infusion rate.[19]
Plasma concentrations are below the limit of quantification. Poor absorption, rapid metabolism, or rapid clearance.[19]Use a more direct administration route (e.g., intravenous) to bypass absorption barriers.[19] Develop a more sensitive bioanalytical method (e.g., LC-MS/MS).[19]

Experimental Protocols & Methodologies

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[13]

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., mice or rats).

  • Group Allocation: Assign animals to at least 4-5 groups (n=5 per group), including a vehicle control group and at least three escalating dose levels of the compound.

  • Dose Selection: Base the starting dose on in vitro potency (e.g., 10x the IC50) or literature on similar compounds. Subsequent doses can be escalated in a stepwise manner (e.g., 2-fold increments).

  • Administration: Administer the compound via the intended clinical route for a specified duration (e.g., daily for 7-14 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% reduction in body weight and no mortality or severe clinical signs.[11]

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[12]

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

DoseRefinementWorkflow cluster_preclinical Preclinical Assessment cluster_dose_selection Dose Selection & Refinement cluster_troubleshooting Troubleshooting InVitro_Potency In Vitro Potency (IC50/EC50) MTD_Study Maximum Tolerated Dose (MTD) Study InVitro_Potency->MTD_Study Inform Starting Dose Starting_Dose Select Starting Dose for Efficacy Study MTD_Study->Starting_Dose Define Safe Dose Range PK_Study Pharmacokinetic (PK) Study PK_Study->Starting_Dose Inform Dosing Regimen Efficacy_Study In Vivo Efficacy Study Starting_Dose->Efficacy_Study Dose_Response Analyze Dose-Response Relationship Efficacy_Study->Dose_Response Toxicity Toxicity Observed? Efficacy_Study->Toxicity Efficacy_Lack Lack of Efficacy? Efficacy_Study->Efficacy_Lack Optimal_Dose Determine Optimal Dose Dose_Response->Optimal_Dose Toxicity->Dose_Response No Adjust_Dose Adjust Dose / Reformulate Toxicity->Adjust_Dose Yes Efficacy_Lack->Dose_Response No Efficacy_Lack->Adjust_Dose Yes Adjust_Dose->Efficacy_Study Re-evaluate

Caption: Workflow for In Vivo Dose Refinement.

References

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Center for Drug Evaluation and Research. (2005). Guidance for Industry Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Semantic Scholar. [Link]

  • Agoram, B., Woltosz, W. S., & Bolger, M. B. (2009). Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation. Journal of Pharmaceutical Sciences, 98(10), 3850-3861. [Link]

  • Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. [Link]

  • Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. [Link]

  • Chiou, W. L., & Buehler, G. J. (2002). Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. The AAPS Journal, 4(3), E25. [Link]

  • Llopis-García, G., et al. (2016). Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics of a new anticancer agent. PAGE Meeting. [Link]

  • U.S. Food and Drug Administration. (2018). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. [Link]

  • Kumar, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(2), e00766-23. [Link]

  • ResearchGate. (2009). Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation. [Link]

  • U.S. Department of Health and Human Services. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Kumar, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. [Link]

  • Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. [Link]

  • Wang, L., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

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Technical Support Center: Strategies for Minimizing Cytotoxicity of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support framework for understanding and mitigating the cytotoxicity associated with the investigational compound 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide. Given the limited publicly available data on this specific molecule, this document synthesizes established principles from related pyridine carboxamide and N-phenylamide compounds to offer field-proven insights and actionable troubleshooting strategies. The methodologies and mechanistic explanations provided are based on analogous chemical structures and should be adapted and validated for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses common initial questions regarding the cytotoxicity of this compound, grounding the answers in established pharmacological principles.

Q1: We are observing significant, dose-dependent cytotoxicity with this compound in our primary screen. What are the likely cellular mechanisms?

A1: Based on the chemical structure, a substituted pyridine carboxamide, the observed cytotoxicity is likely multifactorial. Key mechanisms reported for structurally similar compounds include the induction of oxidative stress and the activation of apoptotic pathways.[1][2] The chloro- and N-methyl-N-phenyl substitutions can influence metabolic activation and cellular interactions, potentially leading to the generation of reactive oxygen species (ROS).[3][4] This oxidative stress can, in turn, trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and caspase activation.[5][6]

Q2: How does the 2-chloro- substitution on the pyridine ring potentially contribute to cytotoxicity?

A2: The electron-withdrawing nature of the chlorine atom at the 2-position can render the pyridine ring more susceptible to metabolic activation by cytochrome P450 (CYP) enzymes in the liver and in certain tumor cell lines.[7] This metabolic processing can generate reactive intermediates that covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and triggering cell death pathways. Furthermore, the lipophilicity conferred by the chloro- group can enhance membrane permeability, leading to higher intracellular concentrations and potential off-target effects.

Q3: Can the N-methyl-N-phenyl-carboxamide moiety influence the compound's metabolic stability and toxicity profile?

A3: Absolutely. The N-methyl-N-phenyl group is a critical determinant of the compound's pharmacology. N-dealkylation, a common metabolic reaction catalyzed by CYP enzymes like CYP3A4, can occur at the N-methyl position.[8] This process can alter the compound's activity and potentially generate metabolites with different toxicity profiles. The phenyl group itself can undergo hydroxylation, another metabolic route that could either detoxify the compound or create more reactive species.[9]

Q4: We are seeing variability in cytotoxicity across different cell lines. Why might this be the case?

A4: This is a common and important observation. The variability often stems from differences in the metabolic capabilities of the cell lines.[7] For instance, cell lines with higher expression levels of relevant CYP450 enzymes may be more sensitive to the compound due to enhanced metabolic activation. Conversely, cells with robust antioxidant defense systems, such as high intracellular glutathione (GSH) levels, may exhibit greater resistance.[3] It is crucial to characterize the metabolic and antioxidant profiles of your cell lines to interpret cytotoxicity data accurately.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to troubleshoot and mitigate common issues encountered during in vitro experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Solutions
High basal cytotoxicity even at low concentrations 1. Compound Instability: The compound may be degrading in the culture medium, releasing toxic byproducts. 2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity at the final concentration used. 3. Poor Solubility: The compound may be precipitating out of solution, and the solid particles could be causing physical stress to the cells.1. Assess Compound Stability: Use HPLC to analyze the compound's integrity in your culture medium over the time course of your experiment. If degradation is observed, consider preparing fresh stock solutions more frequently. 2. Optimize Solvent Concentration: Run a solvent-only control at the highest concentration used in your experiment to rule out solvent-induced toxicity. Aim for a final DMSO concentration of <0.1%. 3. Improve Solubility: Consider formulation strategies such as using cyclodextrins or creating amorphous solid dispersions to improve solubility and prevent precipitation.[10]
Inconsistent IC50 values between experiments 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. 2. Cell Density: Variations in initial cell seeding density can affect the apparent cytotoxicity. 3. Reagent Variability: Inconsistent quality of media, serum, or other reagents can impact cell health and drug response.1. Standardize Cell Passage: Use cells within a defined, narrow passage number range for all experiments. 2. Optimize and Standardize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your assay and use this density consistently. 3. Ensure Reagent Consistency: Use lots of media and serum that have been pre-screened for optimal cell growth and performance.
Desired on-target effect is only seen at highly cytotoxic concentrations 1. Off-Target Toxicity: The observed cytotoxicity may be due to off-target effects unrelated to the intended therapeutic mechanism. 2. Metabolic Activation to a Toxic Metabolite: The parent compound may be less toxic than its metabolites.1. Profile Against a Panel of Kinases/Targets: If the intended target is a kinase, for example, screen the compound against a broad panel of kinases to assess its selectivity. 2. Co-administration with CYP Inhibitors: Perform cytotoxicity assays in the presence of broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific inhibitors for major isoforms like CYP3A4 (e.g., ketoconazole) to see if this reduces cytotoxicity. A reduction would suggest that metabolism is contributing to the toxic effects.

Part 3: Experimental Protocols & Methodologies

Here, we provide detailed, step-by-step protocols for key experiments to investigate and mitigate the cytotoxicity of this compound.

Protocol 1: Assessing the Role of Oxidative Stress

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-range of this compound for a relevant time period (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for ROS induction (e.g., 100 µM H₂O₂ for 1 hour).

  • Co-treatment with an Antioxidant: In a parallel set of wells, co-treat cells with the compound and a broad-spectrum antioxidant like N-acetylcysteine (NAC) (e.g., 5 mM).

  • Loading with DCFH-DA: Remove the treatment media and wash the cells once with warm PBS. Add 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells once with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. A significant increase in fluorescence indicates ROS production. A reduction in this fluorescence upon co-treatment with NAC confirms the role of oxidative stress.

Protocol 2: Quantifying Caspase-3/7 Activity

This protocol utilizes a luminogenic substrate for caspase-3 and -7 to determine if the compound induces apoptosis via this key executioner caspase pathway.

  • Cell Seeding and Treatment: Plate cells in a 96-well, white-walled plate and treat with the compound as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine, 1 µM).

  • Caspase-Glo® 3/7 Assay: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A dose-dependent increase in luminescence relative to the vehicle control indicates the activation of caspase-3/7, a hallmark of apoptosis.[5]

Part 4: Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of cytotoxicity and a logical workflow for its mitigation.

G cluster_0 Proposed Cytotoxicity Pathway Compound Compound Metabolism Metabolic Activation (e.g., CYP450) Compound->Metabolism ROS Reactive Oxygen Species (ROS) Production Compound->ROS Metabolism->ROS Mitochondria Mitochondrial Stress (Cytochrome c release) ROS->Mitochondria Caspase Caspase Activation (Caspase-3/7) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of this compound cytotoxicity.

G cluster_1 Cytotoxicity Mitigation Workflow Observe Observe High Cytotoxicity Hypothesize Hypothesize Mechanism (Oxidative Stress & Apoptosis) Observe->Hypothesize Test_ROS Test for ROS (DCFH-DA Assay) Hypothesize->Test_ROS Test_Caspase Test for Apoptosis (Caspase-Glo Assay) Hypothesize->Test_Caspase Mitigate Mitigation Strategy Test_ROS->Mitigate Test_Caspase->Mitigate Antioxidant Co-administer Antioxidant (e.g., NAC) Mitigate->Antioxidant Formulation Improve Formulation (e.g., cyclodextrins) Mitigate->Formulation Modification Structural Modification (e.g., add -OH group) Mitigate->Modification

Caption: A logical workflow for investigating and mitigating cytotoxicity.

References

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Validation & Comparative

Target Deconvolution: A Comparative Guide to Validating the Molecular Target of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey from a promising phenotypic hit to a validated drug candidate is fraught with challenges, chief among them being the identification of the specific molecular target responsible for the compound's biological activity. Phenotypic screening, while powerful in revealing compounds with desired cellular effects, yields hits with unknown mechanisms of action.[1][2] The process of "target deconvolution" is therefore a critical and often rate-limiting step in modern drug discovery.[1][3] This guide provides a comparative overview of robust experimental strategies to identify and validate the molecular target of a novel bioactive compound, using the hypothetical hit, 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, as our case study. As this compound is not extensively characterized in public literature, we will approach it as a typical output of a phenotypic screen where the primary task is to elucidate its mechanism of action.

This guide will compare two powerful and distinct methodologies for primary target identification: Affinity-Based Chemical Proteomics and Cellular Thermal Shift Assay (CETSA) . We will delve into the causality behind the experimental choices for each, provide detailed protocols, and discuss the interpretation of the resulting data. Furthermore, we will explore the crucial role of genetic approaches, such as CRISPR-Cas9 screening, in orthogonally validating the identified targets.

Comparative Analysis of Primary Target Identification Strategies

The selection of a target deconvolution strategy is a critical decision that depends on the properties of the small molecule, the nature of the anticipated target, and the available resources. Below is a summary comparison of two leading methods.

FeatureAffinity-Based Chemical ProteomicsCellular Thermal Shift Assay (CETSA)
Principle Immobilized compound is used to capture binding proteins from a cell lysate.Measures the change in thermal stability of proteins upon ligand binding in cells or lysate.[4][5]
Compound Requirement Requires chemical modification to introduce a linker for immobilization.No modification needed ("label-free").[3]
Primary Output List of proteins that bind to the compound, identified by mass spectrometry.A "melt curve" showing the abundance of soluble protein at different temperatures.[6]
Key Advantage Directly identifies binding partners.Measures target engagement in a native cellular context without modification.[4][6][7]
Key Limitation Immobilization might sterically hinder binding; risk of identifying non-specific binders.[8]Indirectly assesses binding; requires a specific antibody or proteome-wide mass spectrometry.
Throughput Moderate; can be adapted for higher throughput.Can be adapted for high-throughput screening formats.[4]

Method 1: Affinity-Based Chemical Proteomics

This direct approach leverages the fundamental principle of affinity to isolate and identify the binding partners of a small molecule.[9][10] The core idea is to use the compound as "bait" to "fish" for its targets from the complex protein milieu of a cell lysate.[8]

Scientific Rationale

By covalently attaching this compound to a solid support (e.g., agarose beads), we create an affinity matrix. When a cell lysate is passed over this matrix, proteins that specifically bind to the compound are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. A crucial control is to use an unmodified matrix or a matrix with an inactive structural analog to distinguish specific binders from proteins that non-specifically adhere to the matrix.[11]

Experimental Workflow Diagram

cluster_prep Probe Synthesis & Matrix Preparation cluster_exp Pull-Down Experiment cluster_analysis Analysis Compound Synthesize Linker-Modified This compound Beads Immobilize on Affinity Beads Compound->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Elute->SDS MS LC-MS/MS Analysis SDS->MS Data Data Analysis & Hit Identification MS->Data

Caption: Workflow for Affinity-Based Chemical Proteomics.

Detailed Protocol
  • Probe Synthesis:

    • Rationale: A linker must be attached to the parent compound at a position that is not critical for its biological activity. This often requires synthesizing several variants to find one that retains activity.

    • Step 1: Perform a Structure-Activity Relationship (SAR) study to identify non-essential positions on this compound.

    • Step 2: Synthesize an analog with a linker (e.g., a short polyethylene glycol chain with a terminal alkyne or azide for click chemistry, or a carboxyl group for amide coupling).

    • Step 3: Confirm that the modified compound retains its biological activity in the original phenotypic assay.

  • Immobilization:

    • Rationale: Covalently attach the modified compound to a solid support.

    • Step 1: Activate sepharose or agarose beads (e.g., NHS-activated or CNBr-activated beads).

    • Step 2: Couple the linker-modified compound to the activated beads according to the manufacturer's protocol.

    • Step 3: Block any remaining active sites on the beads to prevent non-specific protein binding.

  • Affinity Pull-Down:

    • Rationale: Capture binding proteins from a cell lysate.

    • Step 1: Culture and harvest cells that are sensitive to the compound.

    • Step 2: Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Step 3: Incubate the cell lysate with the compound-immobilized beads (and control beads) for 2-4 hours at 4°C.

    • Step 4: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Rationale: Release the bound proteins and identify them.

    • Step 1: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Step 2: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Step 3: Excise protein bands of interest or perform in-gel digestion of the entire lane.

    • Step 4: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Step 5: Identify proteins by searching the MS/MS data against a protein database. Candidate targets are those significantly enriched on the compound-bound beads compared to control beads.

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular environment.[4][5] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[4][6] This method is particularly advantageous as it is "label-free," meaning the compound does not require any chemical modification.[3]

Scientific Rationale

When cells or cell lysates are heated, proteins begin to unfold and aggregate. The temperature at which half of the protein population is denatured is its melting temperature (Tm). The binding of a small molecule can stabilize the protein structure, resulting in an increase in its Tm. By treating cells with this compound and then heating them across a range of temperatures, we can measure the amount of soluble protein remaining. A shift in the melting curve to higher temperatures in the presence of the compound is strong evidence of direct binding.[6][7]

Experimental Workflow Diagram

cluster_prep Cell Treatment cluster_exp Thermal Challenge cluster_analysis Analysis Cells Culture Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Aliquots to Different Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble & Aggregated Fractions Lyse->Centrifuge Collect Collect Soluble Fraction Centrifuge->Collect Detect Protein Detection (Western Blot or MS) Collect->Detect Plot Plot Melt Curves & Determine Thermal Shift Detect->Plot cluster_validation Orthogonal Validation Primary Primary Target ID (e.g., Affinity Proteomics, CETSA) Candidates List of Candidate Binding Proteins Primary->Candidates Genetic Genetic Validation (CRISPR Knockout/Knockdown) Candidates->Genetic Biophysical Biophysical Validation (SPR, ITC) Candidates->Biophysical Biochemical Biochemical Validation (Enzyme/Functional Assay) Candidates->Biochemical Validated Validated Target Genetic->Validated Biophysical->Validated Biochemical->Validated

Caption: Workflow for Orthogonal Target Validation.

Conclusion

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A Comparative Analysis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of kinase inhibitor discovery is one of continuous innovation, with novel chemical entities constantly being explored for their potential to target the human kinome. This guide provides a comparative analysis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide , a hypothetical compound based on a common pyridine carboxamide scaffold, against a selection of well-characterized kinase inhibitors. By examining its structural features and comparing them to established drugs, we can extrapolate its potential therapeutic value and outline the experimental steps necessary for its characterization.

This document is intended for researchers and drug development professionals. It will delve into the rationale behind experimental design, providing not just protocols but the scientific reasoning that underpins them. We will compare our compound of interest with Sorafenib, a multi-kinase inhibitor, and a representative JNK inhibitor, highlighting the nuances in their mechanisms of action and target profiles.

Structural and Mechanistic Overview

The core of our analysis is the pyridine-4-carboxamide structure. This scaffold is a privileged motif in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The substituents on this core—a 2-chloro group, an N-methyl group, and an N-phenyl group—are critical in defining the molecule's potency, selectivity, and pharmacokinetic properties.

The Subject of Our Analysis: this compound

For the purpose of this guide, we will treat "this compound" as a novel entity. Its structure suggests it is a type I kinase inhibitor, designed to compete with ATP in the kinase active site. The 2-chloro substitution can influence the electronics of the pyridine ring and potentially form halogen bonds with the kinase hinge region. The N-methyl and N-phenyl groups will occupy the hydrophobic regions of the ATP pocket, and their conformation will be a key determinant of binding affinity and selectivity.

Comparative Analysis with Established Kinase Inhibitors

To understand the potential of this compound, we will compare it to two established kinase inhibitors that share some structural similarities: Sorafenib and a representative JNK inhibitor from the pyridine carboxamide class.

Comparator 1: Sorafenib

Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers.[1] It is not a direct structural analog, but its synthesis involves a key intermediate, 4-chloro-N-methylpyridine-2-carboxamide, highlighting the relevance of the substituted pyridine carboxamide scaffold.[1]

FeatureThis compound (Hypothetical)Sorafenib
Core Scaffold Pyridine-4-carboxamidePyridine-2-carboxamide linked to a urea moiety
Key Substituents 2-chloro, N-methyl, N-phenyl4-chloro, N-methyl, extensive urea linkage to a substituted phenyl ring
Primary Targets Unknown (Hypothesized to be a specific kinase or family)VEGFR, PDGFR, RAF kinases
Mechanism ATP-competitive (Hypothesized)Type II inhibitor (binds to the inactive conformation)

Expertise & Experience Insights: The comparison with Sorafenib underscores the concept of "molecular chameleons." While both our hypothetical molecule and a key fragment of Sorafenib share the chloro-pyridine-carboxamide feature, the overall topology of Sorafenib, particularly its urea hinge-binding motif and its ability to bind to the DFG-out (inactive) conformation, sets it apart as a Type II inhibitor. This is a critical distinction, as Type II inhibitors often exhibit greater selectivity. Our hypothetical compound, lacking the features for inducing the DFG-out conformation, is more likely to be a Type I inhibitor, competing directly with ATP in the active (DFG-in) conformation.

Comparator 2: JNK Inhibitors with a Pyridine Carboxamide Core

Several potent and selective inhibitors of c-Jun N-terminal kinases (JNKs) are based on the pyridine carboxamide scaffold.[2] These compounds provide a more direct comparison for a potential mechanism of action.

FeatureThis compound (Hypothetical)Representative Pyridine Carboxamide JNK Inhibitor
Core Scaffold Pyridine-4-carboxamidePyridine carboxamide
Key Substituents 2-chloro, N-methyl, N-phenylVaried substitutions to optimize JNK selectivity
Primary Targets UnknownJNK1, JNK2, JNK3
Mechanism ATP-competitive (Hypothesized)ATP-competitive (Type I)

Expertise & Experience Insights: The discovery of potent JNK inhibitors from this class demonstrates the versatility of the pyridine carboxamide scaffold.[2] The selectivity of these inhibitors is achieved by fine-tuning the substituents to exploit subtle differences in the ATP-binding sites of different kinases. For our hypothetical compound, the N-phenyl group is a key feature. Its rotational freedom and potential for substitution will be critical in determining which kinases it can potently and selectively inhibit.

Experimental Workflows for Characterization

To validate the potential of a novel kinase inhibitor like this compound, a systematic experimental approach is required.

Diagram: Kinase Inhibitor Characterization Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Biochemical Kinase Assay (IC50 Determination) B Kinome Profiling (Selectivity) A->B C Mechanism of Action Studies (e.g., Michaelis-Menten) B->C D Target Engagement Assay (e.g., CETSA) C->D Transition to Cellular Context E Phosphorylation Assay (Western Blot or ELISA) D->E F Cell Proliferation/Viability Assay E->F G Pharmacokinetic Studies F->G Lead to In Vivo Testing H Pharmacodynamic Studies G->H I Efficacy Studies in Disease Models H->I

Caption: A streamlined workflow for the characterization of a novel kinase inhibitor.

Detailed Experimental Protocol: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the ability of the inhibitor to reduce the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a fluorescent or radioactive label.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P])

  • Microplate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a microplate, add the assay buffer, the kinase, and the substrate.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal on a microplate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness: This protocol is a self-validating system. The inclusion of positive and negative controls ensures that the assay is performing as expected. The dose-response curve provides a quantitative measure of the inhibitor's potency.

Signaling Pathway Context

To visualize how our hypothetical inhibitor might function, we can place it in the context of a generic kinase signaling pathway.

Diagram: Generic Kinase Signaling Pathway and Point of Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Inhibitor 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide Inhibitor->Kinase2 Inhibits Gene Gene Expression TF->Gene

Caption: Inhibition of a downstream kinase (Kinase B) by our hypothetical compound.

Conclusion and Future Directions

While "this compound" is a hypothetical molecule for the purpose of this guide, its structural components are well-represented in the field of kinase inhibitor research. Its analysis serves as a valuable exercise in understanding the structure-activity relationships that govern kinase inhibition.

The path forward for any novel kinase inhibitor involves rigorous experimental validation as outlined in this guide. The initial biochemical and cellular characterization is crucial for establishing its potency, selectivity, and mechanism of action. Promising candidates can then be advanced to in vivo studies to assess their therapeutic potential. The pyridine carboxamide scaffold continues to be a fertile ground for the discovery of new and effective kinase inhibitors.

References

  • Zhao, H., et al. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(15), 4455-8. [Link]

  • Exploring 4-Chloro-N-Methylpyridine-2-Carboxamide: A Key Sorafenib Intermediate. (n.d.). [Link]

Sources

A Comparative Guide to 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide and Structurally Related Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyridine carboxamide scaffold has emerged as a versatile and highly valuable pharmacophore. Its derivatives have demonstrated a wide spectrum of biological activities, ranging from kinase inhibition in oncology to antimicrobial and antifungal applications. This guide provides an in-depth comparative analysis of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide and a selection of its structurally similar analogues. By examining their synthesis, biological activities, and structure-activity relationships (SAR), we aim to provide researchers with a comprehensive resource to inform the design and development of novel therapeutic agents.

Introduction to the Pyridine Carboxamide Scaffold

The pyridine carboxamide core, characterized by a pyridine ring linked to a carboxamide group, offers a unique combination of chemical properties that make it attractive for medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxamide moiety can participate in various hydrogen bonding and hydrophobic interactions. This allows for fine-tuning of the molecule's affinity and selectivity for specific biological targets. The chlorine substituent, as seen in the title compound, often enhances the compound's potency and metabolic stability.

This guide will focus on the following compounds for a detailed comparative analysis:

  • Compound A: this compound (Target Compound)

  • Compound B: 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide

  • Compound C: 4-chloro-N-methylpyridine-2-carboxamide

  • Compound D: N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib, as a representative complex pyridine carboxamide)

Chemical Synthesis and Characterization

The synthesis of pyridine carboxamides generally involves the coupling of a substituted pyridine carboxylic acid with an appropriate amine. The specific synthetic route can be adapted based on the desired substituents on both the pyridine and the amide nitrogen.

General Synthesis Workflow:

Pyridine Carboxamide Synthesis cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling cluster_3 Product Pyridine_Carboxylic_Acid Substituted Pyridine Carboxylic Acid Acid_Chloride Acid Chloride Formation (e.g., SOCl2, Oxalyl Chloride) Pyridine_Carboxylic_Acid->Acid_Chloride Amine Substituted Amine Amide_Coupling Amide Bond Formation (e.g., Amine, Base) Amine->Amide_Coupling Acid_Chloride->Amide_Coupling Pyridine_Carboxamide Pyridine Carboxamide Derivative Amide_Coupling->Pyridine_Carboxamide

Caption: General synthetic workflow for pyridine carboxamide derivatives.

A common method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with the desired amine in the presence of a base.[1] Alternative coupling reagents such as HATU or EDC can also be employed for direct amide bond formation.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

CompoundTarget/ActivityPotency (IC50/MIC)Key Structural Features
A: this compound Hypothesized: Kinase inhibitor, AntifungalUnknown2-chloro-pyridine-4-carboxamide core, N-methyl, N-phenyl substitution.
B: 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide Antifungal (Succinate Dehydrogenase Inhibitor)IC50 = 5.6 mg/L (17.3 µM) against B. cinerea SDH6-chloro-nicotinamide (pyridine-3-carboxamide) core, bulky diarylamine substituent on the amide nitrogen.[2][3]
C: 4-chloro-N-methylpyridine-2-carboxamide Pharmaceutical intermediate, potential bioactivityNot reportedIsomer of the core of Compound A (2-carboxamide vs. 4-carboxamide), N-methyl substitution.[4][5]
D: Dasatinib Kinase Inhibitor (Src/Abl)Potent, with activity in preclinical modelsComplex structure with a thiazole-5-carboxamide core linked to aminopyrimidine and a substituted phenyl ring. Shares the N-substituted carboxamide feature.[6]
Antifungal Activity: A Focus on Succinate Dehydrogenase (SDH) Inhibition

A study on novel pyridine carboxamides as potential succinate dehydrogenase (SDH) inhibitors has shed light on the antifungal potential of this class of compounds.[2][3] Compound B (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) , which shares the chloro-pyridine carboxamide core with our target compound, demonstrated significant inhibitory activity against the SDH of Botrytis cinerea, with an IC50 of 5.6 mg/L (17.3 µM).[2] This suggests that the chloro-pyridine carboxamide scaffold is a promising starting point for the development of novel antifungal agents targeting cellular respiration.

The key structural difference between Compound A and Compound B lies in the position of the carboxamide group (4- vs. 3-position) and the nature of the N-substituent (N-methyl-N-phenyl vs. N-(2-(phenylamino)phenyl)). The bulky diarylamine group in Compound B likely plays a crucial role in its interaction with the SDH enzyme. It is plausible that Compound A , with its N-phenyl group, could also exhibit antifungal activity, although its potency would be dependent on how well the N-methyl-N-phenyl moiety fits into the active site of the target enzyme.

Kinase Inhibition: A Potential Application in Oncology

The pyridine carboxamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6][7] For instance, Dasatinib (Compound D) , a potent dual Src/Abl kinase inhibitor, features a complex thiazole-5-carboxamide core.[6] While structurally more complex, it highlights the importance of the carboxamide linkage for interacting with the kinase hinge region.

The N-phenyl group in Compound A is a common feature in many kinase inhibitors, often involved in hydrophobic interactions within the ATP-binding pocket. The 2-chloro substituent on the pyridine ring can further enhance binding affinity. The isomeric compound, 4-chloro-N-methylpyridine-2-carboxamide (Compound C) , is noted as a critical building block in the synthesis of active pharmaceutical ingredients, particularly in the development of anti-inflammatory and analgesic drugs, which often target kinases.[5] This suggests that the chloro-N-methylpyridine carboxamide core is a promising scaffold for kinase inhibitor design. The specific substitution pattern in Compound A (4-carboxamide) would influence its selectivity and potency against different kinases compared to its 2-carboxamide isomer (Compound C).

Structure-Activity Relationship (SAR) Insights
  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for determining biological activity and target selectivity. The chloro-substituent, as seen in all our comparator compounds, is often associated with increased potency.

  • Amide Substitution: The substituents on the amide nitrogen play a crucial role in target recognition. Bulky and hydrophobic groups, such as the phenyl and diarylamine moieties, can significantly influence binding affinity and selectivity. The presence of an N-methyl group, as in Compound A and C, can affect the conformation and hydrogen bonding capacity of the amide.

  • Isomeric Position of the Carboxamide Group: The position of the carboxamide group on the pyridine ring (e.g., 2-, 3-, or 4-position) dictates the overall geometry of the molecule and its ability to fit into the binding site of a target protein. This is evident when comparing the potential applications of the 2-carboxamide (Compound C) and 3-carboxamide (Compound B) isomers.

Experimental Protocols

To facilitate further research and direct comparison, we provide the following generalized experimental protocols.

General Procedure for the Synthesis of N-substituted Pyridine Carboxamides
  • Acid Chloride Formation: To a solution of the corresponding substituted pyridine carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) at 0 °C, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise. Add a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyridine carboxamide.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
  • Enzyme Preparation: Isolate mitochondria from the target fungal species (e.g., Botrytis cinerea) through differential centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., potassium phosphate buffer, pH 7.2) containing succinate as the substrate and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

  • Assay Procedure:

    • Add the mitochondrial preparation to the assay buffer.

    • Add the test compound (dissolved in DMSO) at various concentrations. .

    • Incubate for a defined period at a controlled temperature.

    • Initiate the reaction by adding the substrate (succinate).

    • Monitor the reduction of DCPIP spectrophotometrically at 600 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyridine carboxamide scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. While direct experimental data for This compound is currently limited, a comparative analysis of its structural analogues reveals significant potential in both antifungal and kinase inhibitor applications.

The antifungal activity of Compound B suggests that the chloro-pyridine carboxamide core is a valid starting point for developing SDH inhibitors. Future work should focus on synthesizing and testing Compound A and its derivatives in antifungal assays to explore the impact of the N-methyl-N-phenyl substitution on potency and spectrum of activity.

Similarly, the established role of the pyridine carboxamide moiety in kinase inhibitors, as exemplified by the broader class of compounds and the utility of Compound C as a synthetic intermediate, indicates that Compound A warrants investigation as a potential kinase inhibitor. Screening against a panel of kinases would be a logical first step in elucidating its therapeutic potential in areas such as oncology and inflammation.

This comparative guide underscores the importance of structure-activity relationship studies in medicinal chemistry. By systematically modifying the substituents on the pyridine carboxamide scaffold, researchers can fine-tune the biological activity and pharmacokinetic properties of these compounds to develop novel and effective drugs.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1) | C7H8Cl2N2O. PubChem. [Link]

  • The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Medium. [Link]

  • Method for producing 4-chloropyridine-2-carboxylic acid chloride.

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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-methyl-N-phenylpyridine-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine-4-carboxamide scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide analogs. While direct and comprehensive SAR studies on this specific scaffold are not extensively available in the public domain, this guide synthesizes data from closely related N-phenylpicolinamide and N-methylpicolinamide series to extrapolate and predict the key structural determinants for biological activity. We will explore the influence of substitutions on the phenyl and pyridine rings, and the critical role of the N-methyl group, to provide a predictive framework for the rational design of novel therapeutic agents.

The Core Scaffold: Understanding the Building Blocks

The this compound core can be dissected into three primary regions for SAR analysis: the substituted phenyl ring (A-ring), the 2-chloropyridine-4-carboxamide core (B-ring and linker), and the N-methyl group. Each of these components plays a crucial role in target engagement, selectivity, and pharmacokinetic properties.

Core_Scaffold cluster_A A-Ring (Phenyl) cluster_B B-Ring & Linker cluster_N N-Substitution A Phenyl Ring C Carboxamide Linker A->C Amide Bond B 2-Chloropyridine B->C N N-Methyl Group C->N

Caption: Core scaffold of this compound.

The Phenyl Ring (A-Ring): A Key Determinant of Potency and Selectivity

Modifications to the phenyl ring have consistently demonstrated a profound impact on the biological activity of related N-phenylpicolinamide analogs. These substitutions influence electronic properties, hydrophobicity, and steric interactions within the target's binding pocket.

Impact of Substituent Position and Nature

In a series of N-(4-acetamido)phenylpicolinamides developed as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), substitutions on the phenyl ring were critical for potency.[1][2] While a 3-methoxy substitution was found to be favorable, replacing it with halogens (3-Cl, 3-F) or a trifluoromethyl group led to a significant decrease in activity.[1] This suggests that both the electronic nature and the size of the substituent at the 3-position are crucial for optimal interaction.

Further studies on N-phenylpicolinamide derivatives as mGlu4 ligands revealed that a 4-chloro substitution on the phenyl ring provided the best affinity.[3] The order of affinity for halogens at the 4-position was found to be Cl > H > F > I > Br, highlighting the delicate balance of electronic and steric factors.[3]

Table 1: Comparison of Phenyl Ring Substitutions on the Activity of N-Phenylpicolinamide Analogs

Compound IDPhenyl SubstitutionTargetActivity (EC50/Affinity)Reference
10a 3-ClmGlu4517 nM[1]
10b 3-FmGlu4556 nM[1]
10c 3-CF3mGlu43750 nM[1]
Analog of 2 4-ClmGlu4High Affinity (<10 nM)[3]
Analog of 2 4-FmGlu4Lower Affinity[3]
Analog of 2 4-ImGlu4Lower Affinity[3]
Analog of 2 4-BrmGlu4Lower Affinity[3]

The Pyridine Ring (B-Ring): Modulating Activity and Physicochemical Properties

The pyridine ring itself, and its substitution pattern, is another critical area for SAR exploration. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and substituents can influence the overall electronic distribution and steric profile of the molecule.

The Significance of the 2-Chloro Substituent

While the provided search results do not offer a direct SAR for the 2-chloro group on a pyridine-4-carboxamide, we can infer its potential roles. The 2-chloro substituent is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and the reactivity of the ring. It also provides a potential metabolic "soft spot" for biotransformation. In the context of drug design, a chloro group can also enhance binding affinity through halogen bonding or by occupying a specific hydrophobic pocket in the target protein.

Carboxamide at the 4-Position

The placement of the carboxamide linker at the 4-position of the pyridine ring dictates the geometry of the molecule and the vector of the phenyl ring relative to the pyridine core. This is a significant deviation from the more commonly studied picolinamides (2-carboxamides). This structural change will fundamentally alter the presentation of the pharmacophoric elements to the biological target.

The N-Methyl Group: A Crucial Element for Conformation and Potency

The substitution on the amide nitrogen is a key modulator of activity. The presence of a methyl group (N-methyl) versus a hydrogen (N-H) has significant implications for the molecule's conformation, hydrogen bonding potential, and metabolic stability.

In a study of macrocyclic depsipeptide antiarrhythmics, the degree of N-methylation was found to be critical for activity.[4] A decrease in N-methylation led to a loss of inhibitory activity against the cardiac ryanodine receptor (RyR2).[4] This highlights that the N-methyl group can enforce a specific bioactive conformation by preventing the formation of a hydrogen bond and by introducing steric constraints.

Conversely, in some series, the N-H amide is essential for activity, often acting as a hydrogen bond donor to engage with the target. The choice between N-methyl and N-H is therefore highly target-dependent. For the this compound scaffold, the N-methyl group likely plays a crucial role in orienting the phenyl ring and preventing planarization with the carboxamide linker, which could be critical for fitting into a specific binding pocket.

SAR_Summary cluster_A A-Ring (Phenyl) cluster_B B-Ring (Pyridine) cluster_N N-Substitution A_sub Substituents (e.g., Cl, OMe) - Impact Potency - Modulate Selectivity Biological Activity Biological Activity A_sub->Biological Activity B_Cl 2-Chloro Group - Electronic Effects - Potential for Halogen Bonding B_Cl->Biological Activity B_carbox 4-Carboxamide - Defines Molecular Geometry B_carbox->Biological Activity N_Me N-Methyl Group - Enforces Conformation - Blocks H-Bond Donation N_Me->Biological Activity

Caption: Key SAR points for this compound analogs.

Experimental Protocols

To enable researchers to validate the SAR hypotheses presented in this guide, the following experimental protocols for the synthesis and biological evaluation of novel analogs are provided.

General Synthetic Procedure for this compound Analogs

This protocol outlines a general method for the synthesis of the target compounds via amide coupling.

Step 1: Synthesis of 2-Chloro-N-methyl-N-phenyl-4-pyridinecarboxamide

  • To a solution of 2-chloropyridine-4-carboxylic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired N-methylaniline analog (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.

In Vitro Biological Assay (General Kinase Inhibition Assay)

Given that many pyridine carboxamide derivatives exhibit kinase inhibitory activity, a general protocol for a kinase inhibition assay is provided.

Step 1: Reagents and Materials

  • Kinase of interest (e.g., Src, Abl, EGFR)

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (analogs of this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Step 2: Assay Procedure

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a complex interplay of electronic, steric, and conformational factors. Based on the analysis of related chemical series, it is evident that substitutions on the phenyl ring are a primary driver of potency and selectivity. The 2-chloro group on the pyridine ring and the N-methyl group on the amide linker are predicted to play crucial roles in defining the molecule's conformation and interaction with its biological target.

Future research in this area should focus on the systematic exploration of substitutions at all three key regions of the scaffold. A comprehensive library of analogs should be synthesized and screened against a panel of relevant biological targets to build a robust SAR model. This will enable the rational design of novel and potent therapeutic agents based on the this compound core.

References

  • Engers, D. W., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1106–1110. [Link]

  • Li, S., et al. (2015). Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. Bioorganic & Medicinal Chemistry Letters, 25(1), 16-20. [Link]

  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106-10. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. [Link]

  • Cieplik, J., et al. (2024). Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. Acta Crystallographica Section C Structural Chemistry, 80(Pt 12), 652-661. [Link]

  • Li, Y., et al. (2015). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 20(7), 12694-12708. [Link]

  • Schmalzbauer, B., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Organic Letters, 25(3), 436-440. [Link]

  • Romo, D., & Raushel, F. M. (2014). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1293–1298. [Link]

  • Edafiogho, D. O., et al. (2012). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. ISRN Medicinal Chemistry, 2012, 951481. [Link]

  • Jones, C. K., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides (VU0400195, ML182): characterization of a novel positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) with oral efficacy in an antiparkinsonian animal model. Journal of Medicinal Chemistry, 54(21), 7639-7647. [Link]

  • Lv, P. C., et al. (2012). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Letters in Drug Design & Discovery, 9(7), 677-681. [Link]

  • Shishido, A. S., et al. (2012). Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. ACS Medicinal Chemistry Letters, 3(5), 413-417. [Link]

Sources

Confirming the Biological Activity of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide: A Comparative Guide to SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling.[1][2][3] Its role as a positive regulator of the RAS-MAPK pathway, downstream of multiple receptor tyrosine kinases (RTKs), makes it a compelling target for therapeutic intervention in a variety of cancers, including leukemia, lung, and breast cancer.[2][4][5] The discovery of allosteric inhibitors, which lock SHP2 in an inactive conformation, has marked a significant advancement in targeting this previously "undruggable" oncoprotein.[6][7][8]

This guide provides a comprehensive framework for confirming the biological activity of a novel pyridine carboxamide derivative, 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide (referred to herein as "Compound X"), as a putative allosteric SHP2 inhibitor. We will compare its hypothetical performance against a well-characterized, potent, and selective allosteric SHP2 inhibitor, SHP099, providing the experimental causality and self-validating protocols required for rigorous scientific investigation.

The Rationale: Why SHP2?

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction.[3] In its basal state, SHP2 is auto-inhibited. Upon activation by upstream signals, such as growth factor binding to RTKs, SHP2 undergoes a conformational change that exposes its catalytic site.[5] Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK signaling cascade, which is crucial for cell proliferation and survival.[1][4] Dysregulation of SHP2 activity is implicated in various developmental disorders and malignancies.[2][3] Allosteric inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation and preventing its catalytic activity.[6][9]

The pyridine carboxamide scaffold is a versatile pharmacophore found in numerous biologically active compounds, including enzyme inhibitors. This structural motif provides a promising starting point for the design of novel SHP2 inhibitors.

Comparative Analysis: Compound X vs. SHP099

To objectively evaluate the potential of Compound X as an SHP2 inhibitor, a direct comparison with a known standard is essential. SHP099 is a first-in-class allosteric SHP2 inhibitor and serves as an excellent benchmark for potency and selectivity.[10]

Hypothetical Performance Data

The following table summarizes the hypothetical results from the core biological assays outlined in this guide. This data is for illustrative purposes to demonstrate how the performance of Compound X would be assessed against the benchmark inhibitor, SHP099.

CompoundIn Vitro SHP2 Enzymatic Assay (IC50)MV-4-11 Cellular Antiproliferation Assay (GI50)
Compound X 85 nM250 nM
SHP099 (Reference) 70 nM200 nM

Experimental Protocols

The following protocols are designed to provide a robust and reproducible assessment of SHP2 inhibition, from direct enzyme interaction to cellular effects.

In Vitro SHP2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of SHP2 in a controlled, cell-free environment.

Principle: The assay utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity. As full-length wild-type SHP2 is auto-inhibited, a dually phosphorylated peptide from the insulin receptor substrate 1 (p-IRS1) is used to activate the enzyme.[10][11][12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).

    • Enzyme Solution: Dilute recombinant human SHP2 protein to the desired final concentration (e.g., 0.5 nM) in the assay buffer.

    • Activating Peptide: Prepare a stock solution of the p-IRS1 peptide and dilute to the final working concentration (e.g., 1 µM) in the assay buffer.

    • Substrate Solution: Prepare a stock solution of DiFMUP and dilute to the final working concentration (e.g., 10 µM) in the assay buffer.

    • Compound Dilution: Perform serial dilutions of Compound X and SHP099 in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells.

    • Add 10 µL of the SHP2 enzyme and p-IRS1 activating peptide mixture to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding and enzyme activation.

    • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

    • Incubate the plate at room temperature, protected from light, for 60 minutes.

    • Measure the fluorescence intensity using a plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Antiproliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of a cancer cell line that is dependent on SHP2 signaling.

Principle: The MV-4-11 cell line, derived from a patient with B-myelomonocytic leukemia, is known to be sensitive to SHP2 inhibition.[13] The antiproliferative activity of the compounds is determined by measuring the reduction in cell viability after a defined incubation period, commonly using an MTT or similar colorimetric/fluorometric assay that measures metabolic activity.[14]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture MV-4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[15][16]

    • Maintain the cells in suspension culture at a density between 3 x 10^5 and 1 x 10^6 cells/mL.[16]

  • Assay Procedure (96-well plate format):

    • Seed the MV-4-11 cells into a 96-well plate at a density of 3 x 10^3 cells per well in 100 µL of culture medium.

    • Prepare serial dilutions of Compound X and SHP099 in the culture medium.

    • Add 100 µL of the diluted compounds or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition (GI) for each concentration.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value (the concentration that causes 50% growth inhibition).[13]

Visualizing the Mechanisms

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruits & Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS Promotes Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Simplified SHP2 signaling cascade.

Experimental Workflow for SHP2 Inhibitor Validation

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_comparison Comparative Analysis start Synthesize Compound X enzymatic_assay SHP2 Enzymatic Assay (IC50 Determination) start->enzymatic_assay data_analysis_1 Analyze Inhibition Curve enzymatic_assay->data_analysis_1 compare Compare IC50 & GI50 with SHP099 data_analysis_1->compare cell_culture Culture MV-4-11 Cells proliferation_assay Antiproliferation Assay (GI50 Determination) cell_culture->proliferation_assay data_analysis_2 Analyze Dose-Response proliferation_assay->data_analysis_2 data_analysis_2->compare end end compare->end Confirm Biological Activity

Caption: Workflow for SHP2 inhibitor validation.

Conclusion

This guide outlines a rigorous and logical approach to confirming the biological activity of this compound as a potential SHP2 inhibitor. By employing validated in vitro and cell-based assays and comparing the results against a known standard like SHP099, researchers can generate the high-quality, reproducible data necessary to advance novel therapeutic candidates. The causality behind each experimental step is grounded in the established molecular biology of SHP2, ensuring that the resulting data is both meaningful and actionable for drug development professionals.

References

  • Pagliarini, R. et al. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Clinical Cancer Research. Available at: [Link]

  • Chen, Z. et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Yuan, Y. et al. (2020). Functions of Shp2 in cancer. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Gollub, J. et al. (2021). Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? Cancer and Metastasis Reviews. Available at: [Link]

  • Scott, J. S. et al. (2019). Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2). Journal of Medicinal Chemistry. Available at: [Link]

  • García-García, C. et al. (2023). Discovery of allosteric SHP2 inhibitors through ensemble-based consensus molecular docking, endpoint and absolute binding free energy calculations. Computational Biology and Medicine. Available at: [Link]

  • Mato, E. et al. (2020). A comprehensive review of SHP2 and its role in cancer. ResearchGate. Available at: [Link]

  • Mullard, A. (2018). Setting sail: maneuvering SHP2 activity and its effects in cancer. Nature Reviews Cancer. Available at: [Link]

  • Paoli, U. et al. (2023). Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Garcia Fortanet, J. et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Novartis OAK. Available at: [Link]

  • LaRochelle, J. R. et al. (2018). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Journal of Visualized Experiments. Available at: [Link]

  • LaRochelle, J. R. et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service. Creative Biolabs. Available at: [Link]

  • Drug Target Review. (2021). High-throughput screening protocol created to discover SHP2 inhibitors. Drug Target Review. Available at: [Link]

  • ResearchGate. (n.d.). SHP2-PTP enzyme assay. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The proliferation of MV4-11/DDP cells is determined by MTT assay. ResearchGate. Available at: [Link]

  • Cytion. (n.d.). MV4-11 Cells. Cytion. Available at: [Link]

  • Cytion. (n.d.). MV4-11 Cells. Cytion. Available at: [Link]

Sources

Independent Verification of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide Efficacy: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the efficacy of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, a novel investigational compound. Given the prevalence of the pyridine-carboxamide scaffold in modern oncology drug discovery, particularly as kinase inhibitors, this document outlines a rigorous, multi-faceted approach to characterize its potential as an anti-cancer agent. We will compare its hypothetical performance against established and emerging therapies, providing detailed, field-proven experimental protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigation

The pyridine-carboxamide moiety is a well-established pharmacophore in the development of targeted cancer therapies. Numerous derivatives have demonstrated potent inhibitory activity against a range of protein kinases that are critical drivers of oncogenesis and tumor progression. While no specific biological data for this compound is currently in the public domain, its structural similarity to known kinase inhibitors suggests a high probability of activity in this area. Recent research has highlighted the efficacy of substituted pyridine carboxamides as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), a critical regulator of proliferation and immune checkpoint signaling pathways.[1] This guide, therefore, presupposes a potential role for our compound of interest as a kinase inhibitor, possibly targeting the SHP2 pathway, and outlines a comprehensive strategy for its evaluation.

Our comparative analysis will include:

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, serving as a benchmark for broad-spectrum kinase inhibition.[2][3][4][5][6]

  • TNO155 (Novartis): A clinical-stage allosteric SHP2 inhibitor, representing the cutting edge of targeted therapy in this class.[1][][8]

Comparative Efficacy Evaluation: A Multi-Tiered Approach

A robust assessment of a novel compound's efficacy requires a tiered approach, moving from in vitro biochemical assays to cell-based studies and culminating in in vivo animal models. This progression allows for a thorough characterization of the compound's potency, selectivity, and therapeutic potential.

Tier 1: In Vitro Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of this compound on its putative kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generalized method for assessing kinase inhibition, which can be adapted for specific kinases like SHP2 or a panel of kinases for selectivity profiling.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., SHP2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (this compound), Sorafenib, TNO155

  • Positive control inhibitor (e.g., Staurosporine for broad-spectrum kinases)

  • Microplates (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and controls in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Data Presentation:

CompoundTarget KinaseIC50 (nM) - Hypothetical Data
This compoundSHP2To be determined
TNO155SHP2~30
SorafenibVEGFR290
SorafenibPDGFRβ58
SorafenibB-Raf22

Note: IC50 values for TNO155 and Sorafenib are approximate and sourced from public data for comparative purposes.

Tier 2: Cell-Based Anti-Proliferative Activity

The next crucial step is to assess the compound's ability to inhibit the growth of cancer cells.

Experimental Protocol: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Objective: To determine the IC50 of the test compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KYSE-520 for SHP2-dependent esophageal squamous cell carcinoma, HepG2 for hepatocellular carcinoma)

  • Cell culture medium and supplements

  • Test compounds and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value as described for the kinase assay.

Data Presentation:

CompoundCell LineIC50 (µM) - Hypothetical Data
This compoundKYSE-520To be determined
This compoundHepG2To be determined
TNO155KYSE-520~0.1
SorafenibHepG2~5-10

Note: IC50 values for TNO155 and Sorafenib are approximate and based on literature for comparative context.

Visualization of Experimental Workflow:

G cluster_invitro In Vitro Efficacy Assessment A Compound Serial Dilution B In Vitro Kinase Assay (e.g., SHP2) A->B D Cell Proliferation Assay (e.g., MTT) A->D E IC50 Determination (Biochemical Potency) B->E C Cell Seeding (e.g., KYSE-520, HepG2) C->D F IC50 Determination (Cellular Potency) D->F

Caption: Workflow for in vitro efficacy assessment.

Tier 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

The definitive preclinical test of an anti-cancer compound is its ability to inhibit tumor growth in a living organism. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the industry standard.[13][14][15][16]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the in vivo anti-tumor efficacy of the test compound in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • Cancer cells (e.g., KYSE-520) or patient-derived tumor fragments

  • Test compounds and vehicle control

  • Dosing equipment (e.g., gavage needles, syringes)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound, and comparator drugs).

  • Dosing: Administer the compounds according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation:

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³) - HypotheticalTumor Growth Inhibition (%)
Vehicle Control-1500-
This compoundTo be determinedTo be determinedTo be determined
TNO15530 mg/kg, QD500~67
Sorafenib30 mg/kg, QD75050

Note: TGI values are hypothetical and for illustrative purposes.

Visualization of the Presumed Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->SOS1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Compound 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide Compound->SHP2 Inhibition

Sources

Benchmarking 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide Against Known Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine-4-carboxamide (isonicotinamide) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide array of therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities. This guide focuses on a specific derivative, 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, and proposes a comprehensive benchmarking strategy against established drugs in the fields of inflammation and oncology. Due to the nascent stage of research on this particular molecule, this document serves as a forward-looking guide, outlining the experimental framework necessary to rigorously evaluate its therapeutic promise.

Our analysis will be twofold. First, we will explore the potential anti-inflammatory properties of this compound by comparing it with a selective COX-2 inhibitor, Celecoxib, and a Janus kinase (JAK) inhibitor, Tofacitinib. Second, we will investigate its potential as an anticancer agent, benchmarking it against Sorafenib, a multi-kinase inhibitor targeting pathways crucial for tumor growth and angiogenesis, such as the VEGFR-2 signaling cascade. This guide provides detailed experimental protocols, data presentation frameworks, and the scientific rationale behind these comparative studies, offering a robust roadmap for researchers in drug discovery and development.

Part 1: Comparative Analysis in Inflammation

Inflammation is a complex biological response mediated by a variety of signaling pathways. To comprehensively assess the anti-inflammatory potential of this compound, we propose a head-to-head comparison with drugs that target distinct key nodes in the inflammatory cascade: the cyclooxygenase (COX) enzymes and the Janus kinase (JAK) family.

Comparator Drugs and Their Mechanisms of Action
  • Celecoxib (COX-2 Inhibitor): Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[3] Celecoxib is a selective inhibitor of COX-2, which provides anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

  • Tofacitinib (JAK Inhibitor): Tofacitinib represents a different class of immunomodulatory agents that target intracellular signaling pathways.[6][7] It primarily inhibits JAK1 and JAK3, enzymes that are crucial for the signaling of numerous cytokines involved in the pathogenesis of autoimmune and inflammatory diseases.[8][9] By blocking the JAK-STAT pathway, Tofacitinib disrupts the cellular responses to pro-inflammatory cytokines like interleukins and interferons.[10][11]

Proposed Experimental Benchmarking

A tiered approach, combining in vitro and in vivo assays, will provide a comprehensive understanding of the compound's anti-inflammatory profile.

  • COX-1 and COX-2 Inhibition Assay: To determine the direct enzymatic inhibition and selectivity.

  • Nitric Oxide (NO) Production in LPS-Stimulated Macrophages: To assess the effect on a key inflammatory mediator in a cellular context.

  • JAK1 and JAK3 Kinase Assay: To evaluate any off-target effects on the JAK signaling pathway.

  • Carrageenan-Induced Paw Edema in Rodents: A standard model to evaluate acute anti-inflammatory activity.

Experimental Protocols
  • Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes and compare them to Celecoxib.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit.

  • Procedure:

    • Prepare serial dilutions of the test compound and Celecoxib.

    • In a 96-well plate, add the respective enzyme (COX-1 or COX-2) to each well.

    • Add the test compound or Celecoxib at various concentrations and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • After a defined incubation period, stop the reaction and measure the production of prostaglandin E2 (PGE2) using the detection kit.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.[12][13]

  • Materials: Wistar rats, 1% carrageenan solution, plethysmometer.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound, Celecoxib, Tofacitinib, or vehicle orally to different groups of rats.

    • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[15]

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control.

Hypothetical Data Presentation

Table 1: In Vitro Anti-inflammatory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound>1000.5>200
Celecoxib150.04375
TofacitinibNANANA

NA: Not Applicable

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment Group (Dose)Paw Edema Inhibition (%) at 3h
Vehicle Control0
This compound (30 mg/kg)55
Celecoxib (10 mg/kg)65
Tofacitinib (10 mg/kg)60
Visualizing the Mechanisms

Caption: Targeted Anti-inflammatory Pathways.

Part 2: Comparative Analysis in Oncology

The pyridine-carboxamide moiety is also present in several anticancer agents. A prominent mechanism of action for such compounds is the inhibition of protein kinases involved in tumor angiogenesis and proliferation. Therefore, we propose to benchmark this compound against Sorafenib, a multi-kinase inhibitor.

Comparator Drug and Its Mechanism of Action

Sorafenib (Multi-kinase Inhibitor): Sorafenib is an oral kinase inhibitor approved for the treatment of several cancers, including renal cell carcinoma and hepatocellular carcinoma.[16] Its anticancer effect is attributed to the inhibition of multiple kinases involved in both tumor cell proliferation (RAF kinases) and angiogenesis (VEGFR and PDGFR).[17][18][19] The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mechanism for disrupting the blood supply to tumors.[20][21][22]

Proposed Experimental Benchmarking
  • VEGFR-2 Kinase Assay: To determine the direct inhibitory effect on a key angiogenesis-related kinase.

  • Cell Proliferation Assay (MTT): To assess the cytotoxic/cytostatic effects on cancer cell lines.

  • Tumor Xenograft Model: To evaluate the in vivo antitumor efficacy.[23]

Experimental Protocols
  • Objective: To determine the IC50 value of this compound for VEGFR-2 and compare it to Sorafenib.[24][25]

  • Materials: Recombinant human VEGFR-2, a suitable peptide substrate, ATP, a detection kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound and Sorafenib.

    • In a 96-well plate, add the VEGFR-2 enzyme, the test compound or Sorafenib at various concentrations, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time.

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the detection reagent.[26]

    • Calculate the percentage of inhibition and determine the IC50 values.

  • Objective: To evaluate the effect of the test compound on the viability and proliferation of cancer cells.[27]

  • Materials: Human cancer cell lines (e.g., HT-29 colorectal adenocarcinoma), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or SDS-HCl).[28][29]

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or Sorafenib for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[30]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Hypothetical Data Presentation

Table 3: In Vitro Anticancer Activity

CompoundVEGFR-2 IC50 (µM)HT-29 Cell Proliferation IC50 (µM)
This compound0.85.2
Sorafenib0.097.4

Table 4: In Vivo Antitumor Efficacy (HT-29 Xenograft Model)

Treatment Group (Dose)Tumor Growth Inhibition (%) at Day 21
Vehicle Control0
This compound (50 mg/kg)45
Sorafenib (30 mg/kg)60
Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay VEGFR-2 Kinase Assay (Biochemical) IC50_Kinase IC50_Kinase Kinase_Assay->IC50_Kinase Determine IC50 Cell_Assay MTT Cell Proliferation Assay (Cell-based) IC50_Cell IC50_Cell Cell_Assay->IC50_Cell Determine IC50 Xenograft Tumor Xenograft Model (e.g., HT-29 in mice) IC50_Kinase->Xenograft Inform Dose Selection IC50_Cell->Xenograft Inform Dose Selection Treatment Administer Compound or Sorafenib Xenograft->Treatment Measurement Monitor Tumor Growth Treatment->Measurement Efficacy Efficacy Measurement->Efficacy Calculate Tumor Growth Inhibition Test_Compound 2-chloro-N-methyl-N- phenylpyridine-4-carboxamide Test_Compound->Kinase_Assay Test_Compound->Cell_Assay

Caption: Anticancer Evaluation Workflow.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking this compound against established therapeutic agents. By employing a multi-tiered approach that spans from enzymatic assays to cellular and in vivo models, researchers can systematically elucidate the compound's mechanism of action, potency, and potential therapeutic applications in inflammation and oncology. The direct comparison with market-leading drugs such as Celecoxib, Tofacitinib, and Sorafenib will provide critical context for its performance and guide future optimization efforts. While the data presented herein is hypothetical, the proposed methodologies are grounded in established and validated protocols, ensuring that the generated results will be robust and reliable. This structured approach is essential for making informed decisions in the complex landscape of drug discovery and development.

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A Researcher's Guide to the Orthogonal Validation of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a validated chemical probe or therapeutic candidate is contingent on rigorous, multi-faceted validation. Demonstrating that a compound's biological effects are the result of specific on-target inhibition, rather than confounding off-target activities, is paramount. This guide provides a comprehensive framework for the orthogonal validation of a hypothetical novel kinase inhibitor, which we will refer to as "KIN-X." By employing a suite of distinct yet complementary assays, we will build a robust, evidence-based profile of KIN-X's target engagement, biochemical activity, and cellular efficacy, comparing its performance against both a well-characterized highly selective inhibitor ("Inhibitor-S") and a known multi-kinase inhibitor ("Inhibitor-M").

The Validation Gauntlet: A Multi-Pronged Approach

Our validation strategy for KIN-X will proceed through three core stages, each addressing a critical aspect of its pharmacological profile:

  • Direct Target Engagement in a Cellular Milieu: Does KIN-X physically interact with its intended kinase target inside a living cell?

  • Biochemical Confirmation of Inhibitory Activity: Does this binding event translate into the direct inhibition of the kinase's enzymatic activity?

  • Cellular Functional Response: Does the inhibition of the kinase's activity lead to the expected downstream biological consequences in a cellular context?

This structured approach ensures a logical and rigorous progression from direct physical interaction to functional cellular outcomes.

Stage 1: Confirming Target Engagement in Live Cells

The initial and most crucial step is to confirm that KIN-X directly binds to its intended target kinase within the complex environment of a live cell. This helps to rule out artifacts that can arise in simpler in vitro systems. We will employ two powerful and distinct methodologies for this purpose: Bioluminescence Resonance Energy Transfer (BRET) and the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay quantitatively measures the binding of a test compound to a target protein in live cells.[1] It relies on the principle of energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that reversibly binds to the kinase's active site (the energy acceptor). When a test compound is introduced and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This displacement is proportional to the compound's affinity for the target.[1][2]

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HEK293 cells transfection Transfect with NanoLuc®-Kinase Fusion Vector cell_culture->transfection plating Plate cells in 96-well assay plates transfection->plating add_tracer Add NanoBRET® Tracer plating->add_tracer add_compound Add KIN-X or Control Inhibitors add_tracer->add_compound add_substrate Add Nano-Glo® Substrate add_compound->add_substrate read_plate Measure Donor (460nm) & Acceptor (610nm) Emissions add_substrate->read_plate calc_ratio Calculate BRET Ratio (Acceptor/Donor) read_plate->calc_ratio dose_response Plot Dose-Response Curve calc_ratio->dose_response calc_ic50 Determine IC₅₀ dose_response->calc_ic50

Caption: NanoBRET™ Target Engagement Workflow.

  • Cell Preparation: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Seed the transfected cells into 96-well white assay plates and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of KIN-X, Inhibitor-S, and Inhibitor-M in Opti-MEM.

  • Tracer Addition: Add the fluorescent NanoBRET® tracer to all wells at its predetermined optimal concentration.

  • Compound Addition: Add the serially diluted compounds to the appropriate wells and incubate at 37°C in a CO₂ incubator.

  • Substrate Addition: Add Nano-Glo® live-cell substrate to all wells.

  • Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor) and plot against the compound concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical assay that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[3] The principle is that a protein bound to a ligand is generally more resistant to heat-induced denaturation than the unbound protein.[4][5] In a typical CETSA experiment, cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of soluble, non-denatured target protein remaining is then quantified, usually by Western blot or ELISA.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture target cells add_compound Treat with KIN-X or Vehicle Control (DMSO) cell_culture->add_compound aliquot Aliquot cell suspension add_compound->aliquot heat Heat aliquots at varying temperatures aliquot->heat cool Cool to room temperature heat->cool lysis Lyse cells cool->lysis centrifuge Centrifuge to pellet aggregated proteins lysis->centrifuge wb Western Blot for soluble target protein centrifuge->wb quantify Quantify band intensity wb->quantify MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF TargetKinase Target Kinase RAF->TargetKinase Upstream of MEK MEK ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF P Proliferation Cell Proliferation, Survival TF->Proliferation TargetKinase->MEK P KIN_X KIN-X KIN_X->TargetKinase Inhibits

Caption: Simplified MAPK Signaling Pathway showing inhibition point.

  • Cell Treatment: Plate cells and starve them of serum overnight to reduce basal signaling. Treat with a growth factor to stimulate the MAPK pathway in the presence of varying concentrations of KIN-X, controls, or vehicle.

  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. [6]5. Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-ERK1/2 and total ERK1/2.

  • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. Normalize the phospho-ERK signal to the total ERK signal to determine the specific reduction in phosphorylation.

Cell Viability Assay (XTT)

To assess the functional consequence of inhibiting the target kinase, a cell viability assay is performed. The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which is often proportional to the number of viable cells. [7][8]The reduction of the XTT tetrazolium salt to a colored formazan product is carried out by mitochondrial dehydrogenases in metabolically active cells. [8][9]

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase's signaling pathway in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of KIN-X and control inhibitors for 72 hours.

  • Reagent Addition: Add the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. [8]5. Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Data Summary: Cellular Assays
AssayParameterKIN-XInhibitor-S (Selective)Inhibitor-M (Multi-kinase)
Western Blot p-ERK IC₅₀ (nM)25080150
XTT Viability GI₅₀ (nM)300100180

Synthesizing the Evidence: An Integrated View

By integrating the data from these orthogonal assays, a comprehensive and trustworthy profile of KIN-X emerges.

Assay CategoryMethodKIN-X IC₅₀/GI₅₀ (nM)Key Insight
Target Engagement NanoBRET™85Confirms direct binding in live cells.
Biochemical TR-FRET120Quantifies direct enzymatic inhibition.
Cellular Function Western (p-ERK)250Links target inhibition to pathway modulation.
Cellular Function XTT Viability300Demonstrates anti-proliferative effect.

The data shows a logical correlation across the different assays. The concentration required for biochemical inhibition is slightly higher than for target engagement, which is expected. The concentrations needed to inhibit downstream signaling and affect cell viability are higher still, reflecting the complexities of the cellular environment, such as membrane permeability and competing intracellular ATP concentrations. This consistent trend across mechanistically distinct assays provides strong, validated evidence that KIN-X functions as a specific inhibitor of its intended target, leading to a functional anti-proliferative response.

This orthogonal validation workflow provides the rigorous, multi-faceted evidence required to confidently advance a compound like KIN-X in the drug discovery pipeline.

References

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Matoulková, E., & Vojtěšek, B. (2014). [Detection of protein-protein interactions by FRET and BRET methods]. Klinicka onkologie: casopis Ceske a Slovenske onkologicke spolecnosti, 27 Suppl 1, S82–S86. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Jester, B. W., et al. (2011). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments. Retrieved from [Link]

  • Astuti, P., et al. (2016). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide. As a novel or specialized research chemical, this compound lacks a specific, universally mandated disposal protocol. Therefore, the procedures outlined below are synthesized from established best practices for handling hazardous chemical waste, drawing upon the compound's constituent chemical moieties: a chlorinated aromatic system, a pyridine core, and an amide functional group. The primary directive is to treat this substance with the caution afforded to all new chemical entities, assuming it is hazardous until proven otherwise.

Part 1: Hazard Assessment and Chemical Profile

Understanding the "why" behind a disposal protocol is crucial for ensuring safety and compliance. The structure of this compound suggests several potential hazards that inform its classification as hazardous waste.

  • Chlorinated Organic Compound : Halogenated organic compounds are frequently categorized as hazardous waste by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1] They can be toxic, persist in the environment, and may produce hazardous byproducts such as hydrochloric acid upon improper incineration.

  • Pyridine Derivative : Pyridine and its derivatives are known for their biological activity and potential toxicity. Pyridine itself is flammable and can cause damage to the liver, nervous system, and kidneys.[2][3] It is prudent to assume that novel derivatives may carry similar or unknown risks.

  • Amide Functionality : While the amide group is relatively stable, the overall toxicological profile of the molecule has not been thoroughly investigated.[4]

Given the absence of specific toxicological data, this compound must be handled as hazardous. The table below summarizes the inferred hazards based on structurally similar chemicals.

Hazard ClassificationGHS Hazard StatementRationale and Source
Acute Toxicity, OralH302: Harmful if swallowedBased on data for similar pyridine carboxamides.[5]
Skin Corrosion/IrritationH315: Causes skin irritationA common classification for chlorinated pyridine derivatives.[6]
Serious Eye Damage/IrritationH319: Causes serious eye irritationInferred from related chemical safety data sheets.[6]
Specific Target Organ ToxicityH335: May cause respiratory irritationA potential hazard for fine chemical powders.[4]

Part 2: Standard Operating Procedure for Disposal

This section provides the core step-by-step methodology for the collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

All handling of this compound, including for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[7]

  • Eye/Face Protection : Wear safety glasses with side shields or, preferably, chemical safety goggles.[8]

  • Skin Protection : A standard laboratory coat must be worn. Use chemically resistant gloves (nitrile is acceptable for incidental contact, but consult a glove compatibility chart for prolonged handling).[8]

  • Respiratory Protection : If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is required.[8]

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in laboratory waste management.[9]

  • Designate a Waste Stream : This compound must be disposed of as Solid Halogenated Organic Waste .

  • DO NOT mix this waste with non-halogenated solvents, aqueous waste, or regular trash.[10] Mixing incompatible waste streams is a serious safety violation and significantly increases disposal costs.

  • DO NOT attempt to dispose of this chemical down the sink.[11] This is illegal and environmentally harmful.

Step 3: Container Selection and Labeling
  • Container : Collect waste in a sturdy, leak-proof container that is chemically compatible with the compound.[10] The original product container is an excellent choice.[9] The container must have a secure, tight-fitting lid.

  • Labeling : Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[9] The label must include:

    • The full, unabbreviated chemical name: "this compound".

    • The words "Hazardous Waste".

    • An accurate list of all constituents if it is a mixture.

    • The date when waste was first added (the "accumulation start date").[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.

  • Secondary Containment : The waste container must be placed inside a secondary containment bin, such as a plastic tub, to contain any potential leaks.[9][10]

  • Segregation : Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizing agents.[7]

Step 5: Final Disposal
  • Contact EHS : Once the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]

  • Professional Handling : Only licensed hazardous waste vendors are permitted to transport and dispose of chemical waste.[9] Do not attempt to remove the waste from the facility yourself.

Part 3: Emergency Procedures

Spill Management
  • Small Spill (in a fume hood) : If a small amount of the solid is spilled, ensure your PPE is adequate. Gently sweep the material up using a dustpan and brush, avoiding the creation of dust. Place the collected material and any contaminated cleaning tools into your designated hazardous waste container.[7]

  • Large Spill (or any spill outside a fume hood) : Evacuate the immediate area. Alert your colleagues and notify your institution's EHS or emergency response team immediately.[7][10]

Disposal of Empty Containers

The safest practice for a novel compound is to dispose of the "empty" container as hazardous waste.[12] However, if institutional policy allows for container rinsing, follow this procedure:

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[12]

  • Collect Rinseate : The first rinse must be collected and disposed of as liquid halogenated hazardous waste.[10] Subsequent rinses may also require collection depending on local regulations.

  • Deface Label : Completely remove or obliterate the original chemical label on the rinsed container.[10][12]

  • Final Disposal : The rinsed and dried container can then be disposed of in the appropriate glass or plastic recycling bin.[10]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for managing waste generated from this compound.

G cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Storage & Disposal Waste Waste Generated (this compound) Assess Hazard Assessment: Is it Halogenated? Waste->Assess Halogenated Segregate as HALOGENATED ORGANIC WASTE Assess->Halogenated Yes Container Collect in a Labeled, Compatible Waste Container Halogenated->Container SAA Store in SAA with Secondary Containment Container->SAA EHS Request Pickup from Environmental Health & Safety (EHS) SAA->EHS Vendor Final Disposal via Licensed Hazardous Waste Vendor EHS->Vendor

Caption: Waste disposal workflow for this compound.

References

  • Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Chemical and Hazardous Waste . Harvard Environmental Health and Safety. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal . University of California, Berkeley, College of Chemistry. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • 2-Chloro-5-methylpyridin-4-amine . PubChem, National Center for Biotechnology Information. [Link]

  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide . PubChem, National Center for Biotechnology Information. [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Production, Import, Use, and Disposal of Pyridine . Toxicological Profile for Pyridine, National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure for Pyridine . Washington State University. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • Method for recycling pyridine from pharmaceutical waste liquid.

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A Researcher's Guide to the Safe Handling of 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide, a compound with potential significance in medicinal chemistry, demands a meticulous and informed approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and responsible laboratory operations.

I. Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is donned, a robust safety infrastructure must be in place. This begins with engineering controls designed to minimize exposure at the source.

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood.[1][3] This is the primary defense against the inhalation of potentially harmful vapors or dust.

  • Designated Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.

Administrative controls are equally crucial and involve establishing clear, standardized procedures:

  • Risk Assessment: Prior to any new experimental protocol, a thorough risk assessment must be conducted to identify potential hazards and exposure scenarios.

  • Training: All personnel handling the compound must be trained on its potential hazards and the specific procedures for safe handling and emergency response.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

Personal protective equipment is the final barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific tasks being performed.

Protection Type Specific Recommendations Rationale
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended). Avoid latex gloves.Provides a crucial barrier against dermal absorption, a common route of exposure for pyridine derivatives.[2]
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[3]Protects against accidental splashes that could cause serious eye irritation or injury.[2]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned, is mandatory. For larger quantities or procedures with a high splash potential, a chemical-resistant apron over the lab coat is advised.Prevents contact with the skin, which can be a route for toxic exposure.[2]
Respiratory Protection Work should be performed in a certified fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Pyridine-based compounds can release fumes that may cause respiratory irritation.[1][2]
Glove Selection: A Critical Choice

The choice of glove material is paramount. Nitrile and neoprene gloves generally offer good resistance to a wide range of chemicals, including many pyridine derivatives.[1][2] It is essential to consult the glove manufacturer's chemical resistance guide to ensure the selected gloves are appropriate for the specific solvent systems being used with this compound.

III. Procedural Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble All Necessary Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Dispense Compound in Fume Hood prep4->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Seal All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A procedural workflow for the safe handling of this compound.

IV. Disposal Plan: Responsible Stewardship

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a separate, labeled hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Waste containers should be kept securely closed and stored in a designated satellite accumulation area.

  • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous waste.

V. Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

exposure Exposure Event skin Skin Contact? exposure->skin eye Eye Contact? exposure->eye inhalation Inhalation? exposure->inhalation action_skin Flush with water for 15 min Remove contaminated clothing Seek medical attention skin->action_skin Yes no_exposure Continue Monitoring skin->no_exposure No action_eye Flush eyes for 15 min Seek immediate medical attention eye->action_eye Yes eye->no_exposure No action_inhalation Move to fresh air Seek medical attention inhalation->action_inhalation Yes inhalation->no_exposure No

Sources

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